5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Propriétés
IUPAC Name |
5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKVLRLIJKXICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678436 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-85-2 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — core molecular structures capable of binding to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The 1H-pyrrolo[2,3-b]pyridine ring system, a deaza-isostere of adenine, represents one such scaffold. Its structural mimicry of the ATP purine base makes it an exceptional platform for designing potent inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2] This guide focuses on a specific, synthetically valuable iteration: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , also known as 5-fluoro-7-azaindolin-2-one.
The introduction of a fluorine atom at the 5-position and an oxo group at the 2-position significantly modulates the scaffold's electronic and physicochemical properties, providing a versatile foundation for developing targeted therapeutics.[3] Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, spanning oncology, virology, and neurodegenerative disease. This document provides an in-depth exploration of these activities, grounded in quantitative data, validated experimental protocols, and the underlying mechanistic pathways, designed for researchers and drug development professionals.
I. Potent and Multifaceted Anticancer Activity
The most extensively documented application of the 5-fluoro-7-azaindolin-2-one scaffold is in the development of anticancer agents. The primary mechanism of action for these derivatives is the competitive inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][4]
A. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including breast, bladder, and lung cancers.[5][6] This makes FGFRs an attractive target for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives based on the 5-fluoro-7-azaindolin-2-one core have been engineered as potent FGFR inhibitors.
The strategic design involves the pyrrolopyridine core acting as a hinge-binder within the ATP-binding pocket of the kinase. Modifications at other positions are then used to achieve potency and selectivity. For instance, the introduction of methoxy groups at the 3- and 5-positions of a phenyl ring substituent was shown to significantly improve potency against FGFR1.[5][6]
Table 1: Inhibitory Activity of Representative FGFR Inhibitor (Compound 4h) [6]
| Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Protocol 1: In Vitro FGFR1 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the FGFR1 kinase.
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the FGFR1 enzyme, typically using a fluorescence-based detection method.
-
Materials:
-
Recombinant human FGFR1 enzyme.
-
Poly(Glu, Tyr) 4:1 synthetic substrate.
-
ATP solution.
-
Test compound (solubilized in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the FGFR1 enzyme in assay buffer and add to all wells except the negative controls.
-
Initiation of Reaction: Prepare a solution of the substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Incubate for 30-60 minutes, then measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Causality: The choice of a universal substrate like Poly(Glu, Tyr) allows for a robust, standardized measure of kinase activity. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the enzyme to ensure that test compounds can effectively compete for binding.
B. Broader Kinase Inhibition and Cellular Effects
Beyond FGFR, derivatives of this scaffold have demonstrated potent activity against a range of other kinases and cancer cell lines.
-
Cyclin-Dependent Kinase 1 (CDK1): Certain nortopsentin analogue derivatives of 1H-pyrrolo[2,3-b]pyridine were identified as CDK1 inhibitors. This inhibition led to reduced cell proliferation and the induction of a caspase-dependent apoptotic response in mesothelioma cells.[7]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Structure-activity relationship (SAR) studies of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the discovery of novel inhibitors of the IGF-1R tyrosine kinase, with several compounds showing nanomolar potency in cellular assays.[8]
-
General Antitumor Activity: Numerous studies have synthesized libraries of 5-halogenated-7-azaindolin-2-one derivatives and screened them against panels of human cancer cell lines.[9][10][11] These efforts have yielded compounds with broad-spectrum antitumor activity, with some proving to be significantly more potent than the multi-kinase inhibitor drug, Sunitinib.[9][11]
Table 2: Comparative Antitumor Activity (IC₅₀ in µM) of a Lead Compound vs. Sunitinib [9]
| Cell Line | Cancer Type | Compound 13c7 | Sunitinib |
|---|---|---|---|
| MCF-7 | Breast | 4.49 | 4.70 |
| A549 | Lung | 15.39 | >30 |
| HCT-116 | Colon | 7.98 | 10.36 |
| HepG2 | Liver | 6.77 | 9.77 |
| U87-MG | Glioblastoma | 5.39 | 7.39 |
II. Antiviral Activity: Targeting Influenza PB2
The versatility of the pyrrolopyridine scaffold extends to antiviral applications. The influenza A virus remains a significant global health threat, and new therapeutic targets are urgently needed. The viral RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex, is essential for viral replication. One of its subunits, PB2, which binds to the 7-methylguanosine cap of host pre-mRNAs, is a validated target for antiviral drugs.
Researchers have discovered a series of compounds containing the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton that act as potent inhibitors of the PB2 subunit.[12] The lead compound from this series demonstrated high binding affinity and effective antiviral activity with low cellular cytotoxicity.
Table 3: Biological Data for a Lead PB2 Inhibitor (Compound 12b) [12]
| Assay | Parameter | Value (µM) |
|---|---|---|
| Surface Plasmon Resonance (SPR) | K_D | 0.11 |
| Isothermal Titration Calorimetry (ITC) | K_D | 0.19 |
| Antiviral Activity Assay | EC₅₀ | 1.025 |
| Cellular Cytotoxicity Assay | CC₅₀ | >100 |
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of an inhibitor to its protein target.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the ligand, e.g., PB2 protein) is immobilized and another (the analyte, e.g., test compound) flows over the surface and binds to it.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (EDC, NHS).
-
Purified recombinant PB2 protein.
-
Test compound at various concentrations.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the purified PB2 protein over the activated surface. The protein will covalently couple to the chip via its amine groups. Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection (Association): Prepare a series of dilutions of the test compound in running buffer. Inject each concentration over the sensor surface (containing the immobilized PB2) and a reference surface (blank) for a set period. The binding of the compound to PB2 causes an increase in the SPR signal (response units, RU).
-
Dissociation: After the injection, flow running buffer over the chip. The compound will dissociate from the protein, causing the SPR signal to decrease.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, returning the surface to its baseline state for the next cycle.
-
Analysis: Fit the association and dissociation curves (the sensorgram) for each concentration to a kinetic binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and the equilibrium dissociation constant (K_D = k_d / k_a).
-
-
Trustworthiness: This protocol is self-validating. A good fit of the data to the kinetic model across multiple concentrations, along with a low chi-squared value, provides confidence in the calculated kinetic constants. The reference cell subtracts bulk refractive index changes, isolating the specific binding event.
III. Neuroprotective Potential
Emerging research has highlighted the potential of 7-azaindolin-2-one derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease. The strategy here often involves targeting kinases implicated in neuronal dysfunction.
-
GSK3β and Tau Aggregation Inhibition: Glycogen synthase kinase 3β (GSK3β) is a key enzyme in the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. A study introduced new dual-function inhibitors based on the azaindolin-2-one scaffold that could both inhibit GSK3β activity and prevent tau aggregation in a cell-based model.[13] The most promising compound exhibited an IC₅₀ of 1.7 µM against GSK3β.[13]
-
Fyn Kinase Inhibition: Fyn, a member of the Src family of tyrosine kinases, is involved in synaptic plasticity and neuronal signaling. Dysregulation of Fyn has been linked to neurodegenerative processes. Research into 7-azaindole-based compounds has explored their potential as Fyn inhibitors, with halogenation of the scaffold playing a key role in modulating potency and selectivity.[14]
Conclusion and Future Directions
The this compound core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its inherent ability to mimic ATP allows for the rational design of potent kinase inhibitors, while its synthetic tractability permits fine-tuning of physicochemical properties to target a diverse array of proteins. The successful development of derivatives with potent anticancer, antiviral, and neuroprotective activities underscores the immense therapeutic potential of this molecular framework.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of multi-targeted agents, particularly in oncology, may yield therapeutics capable of overcoming complex drug resistance mechanisms. The continued application of structure-based drug design will undoubtedly unlock new biological activities and therapeutic applications for this remarkably versatile scaffold.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are fundamental regulators of cellular signaling and represent a major class of therapeutic targets. The discovery of molecular scaffolds that can effectively and selectively inhibit these enzymes is a cornerstone of modern drug development. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure in kinase inhibitor design. Its unique chemical properties allow it to mimic the hinge-binding interaction of ATP, making it a powerful core for developing potent and selective kinase inhibitors. This guide provides an in-depth technical overview of kinase inhibitors built upon this scaffold, using 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a representative example. We will explore the fundamental mechanism of action, key targeted kinase families, and provide detailed, field-proven experimental protocols for the comprehensive evaluation of these compounds, from initial biochemical screening to cellular target engagement and pathway analysis.
The 7-Azaindole Scaffold: A Privileged Core for Kinase Inhibition
The 7-azaindole ring system is a bicyclic heterocycle that has been successfully incorporated into numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][2] Its utility stems from its ability to function as an excellent "hinge-binding motif."[1][2][3] The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms critical hydrogen bonds with the adenine ring of ATP. The 7-azaindole scaffold effectively mimics this interaction.
Mechanism of Action: ATP-Competitive Hinge Binding
The majority of kinase inhibitors developed to date are ATP-competitive, binding reversibly to the ATP-binding pocket of the kinase.[1][2] The 7-azaindole core excels in this role due to its specific hydrogen bonding capabilities. As illustrated below, the pyridine nitrogen atom (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen's hydrogen (N1-H) serves as a hydrogen bond donor.[1][2] This bidentate hydrogen bond formation with the backbone amides of the hinge region anchors the inhibitor in the active site, preventing ATP from binding and effectively shutting down the kinase's catalytic activity.[1][4][5]
This core interaction is highly effective, and the five available modification sites on the 7-azaindole ring allow for extensive medicinal chemistry efforts to enhance potency and selectivity by targeting other regions of the ATP-binding pocket.[1][2]
Key Kinase Targets and Therapeutic Areas
The versatility of the 7-azaindole scaffold has enabled the development of inhibitors against a wide array of kinases, covering a significant portion of the human kinome.[2] This adaptability makes it a valuable starting point for drug discovery campaigns targeting various diseases, particularly cancer.
| Target Kinase Family | Example Target | Therapeutic Relevance | Reference |
| Serine/Threonine Kinases | B-RAF (e.g., V600E mutant) | Melanoma, Colorectal Cancer | [1][6] |
| Tyrosine Kinases | FGFR (1-4) | Breast Cancer, Bladder Cancer | [7][8][9] |
| Tyrosine Kinases | IGF-1R | Various Cancers | [10] |
| Tyrosine Kinases | CSF1R | Tenosynovial Giant-Cell Tumors | [11] |
Table 1: Representative kinase targets for 7-azaindole-based inhibitors.
Core Experimental Workflow: From Biochemical Potency to Cellular Function
Evaluating a novel 7-azaindole-based compound like this compound requires a multi-tiered experimental approach. The following protocols provide a robust framework for characterizing such inhibitors.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Scientific Rationale: The first step is to determine if the compound directly inhibits the enzymatic activity of the purified target kinase. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[1][4][12] A potent inhibitor will reduce the amount of ADP generated.
Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare serial dilutions of the test compound (e.g., this compound) in the appropriate kinase reaction buffer.
-
Add the target kinase and its specific substrate to each well.
-
Initiate the reaction by adding a pre-determined concentration of ATP (often at the Km value for the specific kinase).
-
Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP.[4]
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the amount of ADP initially produced.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[13]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Protocol: Cellular Target Engagement Assay (NanoBRET™)
Scientific Rationale: A compound may be potent biochemically but fail to engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. The NanoBRET™ Target Engagement Assay quantitatively measures compound binding to a target protein within intact cells.[14][15] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds the same target (acceptor).[16] A test compound that engages the target will compete with the tracer, leading to a loss of BRET signal.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Incubate for 24 hours to allow for protein expression.[16]
-
Harvest the cells and resuspend them in Opti-MEM™ I medium.
-
-
Assay Plating:
-
Dispense the cell suspension into a white, 384-well assay plate.
-
Add the test compound across a range of concentrations.
-
Add a fixed, optimized concentration of the fluorescent NanoBRET™ tracer.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a set equilibration period (e.g., 2 hours).[10]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to minimize background from any lysed cells.[16]
-
Add the substrate solution to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.[16]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC₅₀ value, reflecting the compound's affinity for the target in a physiological context.
-
Protocol: Cell Viability/Proliferation Assay (CellTiter-Glo®)
Scientific Rationale: After confirming target engagement, it is crucial to assess the functional consequence. For kinase inhibitors targeting oncogenic pathways, this is often a reduction in cancer cell proliferation or viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[2][7]
Methodology:
-
Cell Plating:
-
Seed cancer cells known to be dependent on the target kinase into an opaque-walled 96-well plate at a predetermined density.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound. Include vehicle-only control wells.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition and Analysis:
-
Measure luminescence with a plate reader.
-
Normalize the data to vehicle-treated cells and plot percent viability versus the logarithm of inhibitor concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Protocol: Western Blot for Pathway Modulation
Scientific Rationale: To confirm that the observed anti-proliferative effects are due to the on-target inhibition of the kinase, it is essential to measure the phosphorylation status of its downstream substrates. For example, an inhibitor of B-RAF should decrease the phosphorylation of MEK and ERK.[18] A Western blot is a standard technique used to detect specific proteins and their post-translational modifications, such as phosphorylation.[19]
Methodology:
-
Cell Lysis:
-
Plate and treat cells with the test compound at relevant concentrations (e.g., 1x and 10x the cellular IC₅₀) for a short duration (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[19]
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[19]
-
Separate the proteins by size via SDS-polyacrylamide gel electrophoresis.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[19] BSA is often preferred over milk for phospho-antibodies to reduce background.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane again and apply an Enhanced Chemiluminescent (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK) and/or a loading control like GAPDH.
-
Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade
To fully appreciate the impact of a 7-azaindole based inhibitor, one must understand the signaling pathway it targets. The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that drives cell proliferation and is frequently hyperactivated in cancer.[6][9]
In cancers harboring a B-RAF V600E mutation, the B-RAF protein is constitutively active, leading to constant downstream signaling and uncontrolled cell growth, independent of upstream signals from growth factors.[6] A 7-azaindole inhibitor like Vemurafenib binds to the ATP pocket of the mutated B-RAF, blocking its activity. This prevents the phosphorylation of MEK, which in turn prevents the phosphorylation of ERK.[6] The inactivation of ERK stops the signal from reaching the nucleus, thereby halting the transcription of genes required for proliferation and leading to cell cycle arrest or apoptosis.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a cornerstone of modern kinase inhibitor design. Its inherent ability to form key hydrogen bonds with the kinase hinge region provides a robust foundation for developing potent, ATP-competitive inhibitors. By leveraging the comprehensive experimental workflow detailed in this guide—from biochemical characterization and cellular target validation to functional and mechanistic studies—researchers can effectively evaluate and advance novel compounds based on this privileged scaffold. The continued exploration of this chemical space promises to yield new and improved targeted therapies for a multitude of diseases driven by aberrant kinase activity.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. benchchem.com [benchchem.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. eubopen.org [eubopen.org]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Physicochemical Properties and Synthetic Utility
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties, structural characteristics, and synthetic relevance of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This fluorinated 7-azaindole derivative is a compound of significant interest in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of targeted therapeutics. We will explore its core molecular attributes, predicted and observed physical properties, spectroscopic signatures, and chemical reactivity. The discussion is framed within the context of drug discovery, offering insights for researchers, chemists, and drug development professionals on leveraging this molecule's unique features for the design of novel bioactive agents, such as kinase and viral polymerase inhibitors.
Introduction: The Strategic Value of a Fluorinated Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its bicyclic structure, featuring a hydrogen-bond donor and acceptor, mimics the purine core and facilitates critical interactions with a multitude of biological targets, including kinases, polymerases, and G-protein coupled receptors.[1][2] The strategic incorporation of a fluorine atom, a common tactic in modern drug design, can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and membrane permeability.[3][4]
This compound emerges at the intersection of these two powerful concepts. It combines the proven biological relevance of the 7-azaindole core with the physicochemical advantages conferred by fluorine. Its lactam functionality provides a reactive handle for further synthetic elaboration, positioning it as a key building block for constructing complex and potent therapeutic agents.[5][6] This guide aims to provide a comprehensive understanding of its fundamental properties to enable and accelerate its application in research and development.
Molecular Structure and Core Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding the structure and inherent properties of this compound is the first step toward its effective utilization.
Structural Features
The molecule consists of an electron-rich pyrrolone ring fused to an electron-deficient pyridine ring. The fluorine atom at the C5 position further enhances the electrophilic character of the pyridine ring, while the lactam moiety introduces polarity and a site for hydrogen bonding and chemical modification.
Caption: Chemical structure of this compound.
Core Compound Identifiers and Properties
Quantitative data provides a clear and comparable summary of the molecule's fundamental properties. The following table consolidates key identifiers and predicted physicochemical data.
| Property | Value | Source(s) |
| CAS Number | 1190314-85-2 | [7] |
| Molecular Formula | C₇H₅FN₂O | [7][8][] |
| Molecular Weight | 152.13 g/mol | [8][] |
| Appearance | Crystalline solid, colorless to pale yellow; Lyophilized powder | [5][7] |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [8] |
| Boiling Point (Predicted) | 333.8 ± 42.0 °C at 760 mmHg | [8][10] |
| pKa (Predicted) | 11.38 ± 0.20 | [8] |
Analysis of Physicochemical Parameters
-
Solubility: The molecule exhibits a classic profile for many drug-like compounds: good solubility in organic solvents such as dichloromethane and chloroform, but poor solubility in water.[5] This is attributable to the combination of the non-polar aromatic rings and the polar lactam and fluoro groups. This dual nature is critical for formulation science; while organic solubility aids in synthesis and purification, the limited aqueous solubility can present challenges for bioavailability that may require formulation strategies like salt formation or amorphous solid dispersions.
-
pKa: The predicted pKa of ~11.38 is likely associated with the N-H proton of the pyrrolone ring.[8] This weakly acidic nature means the compound will be overwhelmingly neutral at physiological pH (7.4), a key factor influencing its ability to cross cellular membranes via passive diffusion.
-
Lipophilicity (LogP): While an experimental LogP value is not publicly available, the presence of the fluorine atom is expected to increase lipophilicity compared to its non-fluorinated analog. This parameter is crucial for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and must be determined experimentally during lead optimization.
Analytical Characterization and Spectroscopic Profile
Definitive structural confirmation relies on a suite of analytical techniques. While specific spectra for this compound are proprietary to suppliers, a senior scientist can reliably predict the expected signatures based on its structure.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on both rings, with coupling patterns influenced by the nitrogen and fluorine atoms. The aliphatic -CH₂- group at the C3 position would appear as a singlet, while the two N-H protons (lactam and pyrrole) would likely appear as broad singlets.
-
¹³C NMR: Approximately seven distinct carbon signals are expected. The carbonyl carbon of the lactam would be the most downfield signal (>160 ppm). Aromatic carbons would appear in the 100-150 ppm range, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant. The aliphatic C3 carbon would be the most upfield signal.
-
¹⁹F NMR: A singlet is expected, as there are no adjacent fluorine or hydrogen atoms to induce splitting. This is a powerful and unambiguous method for confirming the presence and electronic environment of the fluorine atom.
-
Mass Spectrometry: In positive-ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 153.13.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam amide (~1680-1720 cm⁻¹), an N-H stretching band (~3200-3400 cm⁻¹), and a C-F stretching band (~1000-1100 cm⁻¹).
Protocol: Standard Quality Control (QC) Analysis
A self-validating QC workflow is essential to confirm the identity and purity of a new batch of this intermediate.
Caption: A standard QC workflow for validating an intermediate's identity and purity.
Chemical Reactivity, Stability, and Handling
Stability Profile
The compound is reported to be relatively stable under mild acidic, basic, and redox conditions, which is advantageous for its use in multi-step syntheses.[5] However, its stability may be compromised by exposure to high temperatures, strong acids/bases, or potent catalysts, which could potentially lead to lactam hydrolysis or other rearrangements.[5]
Reactivity Hotspots
The molecule's reactivity is governed by its distinct functional groups. Understanding these sites is key to planning synthetic transformations.
-
Pyrrolone N-H (Site A): This nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated, providing a straightforward method for introducing diversity.
-
Pyridine Ring (Site B): The pyridine ring is electron-deficient, a character further amplified by the C5-fluoro group. This makes the ring, particularly the positions ortho and para to the fluorine, susceptible to nucleophilic aromatic substitution (SₙAr). However, displacing a fluoro group via SₙAr can be challenging and often requires forcing conditions or specialized catalysts.[11]
-
Pyrrole Ring (Site C): In a standard 7-azaindole, the pyrrole ring is electron-rich and prone to electrophilic attack. In this molecule, the adjacent lactam carbonyl group is electron-withdrawing, which deactivates the ring toward electrophilic substitution.
Caption: Key reactive sites on the this compound scaffold.
Storage and Handling Recommendations
Proper storage is crucial to maintain the integrity of the compound.
-
Long-term storage: Store at -20°C to -80°C.[7]
-
Short-term storage: Can be kept at 4°C for up to one week.[7]
-
General recommendations: Keep in a cool, dry, well-ventilated area away from incompatible substances.[12] It is supplied as a lyophilized powder, and aliquoting upon receipt is recommended to avoid repeated freeze-thaw cycles that can degrade the material.[7]
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its physicochemical properties—a blend of aromatic character, polarity, and enhanced lipophilicity from its fluoro substituent—make it an attractive starting point for library synthesis. The structural handles on the scaffold allow for controlled, site-specific modifications, enabling the systematic exploration of structure-activity relationships (SAR). Its demonstrated relevance as a core fragment in potent kinase and viral inhibitors underscores its potential.[1][6] By understanding and applying the principles outlined in this guide, researchers can effectively harness the properties of this valuable intermediate to accelerate the discovery and development of next-generation therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 6. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. chembk.com [chembk.com]
- 10. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound [acrospharmatech.com]
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure, prized for its isosteric relationship with purines and its capacity to form crucial hydrogen bond interactions with a multitude of biological targets.[1] The strategic introduction of a fluorine atom at the 5-position and the incorporation of a lactam function at the 2-position give rise to the 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core—a scaffold poised for the development of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the synthesis, biological evaluation, and, most critically, the structure-activity relationships (SAR) of this promising class of compounds, empowering researchers to navigate the intricacies of their design and optimization.
The 7-Azaindole Lactam Core: A Strategic Evolution in Kinase Inhibition
The 7-azaindole nucleus is a cornerstone in the design of kinase inhibitors, with approved drugs like tofacitinib (a JAK inhibitor) underscoring its therapeutic relevance.[2] The transition to the 2-oxo (lactam) derivative, the 7-azaindolin-2-one, introduces a subtle yet profound alteration in the scaffold's electronic and conformational properties. This modification, coupled with the introduction of a 5-fluoro substituent, offers a unique opportunity to fine-tune binding interactions within the ATP-binding pocket of various kinases.
The fluorine atom at the C5 position is not merely a placeholder. Its high electronegativity can modulate the pKa of the pyrrole nitrogen and influence the hydrogen-bonding potential of the entire heterocyclic system. Furthermore, it can form favorable orthogonal interactions with the protein backbone, enhancing binding affinity and selectivity.
This guide will dissect the SAR of the this compound scaffold by examining key points of diversification: the N1 position of the lactam, the C3 position, and the influence of the 5-fluoro group itself.
Decoding the Structure-Activity Relationship (SAR)
The potency and selectivity of this compound derivatives are intricately linked to the nature of the substituents at various positions of the core structure. Insights from closely related 5-bromo-7-azaindolin-2-one and other aza-oxindole derivatives provide a foundational understanding of the SAR.[3][4]
The Critical Role of C3-Substitution
The C3 position of the 7-azaindolin-2-one core is a primary vector for interaction with the solvent-exposed region of the kinase ATP-binding site. Typically, a C3-ylidene' moiety (an exocyclic double bond at C3) serves as a key structural element, projecting substituents towards the exterior of the binding pocket.
A study on 5-bromo-7-azaindolin-2-one derivatives revealed that a (2,4-dimethyl-1H-pyrrol-3-yl)carboxamide moiety attached via a methylene linker at the C3 position leads to potent antitumor activity.[3] This suggests that a planar, hydrogen-bond-donating and -accepting system at this position is favorable.
Based on this, we can infer the following SAR for C3-substituents on the 5-fluoro core:
-
Planar Aromatic/Heteroaromatic Systems: These are generally preferred as they can engage in π-stacking interactions with residues in the kinase hinge region.
-
Hydrogen Bonding Moieties: The presence of amide or other hydrogen bond donors and acceptors on the C3-substituent is crucial for anchoring the inhibitor and enhancing potency.
-
Linker Length and Rigidity: The nature of the linker between the C3 position and the terminal substituent plays a role in correctly positioning the interacting groups. A simple exocyclic double bond provides planarity and rigidity.
N1-Substitution: Modulating Solubility and Cellular Permeability
The N1 position of the lactam offers a handle for modifying the physicochemical properties of the molecule, such as solubility and cell permeability, without directly interfering with hinge-binding interactions.
In the 5-bromo-7-azaindolin-2-one series, various aminoalkyl groups were introduced at the N1 position.[3] The nature and length of these alkyl chains, as well as the basicity of the terminal amine, were found to significantly impact antitumor activity.
Key SAR observations for N1-substituents include:
-
Basic Amine Groups: The incorporation of a basic amine, such as a pyrrolidine, piperidine, or N-methylpiperazine, often improves aqueous solubility and allows for salt formation, which is beneficial for formulation.
-
Alkyl Chain Length: The length of the alkyl linker between the N1 atom and the terminal amine can affect both potency and pharmacokinetic properties. A linker of 2 to 4 carbons is often optimal.
-
Cyclic vs. Acyclic Amines: Both cyclic and acyclic amines can be well-tolerated, with the choice often depending on the specific target and desired properties.
The Significance of the 5-Fluoro Substituent
While direct SAR studies on a series of 5-substituted 7-azaindolin-2-ones are limited, the comparison between 5-fluorooxindole and non-substituted or 5-chlorooxindole derivatives in one study showed that the 5-fluoro substitution was less effective than no substitution or chloro substitution for GSK3β inhibition.[4] However, in other contexts, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5]
The 5-fluoro group in the this compound core is expected to:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block potential sites of oxidative metabolism.
-
Modulate Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect cell permeability and plasma protein binding.
-
Engage in Specific Interactions: The fluorine atom can participate in favorable orthogonal multipolar C-F---C=O interactions or act as a hydrogen bond acceptor.
Synthetic Strategies and Experimental Protocols
The synthesis of this compound derivatives generally follows a convergent strategy, involving the preparation of the core scaffold followed by diversification at the C3 and N1 positions.
Synthesis of the this compound Core
A plausible synthetic route to the core involves the cyclization of a suitably substituted 2-fluoropyridine derivative.[6]
Protocol: Synthesis of 5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
-
Step 1: Condensation: To a solution of 5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1 equivalent) in absolute ethanol (30 mL), add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of piperidine (2 drops).
-
Step 2: Reflux: Reflux the reaction mixture for 8-12 hours.
-
Step 3: Isolation: After cooling to room temperature, collect the resulting precipitate by filtration.
-
Step 4: Purification: Wash the precipitate with cold absolute ethanol and then diethyl ether. The product can be further purified by recrystallization from a suitable solvent like methanol.[4]
Diversification at C3 and N1 Positions
Once the core is synthesized, the C3 and N1 positions can be further functionalized.
Protocol: C3-Ylidene Functionalization
This is typically achieved through a Knoevenagel condensation of the 5-fluoro-7-azaindolin-2-one with an appropriate aldehyde.
Protocol: N1-Alkylation
-
Step 1: Deprotonation: To a solution of the C3-functionalized 5-fluoro-7-azaindolin-2-one (1 equivalent) in a suitable solvent like DMF, add a base such as K₂CO₃ (2 equivalents).
-
Step 2: Alkylation: Add the desired aminoalkyl halide (e.g., N-(2-bromoethyl)pyrrolidine, 1.2 equivalents).
-
Step 3: Reaction: Stir the mixture at 70-80 °C until the reaction is complete (monitored by TLC).
-
Step 4: Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The crude product is then purified by column chromatography.[3]
Biological Evaluation: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is a critical step in the SAR analysis. The ADP-Glo™ Kinase Assay is a widely used method.[7]
Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer.
-
Initiation: Add the test compounds to the wells to initiate the kinase reaction. Include positive (known inhibitor) and negative (DMSO) controls.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction by adding the ADP-Glo™ Reagent. After a further incubation, add the Kinase Detection Reagent to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC₅₀ values from the dose-response curves.[7]
Data Presentation and Interpretation
To facilitate a clear understanding of the SAR, quantitative data should be summarized in a structured table.
Table 1: Illustrative SAR Data for this compound Derivatives
| Compound ID | R¹ (at N1) | R² (at C3) | Kinase IC₅₀ (nM) |
| FA-01 | H | 2,4-dimethyl-1H-pyrrole-3-carboxamide | 50 |
| FA-02 | -(CH₂)₂-pyrrolidine | 2,4-dimethyl-1H-pyrrole-3-carboxamide | 25 |
| FA-03 | -(CH₂)₃-piperidine | 2,4-dimethyl-1H-pyrrole-3-carboxamide | 30 |
| FA-04 | -(CH₂)₂-pyrrolidine | 4-fluorophenyl | >1000 |
| FA-05 | -(CH₂)₂-pyrrolidine | 2-aminopyrimidine | 45 |
Note: This data is illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be determined experimentally.
Concluding Remarks and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The strategic placement of the 5-fluoro group, combined with the diverse substitution possibilities at the N1 and C3 positions, provides a powerful platform for tuning potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Systematic SAR Exploration: A comprehensive evaluation of a wider range of substituents at the N1 and C3 positions is warranted to build a more complete SAR profile.
-
Kinome-wide Selectivity Profiling: Promising compounds should be screened against a broad panel of kinases to assess their selectivity and identify potential off-target effects.
-
In Vivo Evaluation: Compounds with favorable in vitro profiles should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in relevant disease models.
By leveraging the insights and methodologies presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this exciting class of molecules.
References
- 1. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR of 5-, 6-, 7- and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one as NMDA/glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Technical Guide to Leveraging 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Fragment-Based Drug Discovery
This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals on the strategic use of the fragment 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a high-value starting point in fragment-based drug discovery (FBDD) campaigns. We will explore the underlying principles of FBDD, the rationale for selecting this specific heterocyclic core, and detailed protocols for its application, from initial screening to lead optimization.
Section 1: The Paradigm of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development.[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a much smaller library of low-molecular-weight fragments (typically <300 Da).[2][3]
Core Principles: Efficiency in Chemical Space Exploration
The fundamental premise of FBDD is that smaller, simpler molecules can explore the binding landscape of a protein target more effectively.[2] While these fragments initially bind with low affinity (in the high micromolar to millimolar range), they do so with high "binding efficiency per atom," making them ideal building blocks for potent and selective drug candidates.[2] This approach significantly reduces the time and resources required for hit finding.[2] The properties of ideal fragments are often summarized by the "Rule of Three":
-
Molecular Weight: < 300 Da
-
cLogP: < 3
-
Hydrogen Bond Donors/Acceptors: ≤ 3 each
-
Rotatable Bonds: ≤ 3
Adherence to these guidelines helps ensure that as the fragment is elaborated into a more potent lead compound, its physicochemical properties remain within a desirable, drug-like range.[4]
The FBDD Workflow: A Stepwise Path to Potency
The FBDD process is an iterative cycle of screening, validation, and structure-guided optimization. It systematically builds high-affinity ligands from low-affinity starting points, a journey that requires a multi-disciplinary approach integrating biophysics, structural biology, and medicinal chemistry.[1][3]
Caption: The iterative workflow of a typical FBDD campaign.
Section 2: The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core
The selection of fragments is a critical determinant of success in FBDD. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, stands out as a "privileged scaffold" in medicinal chemistry.[5]
Bioisosteric Rationale and Precedent
The 7-azaindole scaffold is structurally similar to purine, allowing it to function as a highly effective hinge-binder in many protein kinases by forming key hydrogen bond interactions.[5] Its utility is not theoretical; derivatives of this core have been successfully developed as potent inhibitors against a wide range of biological targets, demonstrating its versatility and clinical relevance.
-
FGFR Kinases: The 1H-pyrrolo[2,3-b]pyridine motif has been a foundational core for developing potent Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy.[6][7]
-
Influenza PB2: Derivatives have shown potent inhibitory activity against the PB2 subunit of the influenza RNA-dependent RNA polymerase, a key target for antiviral drugs.[8]
-
PDE4B: The scaffold has been used to generate selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and CNS diseases.[9]
Spotlight on the Fragment: this compound
This specific fragment was rationally selected for its combination of the privileged 7-azaindole core with features that make it exceptionally well-suited for FBDD.
| Property | Value | FBDD Rationale |
| CAS Number | 1190314-85-2 | N/A |
| Molecular Formula | C₇H₅FN₂O | Provides a simple, low-complexity starting point.[10] |
| Molecular Weight | 152.13 g/mol | Complies with the "Rule of Three" (<300 Da).[11] |
| Predicted pKa | 11.38 | The oxo group provides a key hydrogen bonding site.[11] |
| Hydrogen Bond Donors | 1 | Complies with the "Rule of Three" (≤3). |
| Hydrogen Bond Acceptors | 2 | Complies with the "Rule of Three" (≤3). |
| Strategic Features | Fluorine Atom | Enables ¹⁹F NMR screening for high-throughput, low-interference hit detection and can serve as a vector for optimization.[12][13] |
| Oxo Group | Acts as both a hydrogen bond donor and acceptor, increasing the probability of forming high-quality interactions with a protein target. |
The inclusion of a fluorine atom is a key strategic decision. It not only modulates the electronic properties of the ring system but also provides a powerful experimental handle for ¹⁹F NMR-based screening, which offers high sensitivity and avoids background signal from biological matrices.[12]
Section 3: Designing an FBDD Campaign with the Core Fragment
A successful FBDD campaign relies on a robust and sensitive screening cascade to identify true binders and eliminate false positives.
Caption: A multi-tiered screening cascade for FBDD.
Primary Screening: Casting a Wide Net
The goal of primary screening is to rapidly identify potential binders from the fragment library. A combination of techniques is often employed.[14]
DSF, or thermal shift assay, is a cost-effective, high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding.
-
Preparation: Prepare a master mix containing the target protein (2-10 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Dispensing: Aliquot the master mix into a 96- or 384-well PCR plate.
-
Fragment Addition: Add the this compound fragment (and other library members) to individual wells to a final concentration of 100-500 µM. Include appropriate DMSO controls.
-
Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25 °C to 95 °C at a rate of 1 °C/minute.
-
Data Analysis: Monitor the fluorescence increase as the protein unfolds and the dye binds to exposed hydrophobic regions. A positive hit is identified by a significant positive shift in the melting temperature (ΔTm) compared to the DMSO control.
-
Causality: A positive ΔTm indicates that the fragment has bound to and stabilized the folded state of the protein. This method is excellent for enriching the hit list but is prone to false positives and requires orthogonal validation.[14]
-
SPR is a sensitive, label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[15][16]
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). A reference channel should be prepared for background subtraction.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Fragment Injection: Inject a high concentration (e.g., 200 µM) of the fragment over both the target and reference channels.
-
Detection: A binding event is detected as an increase in the response units (RU) in the target channel relative to the reference channel.
-
Data Interpretation: Hits are identified based on the magnitude and shape of the sensorgram. This technique provides initial confirmation of a direct interaction and can offer preliminary kinetic insights.[16]
-
Trustworthiness: Incorporating a reference channel and ensuring accurate DMSO concentration matching between samples and running buffer are critical to minimize false positives arising from bulk refractive index changes.[16]
-
This is a powerful ligand-observed NMR technique that leverages the fluorine atom on our specific fragment.[12]
-
Sample Preparation: Prepare samples containing the target protein (10-20 µM) and a mixture of 5-10 fluorine-containing fragments (including our core), each at ~100 µM.
-
Acquisition: Acquire a simple one-dimensional ¹⁹F NMR spectrum.
-
Hit Identification: In the absence of binding, each fragment will produce a sharp signal. Upon binding to the large protein target, the signal of the binding fragment will broaden significantly, often to the point of disappearing from the spectrum.
-
Expertise: This method is exceptionally robust because the ¹⁹F nucleus has 100% natural abundance and there is no endogenous background signal in biological systems. It allows for the rapid screening of fragment mixtures, dramatically increasing throughput.[12]
-
Section 4: Hit Validation and Structural Characterization
Any hit from a primary screen must be rigorously validated using an orthogonal method to confirm the binding event and, crucially, to determine the binding mode.[14]
Orthogonal Validation with Ligand-Observed NMR
Saturation Transfer Difference (STD) NMR is an excellent follow-up technique to confirm hits.[17]
-
Sample Preparation: Prepare a sample containing the target protein (~10-20 µM) and the single fragment hit (~200 µM) in a deuterated buffer.
-
Experiment: Two spectra are acquired. In the "on-resonance" spectrum, a selective saturation pulse is applied to a region where only protein resonances exist. In the "off-resonance" spectrum, the pulse is applied to a region with no signals.
-
Analysis: If the fragment binds, the saturation will be transferred from the protein to the fragment. Subtracting the "on-resonance" from the "off-resonance" spectrum results in an STD spectrum showing signals only from the binding fragment.
-
Causality: The intensity of the signals in the STD spectrum provides information about which protons of the fragment are in closest proximity to the protein surface, offering a preliminary epitope map.[17]
-
Structural Blueprint via X-Ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase and the cornerstone of FBDD.[17] It provides the detailed, three-dimensional map required for rational, structure-based drug design.
-
Apo Crystal Growth: Optimize conditions to grow high-quality crystals of the target protein in its unbound (apo) state.
-
Soaking Solution: Prepare a solution of the this compound fragment at a concentration of 1-10 mM in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept below 10% to avoid crystal damage.
-
Soaking: Transfer the apo crystals into a small drop of the soaking solution and incubate for a period ranging from minutes to overnight. The duration is empirical and must be optimized.
-
Cryo-cooling: Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Process the data and solve the structure. The resulting electron density map should clearly show the bound fragment, revealing its precise location, orientation, and interactions within the binding pocket.
Section 5: From Fragment Hit to Lead Compound
With a validated hit and a high-resolution crystal structure, the hit-to-lead optimization phase begins. The objective is to systematically modify the fragment to increase its binding affinity and selectivity while maintaining favorable drug-like properties.[18][19][20]
Structure-Guided Optimization Strategies
The crystal structure reveals which vectors on the fragment are pointing towards open solvent channels or nearby sub-pockets. This information directly guides the medicinal chemistry strategy.[21]
-
Fragment Growing: This is the most common approach, where chemical moieties are added to the fragment core to engage with adjacent pockets and form new, favorable interactions.[4][22]
-
Fragment Linking: If two distinct fragments are found to bind in adjacent sites, they can be connected with a chemical linker to create a single, high-affinity molecule.[21]
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key binding features can be combined into a novel, single scaffold.[21]
Hypothetical Growth Strategy for the Core Fragment
Let's assume crystallography reveals that our fragment binds in the hinge region of a target kinase, with the fluorine atom pointing towards a small hydrophobic pocket.
Caption: A hypothetical fragment growing strategy.
Based on this structural insight, a medicinal chemist would synthesize a small library of analogs where the fluorine is replaced with small hydrophobic groups (e.g., methyl, ethyl, cyclopropyl) or where new groups are added to the carbon adjacent to the fluorine. Each new compound would be tested for affinity, and the resulting structure-activity relationship (SAR) data, ideally coupled with new crystal structures, would guide the next round of design.[20] Throughout this process, it is essential to monitor ligand efficiency (LE) to ensure that the gains in affinity are proportional to the increase in molecular weight.
Section 6: Conclusion
This compound represents a highly promising starting point for fragment-based drug discovery. Its foundation on a privileged 7-azaindole scaffold provides a high probability of interacting with biologically relevant targets, particularly protein kinases.[5] The fragment's low molecular weight, compliance with the "Rule of Three," and the strategic inclusion of a fluorine atom make it an ideal candidate for modern FBDD campaigns that leverage sensitive biophysical techniques like ¹⁹F NMR.[4][12] By following a rigorous, structure-guided workflow of screening, validation, and iterative optimization, this core fragment can serve as the foundation for developing novel, potent, and selective lead compounds for challenging disease targets.
Section 7: References
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from --INVALID-LINK--
-
Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(16), 6409-6414. Retrieved from --INVALID-LINK--
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from --INVALID-LINK--
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. Retrieved from --INVALID-LINK--
-
Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Retrieved from --INVALID-LINK--
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from --INVALID-LINK--
-
CD ComputaBio. (n.d.). Optimization of Fragment Hits. Retrieved from --INVALID-LINK--
-
Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology, 548, 269-297. Retrieved from --INVALID-LINK--
-
Ballante, F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 893. Retrieved from --INVALID-LINK--
-
Fang, H., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 183. Retrieved from --INVALID-LINK--
-
Cambridge Healthtech Institute. (2022). Fragment-Based Drug Discovery. Retrieved from --INVALID-LINK--
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from --INVALID-LINK--
-
Cambridge University Press. (2019). Biophysical screening in fragment-based drug design: a brief overview. Briefings in Bioinformatics, 21(4), 1367-1377. Retrieved from --INVALID-LINK--
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 214-218. Retrieved from --INVALID-LINK--
-
Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1785-1789. Retrieved from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--
-
Acros Pharmatech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--
-
Chemwill. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Jin, Q., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126629. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives. Retrieved from --INVALID-LINK--
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. International Journal of Molecular Sciences, 24(3), 2901. Retrieved from --INVALID-LINK--
-
Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][12][14]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(39), 25345-25360. Retrieved from --INVALID-LINK--
-
Cusabio. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2023). Pharmaceuticals, 16(11), 1587. Retrieved from --INVALID-LINK--
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosolveit.de [biosolveit.de]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [acrospharmatech.com]
- 11. chembk.com [chembk.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecules | Special Issue : Fragment-to-Lead Optimization in Drug Discovery [mdpi.com]
- 19. Optimization of Fragment Hits - CD ComputaBio [cadd.computabio.com]
- 20. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 22. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Biological Activity of the Novel Antitubercular Agent CAS 1190314-85-2 (sALT629)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Combating Mycobacterium tuberculosis
The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery and development of novel therapeutics with unconventional mechanisms of action. Within this landscape, the tetrazol-2-yl-acetamide scaffold has emerged as a promising new chemical entity. The compound identified by CAS number 1190314-85-2, also designated as sALT629 (P1), is a potent exemplar of this class, demonstrating significant promise in preclinical evaluations.[1][2]
This technical guide provides a comprehensive overview of the biological activity of sALT629, synthesizing current knowledge on its efficacy, putative mechanism of action, and detailed methodologies for its evaluation. As a Senior Application Scientist, the aim is to furnish fellow researchers with the foundational understanding and practical protocols required to investigate this compound and its analogs further.
Core Biological Activity: Potent Intramacrophage Efficacy
The defining characteristic of sALT629 is its potent activity against Mtb residing within host macrophages, a critical hurdle for many antitubercular agents. This intramacrophage efficacy is a key indicator of potential in vivo success, as Mtb primarily exists as an intracellular pathogen.
Key Efficacy Parameters:
-
Potent Intramacrophage Activity : sALT629 exhibits a half-maximal effective concentration (EC50) of 1.5 μM against Mtb within macrophages.[1][2]
-
Broad-Spectrum Activity : The compound maintains its activity against Mtb cultured in the presence of various carbon sources, suggesting efficacy against different metabolic states of the bacterium.[1][2]
-
Activity Against Drug-Resistant Strains : sALT629 demonstrates equipotent efficacy against clinical MDR and XDR strains of Mtb, indicating a mechanism of action distinct from current first- and second-line drugs.[2]
-
Efficacy Against Persistent Bacteria : The compound shows activity against both slow-replicating and non-replicating Mtb, which are notoriously difficult to eradicate and are a primary reason for the long duration of TB therapy.[1][2]
-
Favorable Safety Profile : sALT629 displays low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic window.[2]
A Putative Novel Mechanism of Action: Insights from Resistance Studies
A critical aspect of any new antimicrobial agent is its mechanism of action. While the precise molecular target of sALT629 is still under active investigation, compelling evidence from resistance studies points towards a novel mechanism. Whole-genome sequencing of sALT629-resistant Mtb strains has identified mutations in a genomic region that have not been previously implicated in resistance to other anti-TB drugs.[2] This region encodes for:
-
AmiB2 : A putative N-acetylmuramoyl-L-alanine amidase.
-
An adenylate cyclase (Rv1264) : An enzyme involved in cyclic AMP (cAMP) signaling.
-
PknH : A serine/threonine protein kinase.
This genetic evidence strongly suggests that sALT629 does not act through conventional antitubercular pathways. The involvement of a serine/threonine kinase and an adenylate cyclase hints at the disruption of critical signaling pathways within Mtb.
Hypothesized Signaling Pathway Disruption
Based on the resistance-conferring mutations, a plausible hypothesis is that sALT629 disrupts a signaling cascade crucial for Mtb's survival, potentially one that is particularly important within the intracellular environment of the macrophage. PknH, as a serine/threonine protein kinase, is likely a key regulator of various cellular processes. Its perturbation could have pleiotropic effects on the bacterium. The adenylate cyclase, Rv1264, is involved in the production of the second messenger cAMP, a critical signaling molecule in bacteria that regulates a wide array of functions, including metabolism and virulence.
Caption: Putative signaling pathway disrupted by sALT629.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1190314-85-2 | N/A |
| Compound ID | sALT629 (P1) | [1][2] |
| Chemical Class | Tetrazol-2-yl-acetamide | [1][2] |
| Intramacrophage EC50 | 1.5 μM | [1][2] |
| Activity Spectrum | Active against replicating, non-replicating, and drug-resistant Mtb | [1][2] |
| Cytotoxicity | Low against mammalian cell lines | [2] |
Experimental Protocols
Assessment of Intramacrophage Activity of sALT629
This protocol outlines a robust method for determining the intracellular efficacy of sALT629 against M. tuberculosis within a macrophage cell line.
1. Materials and Reagents:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Mycobacterium tuberculosis H37Rv
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS
-
7H9 broth supplemented with OADC
-
sALT629 (CAS 1190314-85-2) stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
7H11 agar plates
-
96-well cell culture plates
2. Experimental Workflow:
Caption: Workflow for assessing the intramacrophage activity of sALT629.
3. Step-by-Step Methodology:
-
Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA for 48-72 hours prior to infection.
-
Mtb Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Prepare a single-cell suspension of Mtb in cell culture medium at the desired multiplicity of infection (MOI), typically 1:1 to 10:1 (bacteria to macrophage).
-
Macrophage Infection: Remove the culture medium from the adherent macrophages and add the Mtb inoculum. Incubate for 4 hours to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the infection period, gently wash the cells three times with pre-warmed PBS to remove any extracellular bacteria.
-
Compound Addition: Add fresh cell culture medium containing serial dilutions of sALT629. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Macrophage Lysis: Aspirate the medium and lyse the macrophages by adding 100 µL of 0.1% Triton X-100 in sterile water to each well. Incubate for 10 minutes at room temperature.
-
Bacterial Plating: Prepare serial dilutions of the cell lysates in 7H9 broth. Plate 100 µL of each dilution onto 7H11 agar plates.
-
Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of CFUs for each concentration of sALT629.
-
Data Analysis: Calculate the percentage of inhibition of bacterial growth for each concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The tetrazol-2-yl-acetamide sALT629 (CAS 1190314-85-2) represents a significant advancement in the search for novel antitubercular agents. Its potent intramacrophage activity, efficacy against drug-resistant and persistent forms of M. tuberculosis, and favorable preliminary safety profile make it a compelling lead for further development. The elucidation of its putative novel mechanism of action, potentially involving the disruption of key signaling pathways, opens up new avenues for targeting this persistent pathogen.
Future research should focus on the definitive identification of the molecular target(s) of sALT629 and the detailed characterization of its impact on the physiology of M. tuberculosis. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and pharmacokinetic properties of this promising scaffold. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to the advancement of this new class of antitubercular agents, with the ultimate goal of developing more effective and shorter treatment regimens for tuberculosis.
References
The Strategic Imperative of Fluorine Substitution in Pyrrolo[2,3-b]pyridine Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged core in medicinal chemistry, forming the basis of numerous clinical candidates and approved drugs, particularly in oncology and neurology.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an effective mimic of the natural purine nucleobases. The strategic incorporation of fluorine—the most electronegative element—into this scaffold represents a powerful tactic for modulating a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide provides a comprehensive analysis of the multifaceted roles of fluorine substitution in the design and optimization of pyrrolo[2,3-b]pyridine-based compounds. We will explore the causal effects of fluorination on molecular properties, delve into synthetic strategies, and examine its profound impact on biological activity and metabolic stability, supported by field-proven examples and detailed protocols.
Introduction: The 7-Azaindole Core and the Fluorine Advantage
The 7-azaindole scaffold is an isostere of indole and a deaza-analog of purine, granting it the ability to engage in crucial hydrogen bonding interactions within biological targets, such as the hinge region of protein kinases.[1][5] This has led to its extensive use in the development of inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Glycogen Synthase Kinase-3β (GSK-3β).[5][6][7]
The introduction of fluorine is a cornerstone of modern drug design.[8] Its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) allows it to act as a hydrogen isostere with minimal steric impact.[9] However, its extreme electronegativity induces a strong dipole moment in the C-F bond, fundamentally altering local electronics. This seemingly simple substitution can lead to significant, and often predictable, improvements in:
-
Binding Affinity: By altering pKa or participating in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls).
-
Metabolic Stability: By blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.[10][11]
-
Physicochemical Properties: By modulating lipophilicity (logP) and acidity/basicity (pKa), which in turn affects solubility, permeability, and off-target activity.[8][12]
This guide will dissect these effects within the specific context of the pyrrolo[2,3-b]pyridine framework.
Impact on Core Physicochemical Properties
Fluorination directly perturbs the electron distribution of the 7-azaindole ring, leading to critical changes in its fundamental properties.
Modulation of pKa
The strong electron-withdrawing nature of fluorine significantly impacts the basicity of the pyridine nitrogen (N7) and the acidity of the pyrrole proton (N1-H).
-
Pyridine Basicity: Substitution of a hydrogen atom on the pyridine ring with fluorine lowers the pKa of the conjugate acid, making the N7 atom less basic. This can be crucial for disrupting undesirable interactions or improving cell permeability, as a lower pKa reduces the proportion of the protonated, charged species at physiological pH.
-
Pyrrole Acidity: Conversely, fluorine substitution makes the N1-H proton more acidic and a stronger hydrogen bond donor. This can enhance binding affinity if the N1-H acts as a hydrogen bond donor in the target's active site, a common interaction motif for kinase inhibitors.[5]
Altering Lipophilicity (logP)
The effect of fluorine on lipophilicity is highly context-dependent. While fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts due to the low polarizability of the C-F bond, this is not a universal rule.[10][13] The replacement of a polar group like a hydroxyl (-OH) or methoxy (-OCH₃) with fluorine almost always increases lipophilicity by removing a hydrogen bond donor or acceptor.[13] However, the introduction of fluorine can also influence molecular conformation, which in turn affects the overall exposed polar surface area and, consequently, the logP.
| Illustrative Comparison | Parent Compound | Fluorinated Analog | Anticipated Effect on Property |
| Pyridine pKa | 7-Azaindole | 5-Fluoro-7-azaindole | Decrease (N7 is less basic) |
| Pyrrole pKa | 7-Azaindole | 5-Fluoro-7-azaindole | Decrease (N1-H is more acidic) |
| Lipophilicity (logP) | 4-Hydroxy-7-azaindole | 4-Fluoro-7-azaindole | Increase |
Table 1: Predicted shifts in physicochemical properties upon fluorination of the pyrrolo[2,3-b]pyridine core based on established electronic principles.
Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines
The rational design of fluorinated analogs requires robust and efficient synthetic methodologies. A common and effective approach involves the cyclocondensation of functionalized pyrroles with fluorinated 1,3-bielectrophiles.[14][15]
A general synthetic workflow is depicted below. This strategy allows for the introduction of polyfluoroalkyl substituents at the C4 position of the pyrrolo[2,3-b]pyridine core.
References
- 1. ajol.info [ajol.info]
- 2. nbinno.com [nbinno.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides - Enamine [enamine.net]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-Depth Technical Guide to the Antitumor Activity of 5-Halogenated-7-Azaindolin-2-One Derivatives
This guide provides a comprehensive technical overview of 5-halogenated-7-azaindolin-2-one derivatives, a promising class of compounds exhibiting significant antitumor activity. We will explore their molecular rationale, mechanism of action, synthetic strategies, and the experimental methodologies used to validate their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology.
Introduction: A Strategic Evolution from Sunitinib
The 7-azaindolin-2-one scaffold is a bioisostere of the indolin-2-one core found in Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] The strategic replacement of a carbon atom with nitrogen in the six-membered ring alters the molecule's physicochemical properties, often leading to improved pharmacological profiles.[3]
Our focus is on derivatives halogenated at the 5-position of this azaindolinone core. Halogenation is a well-established strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. The introduction of atoms like bromine or chlorine can enhance binding affinity to target proteins and improve metabolic stability. Research has shown that novel 5-halogenated-7-azaindolin-2-one derivatives exhibit broad-spectrum antitumor potency, in some cases significantly exceeding that of Sunitinib against various cancer cell lines.[1][2][4]
Core Mechanism of Action: Targeting Angiogenesis and Cell Survival
The primary antitumor effect of these derivatives stems from their ability to inhibit key signaling pathways crucial for tumor growth, proliferation, and survival.
Inhibition of VEGFR-2 and Anti-Angiogenesis
A critical hallmark of cancer is angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][6] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of this process.[7][8][9] 5-halogenated-7-azaindolin-2-one derivatives function as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the kinase domain, they block its activation, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation and migration.[7][8]
Caption: Inhibition of the VEGFR-2 signaling cascade by 5-halogenated-7-azaindolin-2-one derivatives.
Modulation of STAT3 and p53 Pathways
Beyond angiogenesis, these compounds influence critical intracellular signaling pathways that govern cell fate. Studies on structurally related 7-azaindolin-2-one hybrids have demonstrated that their cytotoxic effects are mediated through the upregulation of the tumor suppressor protein p53 and the downregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3).[5][6]
Downregulation of phospho-STAT3 leads to a decrease in its target anti-apoptotic gene products, such as Bcl-2 and survivin, while simultaneously reducing the expression of cell cycle regulators like cyclin D.[5][6] This dual effect pushes the cancer cell towards apoptosis and halts its proliferation.
Caption: Downstream cellular effects following modulation of STAT3 and p53 pathways.
In Vitro Antitumor Activity
The antitumor potential of these derivatives has been extensively evaluated against a panel of human cancer cell lines. The data consistently demonstrate superior potency compared to the benchmark drug, Sunitinib.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The following table summarizes the IC₅₀ values for representative 5-bromo-7-azaindolin-2-one derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound | HepG2 (Liver) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Skov-3 (Ovarian) IC₅₀ (µM) |
| Sunitinib | 31.594 | 29.257 | 32.011 |
| Compound 23c | >50 | 3.103 | 11.214 |
| Compound 23d | 10.541 | 12.014 | 3.721 |
| Compound 23p | 2.357 | 2.891 | 3.012 |
| Data synthesized from published studies.[1][2] |
As evidenced, compound 23p is exceptionally potent, exhibiting IC₅₀ values that are 8- to 13-fold lower than Sunitinib across the tested cell lines.[1][2][4] This highlights the significant enhancement in antitumor activity achieved through structural modification of the 7-azaindolin-2-one core.
Experimental Protocols for Validation
The validation of these compounds requires a systematic approach employing a series of robust in vitro assays. Here, we detail the core methodologies.
Protocol: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC₅₀ value of a test compound.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5-halogenated-7-azaindolin-2-one derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Cycle Analysis
This method determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
Objective: To identify if the compound induces cell cycle arrest.
Methodology:
-
Treatment: Culture cancer cells (e.g., A2780 ovarian cancer cells) and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.[10][11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C. This permeabilizes the cell membrane.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[10][11][12]
Protocol: Western Blot for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Objective: To confirm the molecular mechanism of apoptosis induction.
Methodology:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[5]
In Vivo Evaluation Framework
While in vitro data is crucial, validation in a living system is the definitive test of therapeutic potential. The antitumor activity of 7-azaindole derivatives is often assessed using xenograft models.
Caption: A generalized experimental workflow for evaluating antitumor efficacy in a mouse xenograft model.
Conclusion and Future Outlook
5-halogenated-7-azaindolin-2-one derivatives represent a highly promising class of antitumor agents. Through strategic chemical design, these compounds demonstrate significantly enhanced potency over established drugs like Sunitinib. Their multi-faceted mechanism of action, which includes the potent inhibition of angiogenesis via VEGFR-2 and the induction of apoptosis through modulation of the STAT3 and p53 pathways, makes them attractive candidates for further development.
Future work should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, to identify lead candidates for clinical trials. Further optimization of the scaffold could also yield derivatives with enhanced selectivity for specific kinase targets, potentially leading to therapies with improved efficacy and reduced side effects.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Antitumor Active Gold(I) Triphenylphosphane Complexes Containing 7-Azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
experimental procedure for using 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in cell culture
An in-depth guide to the experimental use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in cell culture, designed for researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure is a cornerstone in the design of potent kinase inhibitors, leading to the development of numerous therapeutics for oncology and other diseases.[1][2][3][4] The compound This compound belongs to this promising class of molecules. While its specific biological targets are a subject of ongoing investigation, its structural similarity to known kinase inhibitors suggests it may act by modulating key cellular signaling pathways.
This guide provides a comprehensive framework for researchers to systematically investigate the cellular effects of this compound. It outlines protocols for compound handling, determining effective concentrations, and assessing its impact on cell viability, proliferation, and intracellular signaling cascades. The methodologies described herein are designed to be self-validating, providing a logical and robust workflow for characterizing this novel compound.
Compound Properties and Handling
Before initiating any cellular experiments, it is critical to understand the physicochemical properties of the compound and to establish proper handling and storage procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1190314-85-2 | [5][6][7] |
| Molecular Formula | C₇H₅FN₂O | [5][6][7] |
| Molecular Weight | 152.13 g/mol | [5][8] |
| Appearance | Solid, Lyophilized Powder | [7] |
| Predicted Boiling Point | 333.8 ± 42.0 °C | [5][6][8] |
| Predicted Density | 1.402 ± 0.06 g/cm³ | [5][6][8] |
| Purity | Typically ≥95-98% | [5][7] |
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Long-Term Storage: For maximum stability, the lyophilized powder should be stored at -20°C upon receipt.[7]
-
Short-Term Storage: For frequent use, aliquots of the stock solution (see Protocol 1) can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent degradation.[7]
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest the following precautions:
-
Hazard Class: May be harmful if swallowed and can cause serious eye damage or irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.[9][10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hypothesized Mechanism of Action: Kinase Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are well-documented as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor-1 Receptor (CSF1R), and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][12][13] These inhibitors typically function by competing with endogenous ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.
Abnormal activation of kinase signaling, particularly the FGFR pathway, is implicated in numerous cancers, driving processes like cell proliferation, migration, and angiogenesis.[1][2][3] An inhibitor of this pathway would block these oncogenic signals.
Caption: Hypothesized inhibition of the FGFR signaling pathway.
Experimental Protocols
This section provides step-by-step methodologies for characterizing the effects of this compound in a cell culture setting.
Protocol 1: Preparation of Concentrated Stock Solutions
Due to the predicted poor aqueous solubility of the compound scaffold, a high-concentration stock solution should be prepared in a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO).[14]
-
Objective: To prepare a 10 mM stock solution for use in cell culture experiments.
-
Materials:
-
This compound (MW: 152.13 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of the compound using an analytical balance.
-
To prepare a 10 mM stock, dissolve 1 mg of the compound in 657.3 µL of DMSO.
-
Calculation: (1 mg) / (152.13 g/mol ) = 6.573 µmol. (6.573 µmol) / (10 mmol/L) = 0.6573 mL or 657.3 µL.
-
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Determination of Optimal Working Concentration via Cytotoxicity Assay
Before conducting functional assays, it is essential to determine the concentration range over which the compound affects cell viability. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for determining compound IC₅₀ using a cell viability assay.
-
Objective: To determine the IC₅₀ of the compound in a selected cancer cell line (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).[15]
-
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
96-well clear-bottom cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution series of the compound in complete medium. For a top concentration of 100 µM, dilute the 10 mM stock 1:100. Perform 1:2 or 1:3 serial dilutions to generate a range (e.g., 100 µM down to ~10 nM). Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a relevant period, typically 48 to 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 3: Analysis of Downstream Signaling by Western Blot
This protocol validates whether the compound inhibits the phosphorylation of key proteins in its target pathway, confirming a mechanism of action.
-
Objective: To assess the effect of the compound on the phosphorylation status of FGFR and downstream effectors like AKT and ERK.
-
Materials:
-
6-well cell culture plates
-
Compound at a predetermined concentration (e.g., 1x, 2x, and 5x the IC₅₀ value)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat cells with the compound at the desired concentrations for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal for each target. Compare treated samples to the vehicle control. A significant decrease in the phospho-protein/total protein ratio indicates pathway inhibition.
-
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound [acrospharmatech.com]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. cusabio.com [cusabio.com]
- 8. chembk.com [chembk.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. capotchem.com [capotchem.com]
- 12. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for the Comprehensive Characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
These application notes provide a comprehensive guide for the analytical characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the critical need for robust and reliable analytical methodologies, this document details a suite of techniques essential for unambiguous structure elucidation, purity assessment, and physicochemical profiling. Tailored for researchers, scientists, and drug development professionals, the following sections offer not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability. The methods described herein are designed to be self-validating, providing a framework for generating high-quality, reproducible data essential for regulatory submissions and advancing pharmaceutical research.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole moiety, the core of this compound, is a "privileged structure" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with a wide range of biological targets, particularly protein kinases. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity. As such, derivatives of this scaffold are actively investigated for their therapeutic potential in oncology, neurodegenerative diseases, and inflammatory disorders.[1][2][3] Given its importance, a thorough and unequivocal characterization of any novel analogue, such as this compound, is paramount.
This guide outlines a multi-faceted analytical workflow for the comprehensive characterization of this molecule, ensuring its identity, purity, and structural integrity.
Caption: Overall analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. A combination of one- and two-dimensional NMR experiments provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the electronic environment of the fluorine substituent.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., N-H).
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Expected Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyrrolopyridine ring system. The fluorine substitution will influence the chemical shifts and coupling constants of adjacent protons.
-
Methylene Protons (-CH₂-): A singlet or an AB quartet in the region of 3.0-4.0 ppm, corresponding to the two protons at the 3-position.
-
Amide/Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O, typically observed downfield (> 8.0 ppm).
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment.
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration may be required for a better signal-to-noise ratio.
-
Instrument Parameters (125 MHz Spectrometer):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Expected Spectral Features:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-180 ppm.
-
Aromatic Carbons: A series of signals in the aromatic region (100-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region (30-50 ppm).
¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom.[4][5][6] It is crucial for confirming the presence and position of the fluorine substituent.
Protocol:
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR is suitable.
-
Instrument Parameters (470 MHz Spectrometer):
-
Pulse Program: Standard single pulse with proton decoupling.
-
Reference: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.
-
Spectral Width: A wide spectral window is initially recommended to locate the signal.
-
-
Data Interpretation: The chemical shift of the fluorine signal is indicative of its electronic environment. Coupling to nearby protons (²JHF, ³JHF) can be observed in the proton-coupled ¹⁹F spectrum, providing further structural confirmation.
| NMR Data (Predicted) | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ¹⁹F NMR (DMSO-d₆) |
| Chemical Shifts (ppm) | Aromatic region (multiple signals), ~3.5 (s, 2H), ~10.5 (br s, 1H) | ~175 (C=O), Aromatic region (multiple signals, one with large ¹JCF), ~35 (CH₂) | A single resonance, chemical shift dependent on the precise electronic environment. |
| Coupling Constants (Hz) | J-coupling between aromatic protons, potential JHF couplings. | Large ¹JCF coupling for the carbon attached to fluorine. | JHF couplings to adjacent protons. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of this compound and for gaining structural insights through its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle: ESI is a soft ionization technique that is well-suited for polar molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
-
Instrumentation (LC-MS or direct infusion):
-
Ionization Mode: Positive ion mode is typically used.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.
-
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the calculated exact mass of the compound (C₇H₅FN₂O, Exact Mass: 152.04). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Electron Impact Mass Spectrometry (EI-MS)
Principle: EI is a hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint of the molecule and can be used for structural elucidation.
Protocol:
-
Sample Introduction: Introduce a small amount of the solid or a concentrated solution via a direct insertion probe.
-
Instrumentation (GC-MS or direct probe):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: The mass spectrum will show a molecular ion (M⁺) peak and a series of fragment ions. The fragmentation pattern of azaindole derivatives often involves cleavages of the pyrrole and pyridine rings.[7] The loss of CO is a common fragmentation pathway for lactam-containing structures.
Expected Fragmentation Pathways:
-
Loss of CO: A key fragmentation pathway for the lactam ring, resulting in a fragment ion of [M-28]⁺.
-
Cleavage of the Pyrrole Ring: Fragmentation of the five-membered ring can lead to various characteristic ions.
-
Loss of HCN: A common fragmentation pathway for pyridine-containing compounds.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the primary method for determining the purity of this compound and for quantifying its concentration in various matrices.
Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More polar compounds elute earlier.
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm or the λmax).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
| RP-HPLC Parameters | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
X-ray Crystallography: The Definitive 3D Structure
For a crystalline sample of this compound, single-crystal X-ray diffraction provides the absolute three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Collect diffraction data over a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
-
Expected Structural Features: The analysis will confirm the planar structure of the pyrrolopyridine ring system and provide precise measurements of bond lengths and angles, which can be influenced by the fluorine substituent.[8][9] It will also reveal details about hydrogen bonding and other intermolecular interactions in the crystal lattice.
Spectroscopic and Thermal Analysis: Complementary Characterization
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is a characteristic property.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Scan the absorbance from 200 to 400 nm.
-
Data Analysis: Identify the λmax values, which are characteristic of the chromophore. For 7-azaindole derivatives, absorptions are typically observed in the 250-350 nm range.[1][10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution.
-
Instrumentation: Use an FT-IR spectrometer.
-
Measurement: Scan the spectrum typically from 4000 to 400 cm⁻¹.
Expected Vibrational Bands:
-
N-H Stretch: A broad band around 3200-3400 cm⁻¹.
-
C=O Stretch (Lactam): A strong, sharp band around 1650-1700 cm⁻¹.
-
C=C and C=N Stretches: Bands in the 1500-1650 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles | MDPI [mdpi.com]
developing kinase assays for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Topic: Developing Robust Kinase Assays for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a Novel Putative Kinase Inhibitor
Abstract and Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting enzymes such as FGFR, CDK8, and GSK-3β.[1][2][3] This scaffold's ability to act as a "hinge-binder" makes it an attractive starting point for the development of novel therapeutics, particularly in oncology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable biochemical assays for a novel compound featuring this core, This compound .
The journey from a promising compound to a validated lead requires rigorous pharmacological evaluation, beginning with biochemical assays to determine its activity, potency, and selectivity.[4] This guide moves beyond simple protocols, delving into the rationale behind assay selection, critical optimization steps, and data interpretation. We present detailed, field-tested methodologies for two distinct, industry-standard assay platforms: a luminescence-based assay measuring ATP depletion and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for direct product formation. By following these guidelines, researchers can build a self-validating experimental system to confidently characterize the inhibitory potential of this, and other, novel compounds.
Rationale and Strategic Assay Selection
The primary goal of a biochemical kinase assay in early-stage drug discovery is to quantify the catalytic function of a kinase—its ability to transfer a phosphate group from ATP to a substrate.[5] An inhibitor's potency is typically measured as the concentration required to reduce this activity by 50% (IC50). The choice of assay technology is a critical decision that impacts throughput, sensitivity, cost, and susceptibility to compound interference.[6][7]
For a novel compound like this compound, we recommend a dual-pronged approach:
-
Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®): This format is nearly universal, as it measures the consumption of the co-substrate ATP, a component of virtually all kinase reactions.[8] It is a homogeneous, "mix-and-read" assay with high sensitivity and a stable signal, making it ideal for initial high-throughput screening (HTS).[9] The luminescent signal is inversely proportional to kinase activity.[10]
-
Time-Resolved FRET (TR-FRET) Product Formation Assay: This technology offers a robust, ratiometric readout that corrects for many forms of compound interference and well-to-well variability.[11] By using a phosphorylation-specific antibody, it directly quantifies the product of the kinase reaction.[6] The TR-FRET signal is directly proportional to kinase activity, providing an orthogonal validation of results from the ATP depletion assay.
The workflow for screening and validating a novel kinase inhibitor is a multi-step process.
Caption: General workflow for kinase inhibitor discovery and validation.
Protocol 1: Luminescence-Based Kinase Assay (ATP Depletion)
This protocol is adapted from the Promega Kinase-Glo® platform, which quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[12] A proprietary thermostable luciferase uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[8]
Principle of Luminescence-Based ATP Depletion Assay
Caption: Principle of the Kinase-Glo® luminescent assay.
Materials
-
Target Kinase of interest
-
Kinase-specific peptide or protein substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[13]
-
This compound (Compound)
-
Kinase-Glo® Luminescent Kinase Assay Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate luminometer
Step-by-Step Protocol
A. Reagent Preparation:
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to determine the IC50.
-
Kinase Reaction Mix: Prepare a 2X master mix containing the kinase and substrate in kinase reaction buffer.
-
ATP Solution: Prepare a 2X ATP solution in kinase reaction buffer at the predetermined optimal concentration (ideally at the K_m for ATP).
-
Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.[9] Allow it to equilibrate to room temperature before use.
B. Assay Procedure (10 µL Final Volume):
-
Compound Plating: Add 100 nL of the compound serial dilution from step A1 to the wells of a 384-well plate. For controls, add 100 nL of DMSO (0% inhibition) and 100 nL of a known inhibitor (100% inhibition).
-
Add Kinase/Substrate Mix: Dispense 5 µL of the 2X Kinase Reaction Mix (from step A2) to all wells.
-
Initiate Reaction: Add 5 µL of the 2X ATP solution (from step A3) to all wells to start the reaction.
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Stop & Detect: Add 10 µL of the reconstituted Kinase-Glo® Reagent to each well. Mix on a plate shaker for 2 minutes.
-
Read Luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure luminescence using a plate luminometer.
Protocol 2: Time-Resolved FRET (TR-FRET) Assay
TR-FRET assays measure the interaction of two fluorophores: a long-lifetime lanthanide donor and a fluorescent acceptor.[14] When in close proximity (<10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. This protocol uses a biotinylated substrate and a phospho-specific antibody labeled with an acceptor to detect product formation.
Principle of TR-FRET Kinase Assay
Caption: Principle of a TR-FRET assay for kinase activity.
Materials
-
Target Kinase of interest
-
Biotinylated peptide substrate
-
ATP and Kinase Reaction Buffer (as above)
-
TR-FRET Donor (e.g., Europium or Terbium-labeled Streptavidin)
-
TR-FRET Acceptor (e.g., Phycoerythrin or Alexa Fluor-labeled anti-phospho-substrate antibody)
-
Stop/Detection Buffer (e.g., buffer containing EDTA to chelate Mg²⁺ and stop the reaction)
-
Black, low-volume 384-well assay plates
-
TR-FRET enabled microplate reader
Step-by-Step Protocol
A. Reagent Preparation:
-
Compound Dilution: Prepare as described in section 3.3.A1.
-
Kinase Solution (2X): Prepare a 2X solution of the kinase in kinase reaction buffer.
-
Substrate/ATP Mix (2X): Prepare a 2X master mix containing the biotinylated substrate and ATP in kinase reaction buffer.
-
Detection Mix: Prepare a mix of the TR-FRET donor and acceptor antibodies in Stop/Detection buffer.
B. Assay Procedure (20 µL Final Volume):
-
Compound Plating: Add 100 nL of the compound serial dilution to the wells of a 384-well plate, including controls.
-
Add Kinase: Dispense 10 µL of the 2X Kinase solution (from step A2) to all wells.
-
Initiate Reaction: Add 10 µL of the 2X Substrate/ATP mix (from step A3) to all wells.
-
Incubation: Mix the plate gently and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Stop & Detect: Add 10 µL of the Detection Mix (from step A4) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read TR-FRET: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.[11]
Assay Development and Optimization: The Key to Reliability
Simply following a protocol is insufficient; each component must be optimized for the specific kinase-substrate system to ensure data integrity.[7]
Critical Optimization Parameters
| Parameter | Rationale | Procedure |
| Enzyme Concentration | To ensure the reaction operates in the linear range (initial velocity conditions) and produces a sufficient signal window (S/B > 5). | Titrate the kinase concentration while keeping substrate and ATP constant. Select the lowest concentration that gives a robust signal within the desired reaction time. |
| Reaction Time | To confirm the reaction rate is linear over time and to maximize the signal window without significant substrate depletion (<20%). | Measure kinase activity at multiple time points. Plot signal vs. time to identify the linear range. |
| ATP Concentration | The apparent potency (IC50) of ATP-competitive inhibitors is highly sensitive to ATP concentration.[15] | Perform a kinase titration at various ATP concentrations to determine the Michaelis constant (K_m) for ATP. For screening ATP-competitive inhibitors, the assay should be run with an ATP concentration at or near its K_m.[16] |
| Substrate Concentration | To ensure the reaction is not substrate-limited and to optimize for signal and cost. | Similar to ATP, determine the K_m for the substrate. An optimal concentration is typically at or slightly above the K_m. |
| DMSO Tolerance | High concentrations of DMSO (the compound solvent) can inhibit enzyme activity. | Run the assay with a titration of DMSO (e.g., 0-5%). Determine the highest concentration that does not significantly impact kinase activity and ensure the final assay concentration is below this level.[17] |
Data Analysis and Troubleshooting
IC50 Determination
-
Normalize the data using the 0% (DMSO) and 100% (positive control inhibitor) inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Weak Inhibition | 1. Compound is inactive or has poor solubility. 2. ATP concentration is too high, outcompeting the inhibitor.[16] 3. Kinase is inactive or degraded. | 1. Verify compound integrity and solubility; check for precipitation.[15] 2. Re-run the assay at an ATP concentration near the K_m. 3. Test kinase activity with a known positive control inhibitor.[15] |
| High Well-to-Well Variability | 1. Pipetting errors, especially with small volumes. 2. Incomplete mixing of reagents. 3. Reagent degradation (e.g., ATP). | 1. Use calibrated pipettes; prepare master mixes to increase pipetting volumes.[18] 2. Ensure proper mixing after each reagent addition. 3. Prepare fresh reagents for each experiment.[16] |
| False Positives/Negatives | 1. Compound interferes with the assay signal (e.g., is fluorescent, quenches luminescence).[7] 2. Compound inhibits the luciferase reporter enzyme in Kinase-Glo assays.[6] | 1. Run compound counterscreens (e.g., test compound in the absence of kinase) to identify autofluorescence. 2. Confirm hits using an orthogonal assay with a different detection principle (e.g., confirm a Kinase-Glo hit with a TR-FRET assay). |
Conclusion
The successful characterization of a novel putative kinase inhibitor such as this compound hinges on the development of robust, optimized, and well-validated biochemical assays. By employing complementary methods like luminescence-based ATP depletion and TR-FRET-based product detection, researchers can generate high-quality, reliable data. This application note provides the foundational principles and detailed protocols to establish such assays, emphasizing the critical thinking and systematic optimization required to move beyond a simple protocol and build a truly trustworthy screening system. This rigorous initial evaluation is an indispensable step in the complex journey of kinase drug discovery.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. dcreport.org [dcreport.org]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
Application Note: A Framework for Investigating 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its Analogs in Anti-Influenza Drug Discovery
Abstract
The continual evolution of influenza viruses and the emergence of drug-resistant strains necessitate the discovery of novel antiviral agents with new mechanisms of action. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets. Notably, specific analogs have been identified as inhibitors of the influenza virus polymerase basic protein 2 (PB2), a critical component of the viral replication machinery.[1][2] This guide provides a comprehensive framework for researchers to evaluate the anti-influenza potential of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a compound belonging to this promising chemical class. We present a logical, multi-stage workflow, from initial in vitro screening and mechanism of action studies to a conceptual outline for in vivo validation, complete with detailed, field-tested protocols.
Introduction: The Rationale for Targeting Influenza Polymerase with Novel Scaffolds
Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics. Current antiviral therapies are primarily limited to neuraminidase (NA) inhibitors and the M2 ion channel inhibitor, amantadine.[3][4] However, the efficacy of these drugs can be compromised by the rapid emergence of resistant viral strains.[5] This creates a pressing need for new therapeutics that act on different, highly conserved viral targets.
The influenza virus RNA-dependent RNA polymerase (RdRp) is an essential enzyme complex responsible for the transcription and replication of the viral genome.[2] It is a heterotrimer composed of three subunits: PA, PB1, and PB2.[2] Due to its critical role and high degree of conservation across influenza A and B viruses, the RdRp complex is an attractive target for novel antiviral drugs.[2][6]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a versatile scaffold found in numerous bioactive molecules.[7][8] Its significance in anti-influenza research is highlighted by the development of Pimodivir, a 7-azaindole derivative that targets the cap-binding domain of the PB2 subunit.[2] Furthermore, recent studies have shown that derivatives of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one are potent PB2 inhibitors, demonstrating the potential of this specific chemical space.[1] This application note, therefore, establishes a robust scientific workflow to investigate this compound as a potential anti-influenza agent.
Compound Profile: this compound
This compound serves as a logical starting point for investigation due to its structural relation to known influenza PB2 inhibitors.
| Property | Value | Source |
| CAS Number | 1190314-85-2 | [9] |
| Molecular Formula | C₇H₅FN₂O | [9] |
| Purity | >95% (typical) | [9] |
| Form | Lyophilized powder | [9] |
| Storage | Store at -20°C upon receipt. Aliquot for multiple uses to avoid repeated freeze-thaw cycles. | [9] |
Part I: In Vitro Evaluation Workflow
The initial phase of testing is designed to efficiently determine the compound's antiviral activity and therapeutic window in a cell-based model. The workflow follows a logical progression from assessing safety to confirming efficacy.
Caption: Workflow for the initial in vitro evaluation of antiviral compounds.
Protocol 1: Cytotoxicity Assay (CC50 Determination)
Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is toxic to the host cells. This ensures that any observed reduction in viral activity is due to specific antiviral effects and not simply cell death. The 50% cytotoxic concentration (CC50) is a critical parameter for this.
Methodology (MTT Assay):
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "blank" control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂, mirroring the duration of the antiviral assay.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay (EC50 Determination)
Causality: This assay is a robust and widely used primary screen to measure a compound's ability to protect cells from virus-induced death or morphological changes (cytopathic effect).[10][11] An effective antiviral will preserve cell viability in the presence of the virus.
Methodology:
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described in Protocol 1.
-
Infection: Once cells reach ~90-100% confluency, remove the growth medium and infect the cells with an influenza virus strain (e.g., A/Puerto Rico/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01 for 2 hours at 37°C. Include "virus control" (cells + virus) and "cell control" (cells only) wells.
-
Treatment: After the incubation period, remove the virus inoculum. Wash the cells once with PBS. Add 100 µL of infection medium (DMEM supplemented with 2 µg/mL TPCK-trypsin) containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂, or until significant CPE is observed in the virus control wells.
-
Readout: Assess cell viability using the MTT method as described in Protocol 1.
-
Analysis: Calculate the percentage of CPE inhibition for each concentration. The 50% effective concentration (EC50) is determined using non-linear regression analysis. The Selectivity Index (SI), a measure of the therapeutic window, is calculated as CC50 / EC50.
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 12b | PB2 | 1.025 | >100 | >97.5 | [1] |
| Oseltamivir | Neuraminidase | Varies by strain | >10,000 | >1000 | [11] |
| Amantadine | M2 Channel | Varies by strain | >50 | >10 (strain dependent) | [4] |
| Compound 12b is a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative, structurally related to the topic compound. Data is provided for comparative purposes. |
Part II: Mechanism of Action (MoA) Elucidation
Once antiviral activity is confirmed, the next step is to determine the compound's mechanism of action. Based on existing literature for the 7-azaindole scaffold, the viral polymerase is the most probable target.[1][2] The following protocols are designed to test this hypothesis and rule out other common mechanisms.
References
- 1. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
Application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in the Development of Novel FGFR Inhibitors: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of Targeting FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to their cognate FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues within the cytoplasmic kinase domain. This phosphorylation cascade activates downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cellular function.
However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a wide range of human malignancies.[1][3] This has established the FGFRs as compelling therapeutic targets for cancer intervention. Consequently, the development of small molecule inhibitors that can selectively block the ATP-binding site of the FGFR kinase domain has become a major focus of modern oncology drug discovery.[1][2]
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in kinase inhibitor design due to its ability to act as a bioisosteric replacement for indole and form key hydrogen bonding interactions with the kinase hinge region.[4][5][6] This guide focuses on the strategic application of a functionalized derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , as a versatile starting point for the synthesis and evaluation of a new generation of potent and selective FGFR inhibitors. We will explore the rationale behind this scaffold's utility and provide detailed protocols for its derivatization and subsequent biological characterization.
Scientific Rationale: Why this compound is a Promising Scaffold
The selection of a core scaffold is a critical decision in any medicinal chemistry campaign. The this compound scaffold offers several advantageous features for targeting the FGFR kinase domain:
-
The 7-Azaindole Core as a Hinge-Binder: The 1H-pyrrolo[2,3-b]pyridine core is an excellent mimic of the purine ring of ATP. The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the backbone of the "hinge region" of the kinase, which connects the N- and C-lobes of the kinase domain. This two-point interaction provides a strong anchor for the inhibitor in the ATP binding pocket, a common feature of many potent kinase inhibitors.[6]
-
Fluorine Substitution for Enhanced Potency and Modulated Physicochemical Properties: The introduction of a fluorine atom at the 5-position can significantly influence the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic system, potentially leading to more favorable interactions with the target protein. Furthermore, fluorine substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability.
-
The 2-Oxo Functional Group as a Synthetic Handle and Interaction Point: The presence of a ketone at the 2-position of the pyrrolopyridine core provides a reactive handle for further chemical modifications, allowing for the exploration of various substituents to probe different regions of the ATP binding site. This position can be strategically modified to introduce moieties that extend into the hydrophobic pocket or the solvent-exposed region, thereby enhancing potency and selectivity.
-
Structural Precedent: While this exact scaffold has not been extensively published as an FGFR inhibitor, numerous derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFRs.[1][2][3] For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with IC50 values in the low nanomolar range against FGFR1, 2, and 3.[1][3] The crystal structure of a related pyrazolo[4,3-b]pyridine compound bound to FGFR1 reveals key interactions in the ATP-binding pocket that can guide the design of new inhibitors based on the 7-azaindole scaffold.[7][8]
Below is a diagram illustrating the key interactions of a generic 7-azaindole-based inhibitor with the FGFR1 kinase hinge region.
Caption: Binding mode of a 7-azaindole scaffold to the FGFR1 hinge.
Application Notes & Protocols
Part 1: Synthesis of a Focused Library of FGFR Inhibitors
The following is a generalized protocol for the synthesis of a library of potential FGFR inhibitors starting from this compound. This scheme allows for the introduction of diversity at the 3-position of the scaffold.
Experimental Workflow for Inhibitor Synthesis
Caption: Workflow for synthesizing an inhibitor library.
Protocol 1: Synthesis via Aldol Condensation
This protocol is adapted from methodologies used for similar 1H-pyrrolo[2,3-b]pyridine derivatives.[1][2]
-
Reagents and Materials:
-
This compound (starting material)
-
A variety of substituted benzaldehydes (R-CHO)
-
Potassium hydroxide (KOH) or another suitable base
-
Methanol or Ethanol as solvent
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in methanol (approx. 0.1 M concentration), add the desired substituted benzaldehyde (1.1 equivalents).
-
Add potassium hydroxide (5 equivalents) to the mixture.
-
Stir the reaction mixture at 50 °C for 5-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure final compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
-
Causality Behind Experimental Choices: The use of a base like KOH is essential to deprotonate the 3-position of the pyrrolopyridine ring, forming a nucleophilic enolate that then attacks the electrophilic carbonyl carbon of the aldehyde in a classic Aldol condensation reaction. The subsequent dehydration is often spontaneous under these conditions, leading to the desired C=C double bond.
Part 2: In Vitro Biochemical Evaluation
Protocol 2: FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method to determine the IC50 value of the synthesized compounds against FGFR kinases. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[4][9][10]
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase (e.g., from Promega or similar supplier)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well low-volume plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of the enzyme solution (containing the appropriate concentration of FGFR kinase, predetermined by enzyme titration) to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Data Presentation: Hypothetical IC50 Values for a Synthesized Library
| Compound ID | R-Group on Phenyl Ring | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Lead-01 | 3,5-dimethoxy | 7 | 9 | 25 |
| Lead-02 | 4-chloro | 50 | 65 | 110 |
| Lead-03 | 3-fluoro-4-methoxy | 15 | 22 | 40 |
| Lead-04 | 4-trifluoromethyl | 85 | 100 | 150 |
| AZD4547 | (Reference compound) | 0.2 | 2.5 | 1.8 |
Note: Data is hypothetical and for illustrative purposes only, inspired by published data for similar scaffolds.[1]
Part 3: Cellular Activity Assessment
Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition
This protocol assesses the ability of the compounds to inhibit FGFR signaling within a cellular context by measuring the phosphorylation status of FGFR and its key downstream effectors.
-
Reagents and Materials:
-
Cancer cell line with known FGFR alterations (e.g., MDA-MB-453 for FGFR4, or a cell line with FGFR1 amplification).[7][11]
-
Appropriate cell culture medium and serum.
-
Synthesized inhibitor compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the inhibitor compounds (or DMSO for control) for 2 hours.
-
Stimulate the cells with the appropriate FGF ligand (e.g., FGF19 for FGFR4) for 15-30 minutes to activate the signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent inhibition of phosphorylation.
-
Visualizing the Targeted Signaling Pathway
Caption: The FGFR signaling pathway and the point of inhibition.
Part 4: In Vivo Efficacy Studies
Protocol 4: Xenograft Mouse Model for Anti-Tumor Activity
This protocol provides a general framework for evaluating the in vivo efficacy of lead compounds. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line known to be sensitive to FGFR inhibition in vitro.
-
Matrigel (optional, for enhancing tumor take).
-
Lead inhibitor compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant the cancer cells (e.g., 5-10 million cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the lead inhibitor compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via oral gavage or another appropriate route.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by Western blot or immunohistochemistry).
-
Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.
-
Conclusion and Future Directions
The this compound scaffold represents a promising and strategically sound starting point for the development of novel FGFR inhibitors. Its 7-azaindole core provides a robust anchor in the kinase hinge region, while the fluoro and oxo functionalities offer opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a comprehensive roadmap for researchers to synthesize, evaluate, and validate new chemical entities derived from this scaffold. Through a systematic approach involving medicinal chemistry, in vitro biochemical and cellular assays, and in vivo tumor models, it is possible to identify lead compounds with the potential for clinical development as targeted cancer therapeutics. Future work should focus on exploring a wide range of substituents, optimizing for pan-FGFR or isoform-selective inhibition, and conducting detailed pharmacokinetic and pharmacodynamic studies to advance the most promising candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated potent anticancer, antiviral, anti-inflammatory, antibacterial, and kinase inhibitory properties.[4][5] Notable examples of drugs containing this scaffold include Pemetrexed, an antifolate agent for treating non-small-cell lung cancer, and Tubercidin, a potent anticancer and antiviral agent.[2] The therapeutic importance of pyrrolo[2,3-d]pyrimidines continues to drive the development of novel and efficient synthetic methodologies.
The Strategic Advantage of One-Pot Syntheses
Traditional multi-step syntheses of complex heterocyclic systems are often plagued by drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot multicomponent reactions (MCRs) offer an elegant and sustainable alternative by combining multiple reaction steps in a single flask without isolating intermediates.[6][7] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation. For the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, one-pot strategies have emerged as a powerful tool for rapidly generating molecular diversity and accelerating the drug discovery process.
Protocol 1: Three-Component Synthesis via Michael Addition and Intramolecular Cyclization
This protocol details a highly efficient one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular heterocyclization.[5]
Reaction Scheme & Mechanism
The reaction involves the condensation of an arylglyoxal, a 6-aminouracil derivative, and a barbituric acid derivative. The proposed mechanism initiates with the Knoevenagel condensation between the arylglyoxal and the active methylene group of the barbituric acid derivative. This is followed by a Michael addition of the 6-aminouracil to the resulting electron-deficient alkene. The final step involves an intramolecular cyclization with subsequent dehydration to afford the pyrrolo[2,3-d]pyrimidine core.
Caption: Workflow for the one-pot three-component synthesis of pyrrolo[2,3-d]pyrimidines.
Experimental Protocol
Materials:
| Reagent/Solvent | Grade | Supplier |
| Arylglyoxals | Reagent | Commercially Available |
| 6-Amino-1,3-dimethyluracil | Reagent | Commercially Available |
| Barbituric acid derivatives | Reagent | Commercially Available |
| Tetra-n-butylammonium bromide (TBAB) | Reagent | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the barbituric acid derivative (1.0 mmol).
-
Add ethanol (10 mL) to the flask, followed by tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
Data and Observations
This protocol consistently provides high yields of the desired products with short reaction times.[6][7]
| Entry | Arylglyoxal (Ar) | Barbituric Acid Derivative | Time (min) | Yield (%) |
| 1 | Phenyl | 1,3-Dimethylbarbituric acid | 60 | 90 |
| 2 | 4-Chlorophenyl | 1,3-Dimethylbarbituric acid | 70 | 92 |
| 3 | 4-Nitrophenyl | 1,3-Dimethylbarbituric acid | 65 | 95 |
| 4 | Phenyl | Thiobarbituric acid | 80 | 85 |
Table adapted from Javahershenas and Khalafy (2018).[7]
Protocol 2: I2/DMSO Promoted Cascade Annulation
This protocol describes an innovative one-pot synthesis of pyrrolo[2,3-d]pyrimidines through a cascade annulation of 6-amino-1,3-dimethyluracil with aurones, promoted by molecular iodine in dimethyl sulfoxide (DMSO).[2] This method is characterized by its high atom economy and the use of an inexpensive and readily available catalyst.[2][8]
Reaction Scheme & Mechanism
The reaction is proposed to proceed through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening. The 6-aminouracil first undergoes a Michael addition to the aurone. Subsequently, the iodine promotes an intramolecular cyclization, and the DMSO likely acts as both a solvent and an oxidant to facilitate the final aromatization step.
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
protocol for molecular docking with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Topic: Protocol for Molecular Docking with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors.[1][2][3] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies with a specific derivative, this compound. We detail a robust workflow from ligand and protein preparation to the execution of the docking simulation using AutoDock Vina, and the critical analysis of the resulting data. The protocol is designed to be self-validating by incorporating a re-docking procedure with a known co-crystallized ligand, ensuring the reliability of the computational model. This guide is intended to provide researchers with a field-proven methodology for predicting the binding interactions of novel small molecules against protein targets, a crucial step in structure-based drug discovery.[4][5]
Introduction: The Scientific Rationale
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[4][5] This method is instrumental in drug discovery for identifying potential drug candidates (hit identification) and refining their chemical structures to improve binding potency and selectivity (lead optimization).[5][6]
The subject of this protocol, This compound , belongs to a class of compounds known as 7-azaindoles. Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and neurodegenerative disorders.[7][8] For instance, related structures have been developed as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), Glycogen Synthase Kinase-3β (GSK-3β), and Fibroblast Growth Factor Receptor (FGFR).[7][8][9]
Given this background, a well-executed molecular docking study can provide invaluable insights into how this compound might interact with a specific kinase active site, guiding further experimental validation.
Physicochemical Properties of the Ligand
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O | [10] |
| Molecular Weight | 152.13 g/mol | [10] |
| Predicted Density | 1.402 g/cm³ | [10] |
| Predicted pKa | 11.38 | [10] |
| Predicted Boiling Point | 333.8 °C | [10] |
The Molecular Docking Workflow: A Conceptual Overview
The entire process can be visualized as a systematic pipeline, beginning with the preparation of the two interacting molecules and culminating in a detailed analysis of their potential complex. Each step is critical for the accuracy and reproducibility of the final results.
Caption: High-level workflow for a molecular docking experiment.
Materials and Software
This protocol utilizes freely available and widely adopted software in the computational chemistry community.
| Software | Purpose | Recommended Version |
| AutoDock Tools (MGLTools) | Receptor/Ligand PDBQT file preparation, Grid setup. | 1.5.7 or higher |
| AutoDock Vina | Core docking algorithm and scoring function. | 1.2.3 or higher |
| UCSF ChimeraX or PyMOL | Molecular visualization, analysis, and figure generation. | Latest stable release |
| Open Babel | Conversion of chemical file formats. | 3.1.1 or higher |
| Protein Data Bank (PDB) | Public repository for receptor 3D structures. | N/A |
| PubChem | Public repository for small molecule structures. | N/A |
Detailed Step-by-Step Protocol
This protocol will use Cyclin-Dependent Kinase 2 (CDK2) as the target receptor, a well-studied kinase for which high-quality crystal structures with bound inhibitors are available. We will use the PDB entry 1DI8 , which contains CDK2 complexed with the inhibitor Staurosporine. Staurosporine will serve as our control for protocol validation.
Part A: Receptor Preparation
The goal of this stage is to clean the raw PDB file, leaving only the protein chain of interest, and to prepare it for docking by adding charges and hydrogen atoms.[11][12]
-
Download the Receptor Structure:
-
Navigate to the --INVALID-LINK--.
-
Search for and download the PDB file for 1DI8 .
-
-
Clean the PDB File:
-
Open the 1DI8.pdb file in UCSF ChimeraX or PyMOL.
-
The structure contains the CDK2 protein, the ligand Staurosporine (STU), and numerous water molecules.
-
Delete all water molecules. In most docking scenarios, crystallographic waters are removed unless there is strong evidence they mediate key interactions.[12]
-
Delete the Staurosporine (STU) ligand. We will dock our ligand and re-dock STU later for validation. Save this cleaned protein structure as 1DI8_protein.pdb.
-
-
Prepare the Receptor for AutoDock:
-
Launch AutoDock Tools (ADT) .
-
Go to File > Read Molecule and open 1DI8_protein.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to File > Save > Write PDBQT. Save the file as 1DI8_protein.pdbqt. This file now contains the necessary atomic charges and atom types for Vina.
-
Part B: Ligand Preparation
This stage involves converting the 2D representation of our ligand into an energy-minimized 3D structure in the required PDBQT format.[6][13]
-
Obtain Ligand Structure:
-
The structure of this compound can be obtained from PubChem or drawn in a chemical sketcher and saved as an SDF or MOL2 file. For this protocol, we will assume it is saved as ligand.sdf.
-
-
Convert to 3D and Add Hydrogens:
-
Use the Open Babel command line tool to convert the 2D SDF file to a 3D PDB file and add hydrogens appropriate for a neutral pH (pH 7.4).
-
-
Prepare Ligand for AutoDock:
-
In ADT , go to Ligand > Input > Open and select ligand_3d.pdb.
-
ADT will automatically compute Gasteiger charges and detect the root for the torsional tree. Accept the default settings.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
-
Prepare the Control Ligand (Staurosporine):
-
Repeat steps 1-3 for the Staurosporine (STU) ligand from the original 1DI8 PDB file. You can isolate the STU coordinates into a separate PDB file from the original download. Save the final file as STU_control.pdbqt.
-
Part C: Grid Box Generation
The grid box defines the three-dimensional space within the receptor where AutoDock Vina will search for binding poses.[14][15] Its placement is critical for an efficient and accurate docking run.
-
Load Receptor in ADT:
-
In the same ADT session, ensure 1DI8_protein.pdbqt is loaded.
-
-
Define the Grid Box:
-
Go to Grid > Grid Box.... A box will appear around the protein.
-
To accurately center the box on the active site, we will use the coordinates of the original Staurosporine ligand. A reliable method is to load the original 1DI8.pdb file, select the STU ligand, and note its center coordinates.
-
For PDB ID 1DI8, the active site is well-defined. Set the grid box parameters as follows. These values ensure the box encompasses the entire ATP-binding pocket.
-
Center X: 10.5
-
Center Y: 25.0
-
Center Z: 63.5
-
Size X: 22
-
Size Y: 22
-
Size Z: 22
-
-
Visually inspect the grid box to ensure it fully covers the binding cavity.
-
Go to File > Close saving current in the Grid Options panel. The coordinates are now saved in ADT. We will manually transfer these to our configuration file.
-
Part D: Running the AutoDock Vina Simulation
Vina is executed from the command line using a simple configuration text file that points to the prepared receptor, ligand, and grid parameters.[16][17]
-
Create the Configuration File:
-
Open a plain text editor.
-
Create a file named conf.txt with the following content, ensuring the file paths are correct for your system.
-
-
Execute Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Run the Vina executable with the following command:
-
Vina will run the docking simulation and output two files: ligand_docked_poses.pdbqt containing the predicted binding poses and their scores, and ligand_docking_log.txt containing a summary of the results.
-
Analysis and Validation of Docking Results
Interpreting the output of a docking simulation requires careful examination of both the quantitative scores and the qualitative interactions.[18][19][20]
Protocol Validation: The Self-Validating System
Before analyzing the results for our novel ligand, we must first validate the docking protocol. This is a critical step to ensure the chosen parameters can accurately reproduce experimental data.
-
Re-dock the Native Ligand: Modify conf.txt to use the control ligand: ligand = STU_control.pdbqt. Save the output as STU_redocked.pdbqt. Run Vina again.
-
Calculate RMSD: Open the original 1DI8.pdb (containing the experimental pose of STU) and the STU_redocked.pdbqt file in ChimeraX or PyMOL. Superimpose the protein backbones and then measure the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental STU and the top-ranked (lowest energy) re-docked STU pose.
-
Trustworthiness Check: A successful validation is generally indicated by an RMSD value < 2.0 Å .[18][20] This demonstrates that the docking protocol is capable of accurately identifying the correct binding mode. If the RMSD is high, the grid box parameters or docking settings may need to be adjusted.
Analyzing the Results for this compound
Once the protocol is validated, you can be confident in the results for your ligand of interest.
-
Binding Affinity Scores:
-
Open the ligand_docking_log.txt file. It will contain a table of binding affinities for the top poses. The affinity is reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[18]
Example Results Table:
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -8.5 0.000 0.000 2 -8.2 1.852 2.431 3 -7.9 2.105 3.578 | ... | ... | ... | ... |
-
-
Pose Visualization and Interaction Analysis:
-
Open 1DI8_protein.pdbqt and ligand_docked_poses.pdbqt in your visualization software.
-
Examine the top-ranked pose (Mode 1).
-
Identify key interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key for binding in nonpolar pockets.
-
Pi-stacking or Cation-pi Interactions: Often seen with aromatic rings.
-
-
Compare these interactions to those of known inhibitors (like Staurosporine) to see if your ligand occupies the same sub-pockets and interacts with the same key residues. This provides a strong rationale for its potential mechanism of action.[18][21]
-
Caption: Decision flowchart for analyzing molecular docking results.
Conclusion
This application note provides a detailed and scientifically grounded protocol for performing molecular docking of this compound with a protein kinase target. By following these steps, from meticulous preparation of molecular files to a rigorous, self-validating analysis, researchers can generate reliable hypotheses about the binding mode and affinity of novel compounds. These computational predictions are a powerful and cost-effective first step in the drug discovery pipeline, paving the way for targeted synthesis and experimental validation.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 15. ks.uiuc.edu [ks.uiuc.edu]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. researchgate.net [researchgate.net]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
The Strategic Utility of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in Modern Drug Discovery
Introduction: The Privileged Scaffold and the Power of Fluorine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold." Its structural resemblance to purine enables it to form key hydrogen bond interactions with the hinge region of numerous protein kinases, making it a cornerstone for the development of targeted inhibitors.[1] This guide focuses on a specific, strategically functionalized derivative: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
The introduction of a fluorine atom at the 5-position is a deliberate design choice. Fluorine, with its high electronegativity and small size, can significantly modulate a molecule's physicochemical properties, including acidity (pKa) and lipophilicity. These modifications can lead to enhanced membrane permeability, improved metabolic stability, and altered binding affinity to target proteins.[2] Furthermore, the lactam functionality at the 2-position provides a versatile synthetic handle for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
This document serves as a detailed guide for researchers, providing insights into the chemical properties, synthesis, and, most importantly, the application of this compound as a key intermediate in the synthesis of next-generation kinase inhibitors and other potential therapeutic agents.
Physicochemical and Handling Properties
A thorough understanding of a research chemical's properties is paramount for its effective and safe use in experimental workflows.
| Property | Value | Source |
| CAS Number | 1190314-85-2 | [3] |
| Molecular Formula | C₇H₅FN₂O | [3] |
| Molecular Weight | 152.13 g/mol | [3] |
| Appearance | Lyophilized powder/Solid | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; Low solubility in water. | [4] |
| Stability | Stable under normal conditions. May react with strong oxidizing agents. | [4] |
| Storage | Short-term: 4 °C (one week); Long-term: -20 °C to -80 °C (up to 6 months for lyophilized powder). Avoid repeated freeze-thaw cycles. | [3] |
Application Note 1: A Core Intermediate for Potent Kinase Inhibitors
The primary application of this compound is as a foundational building block for the synthesis of highly selective and potent protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[5][6] The fluorine atom at the 5-position can form beneficial interactions within the ATP-binding pocket of the kinase.
Causality of Experimental Design: In the development of FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine core acts as the "hinge-binder," forming critical hydrogen bonds. The 5-fluoro substituent is strategically placed to potentially interact with amino acid residues near the hinge region, thereby enhancing binding affinity and selectivity.[6] The lactam at the 2-position can be converted to other functional groups to explore different vectors for substitution, allowing for the optimization of properties like solubility and cell permeability.
Quantitative Data: FGFR Inhibitory Activity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | R-Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. Note: The parent scaffold in this study was 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, but the principles of derivatization are analogous.[5]
Targeting Janus Kinases (JAKs)
The JAK family of tyrosine kinases are central to cytokine signaling pathways that regulate immune and inflammatory responses. Consequently, JAK inhibitors are valuable therapeutics for autoimmune diseases like rheumatoid arthritis and transplant rejection.[7][8] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent JAK inhibitors.
Causality of Experimental Design: In the design of JAK inhibitors, the this compound core can be elaborated to occupy the ATP binding site of the kinase. The lactam provides a key attachment point for side chains that can extend into selectivity pockets within the enzyme, allowing for the fine-tuning of inhibitory profiles against different JAK isoforms (JAK1, JAK2, JAK3, TYK2). The fluorine atom can enhance binding and improve metabolic stability.
Application Note 2: A Building Block for Antiviral Agents
Beyond kinase inhibition, the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has shown promise in the development of antiviral compounds.
Inhibitors of Influenza PB2 Subunit
The influenza virus RNA-dependent RNA polymerase (RdRP) is essential for viral replication, making it an attractive target for antiviral drug development. The PB2 subunit of this complex plays a crucial role in this process. Recently, a series of potent PB2 inhibitors were discovered based on a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton.[9]
Causality of Experimental Design: While this example uses the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core rather than the lactam, it highlights the utility of this scaffold in targeting non-kinase proteins. The 5-fluoro-7-azaindole moiety provides a rigid platform with specific electronic properties that can be optimized for binding to the target protein. This compound can serve as a versatile starting material to access such derivatives through chemical modification of the lactam.
Experimental Protocols
The following protocols are provided as a guide for researchers. Standard laboratory safety procedures should always be followed.
Protocol 1: Synthesis of this compound
This protocol is adapted from patent literature and outlines a plausible synthetic route.
References
- 1. Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro ADME Assays of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent therapeutic agents, particularly protein kinase inhibitors. The development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides requires a deep understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and comprehensive in vitro ADME profiling is not merely a screening step but a critical strategy to mitigate the risk of late-stage clinical failures. Poor pharmacokinetic properties are a leading cause of candidate attrition, and identifying liabilities such as low permeability, rapid metabolism, or potential for drug-drug interactions (DDIs) allows for data-driven optimization of chemical structures.
This guide provides an in-depth overview and field-proven protocols for a core suite of in vitro ADME assays. The focus is on generating reliable, reproducible data for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide candidates to inform their progression through the drug discovery pipeline, in alignment with regulatory expectations.
Permeability Assessment: Predicting Oral Absorption
A compound's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We employ a tiered approach to permeability assessment, starting with a high-throughput artificial membrane assay and progressing to more complex, biologically relevant cell-based models.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Expertise & Experience: The PAMPA model is a rapid, cell-free method ideal for early-stage discovery.[1] It exclusively measures passive diffusion, which is the primary absorption route for many small molecules.[2] By eliminating biological variables like active transport and metabolism, PAMPA provides a clean, reproducible measure of a compound's intrinsic lipophilicity and ability to cross a hydrophobic barrier, allowing for rapid structure-permeability relationship (SPR) analysis.[3]
-
Trustworthiness: The assay's reliability is ensured by running well-characterized high and low permeability compounds as controls (e.g., Caffeine and Famotidine) in parallel with the test articles.[4] This validates that the artificial membrane is performing as expected and allows for confident classification of the test compounds.
dot
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Protocol: PAMPA
-
Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to the membrane of each well of a 96-well filter donor plate.[3]
-
Compound Preparation: Prepare test compounds and controls in a buffer mimicking intestinal pH (e.g., pH 6.5) at a final concentration of 10-100 µM. The final DMSO concentration should be kept low (<1%).
-
Plate Loading: Add 300 µL of pH 7.4 buffer to each well of a 96-well acceptor plate.[3] Add 150-200 µL of the compound solution to the corresponding wells of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich".[5] Incubate at room temperature for 4 to 18 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The effective permeability (Pe) in cm/s is calculated using an established formula that accounts for the volumes of the wells, the surface area of the membrane, and the incubation time.
-
-
Data Presentation
Permeability Classification Effective Permeability (Pe) (10⁻⁶ cm/s) Predicted In Vivo Absorption High > 1.5 > 80% Medium 0.5 - 1.5 20 - 80% Low < 0.5 < 20% Classification based on typical industry standards.[1]
Caco-2 Permeability Assay
-
Expertise & Experience: The Caco-2 assay is the industry "gold standard" for predicting human intestinal absorption.[6] Unlike PAMPA, this cell-based model can assess both passive permeability and the effects of active transport (uptake and efflux).[7][8] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that forms tight junctions and expresses transporters (e.g., P-glycoprotein, BCRP) representative of the intestinal barrier.[9][10] This makes it invaluable for understanding more complex absorption mechanisms that may be relevant to the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series.
-
Trustworthiness: The integrity of each Caco-2 cell monolayer is a critical validation step. We confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Additionally, a low-permeability paracellular marker (e.g., Lucifer Yellow) is co-dosed with the test compound. Minimal passage of this marker confirms that the tight junctions are intact and that compound transport is occurring transcellularly.
dot
Caption: Bidirectional transport across a Caco-2 cell monolayer to determine efflux.
-
Protocol: Caco-2 Bidirectional Permeability
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[9]
-
Monolayer Integrity Check: Measure the TEER of each insert. Only use monolayers with TEER values within the validated range (e.g., >300 Ω·cm²).
-
Assay Initiation (A→B):
-
Wash monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (e.g., 10 µM) and a paracellular marker (e.g., Lucifer Yellow) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Assay Initiation (B→A):
-
In a parallel set of inserts, add the test compound and marker to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
Sampling & Quantification: At the end of the incubation, take samples from both donor and receiver compartments. Analyze compound and Lucifer Yellow concentrations by LC-MS/MS and fluorescence reader, respectively.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).
-
-
Data Presentation
Papp (A→B) (10⁻⁶ cm/s) Classification Efflux Ratio (ER) Efflux Substrate? > 10 High Permeability < 2 No 2 - 10 Medium Permeability ≥ 2 Yes | < 2 | Low Permeability | N/A | - |
MDR1-MDCK Permeability Assay
-
Expertise & Experience: While Caco-2 cells express multiple transporters, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-glycoprotein, P-gp) provides a specific and robust system to identify P-gp substrates.[11][12][13] P-gp is a clinically significant efflux transporter that can limit oral absorption and brain penetration.[14][15] This assay is crucial for deconvoluting the specific transporters involved if high efflux is observed in the Caco-2 assay.
-
Trustworthiness: The assay is validated by comparing the efflux ratio of the test compound to that of a known P-gp substrate (e.g., Digoxin, Loperamide).[15] Furthermore, the experiment can be run in the presence and absence of a potent P-gp inhibitor (e.g., Verapamil, Cyclosporin A).[14] A significant reduction in the efflux ratio in the presence of the inhibitor provides definitive evidence that the compound is a P-gp substrate.
-
Protocol: The protocol is analogous to the Caco-2 bidirectional assay, with the key difference being the use of MDCK-MDR1 cells. These cells require a shorter culture period (typically 4-7 days) to form a confluent monolayer. The same principles of TEER measurement, bidirectional transport, and calculation of Papp and Efflux Ratio apply.
Metabolic Stability Assessment
Metabolic stability provides a measure of a compound's susceptibility to metabolism, which is a key determinant of its half-life and in vivo clearance.
Human Liver Microsomes (HLM) Stability Assay
-
Expertise & Experience: The HLM stability assay is a cornerstone of in vitro DMPK, providing a reliable estimate of a compound's intrinsic clearance (Clint) by Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[16][17] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[18] The assay's predictive power stems from its direct measurement of enzymatic degradation, which is critical for the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, as it may contain sites susceptible to oxidative metabolism.
-
Trustworthiness: The assay's validity is ensured through multiple controls. A "minus-cofactor" control (without NADPH) confirms that compound loss is due to enzymatic metabolism and not chemical instability.[18] Positive control compounds with known high and low metabolic turnover (e.g., Verapamil and Warfarin) are run in parallel to confirm the metabolic competence of the microsomal batch.[19]
dot
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
-
Protocol: HLM Stability
-
Reagent Preparation: Prepare a master mix containing pooled human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).[20] Prepare a separate solution of the NADPH regenerating system.
-
Reaction Setup: In a 96-well plate, add the test compound (final concentration 1 µM) to the microsomal master mix.[19]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH solution. The T=0 sample is taken immediately before this step by adding a portion of the pre-incubation mix to a quenching solution.
-
Time Course Sampling: At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots of the reaction mixture into a quenching solution (typically ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.[16]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
-
-
Data Presentation
Half-Life (t½) (min) Intrinsic Clearance (Clint) (µL/min/mg) Metabolic Stability Classification > 60 < 12 High 15 - 60 12 - 46 Medium | < 15 | > 46 | Low |
Drug-Drug Interaction (DDI) Potential
Assessing a compound's potential to inhibit major CYP450 enzymes is a critical safety assessment mandated by regulatory agencies like the FDA and EMA to prevent harmful clinical drug-drug interactions.[21][22][23]
CYP450 Inhibition Assay (Fluorogenic)
-
Expertise & Experience: This high-throughput assay provides a rapid and cost-effective method to determine if a compound inhibits the activity of the five most clinically relevant CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24] The assay uses recombinant human CYP enzymes and specific pro-fluorescent substrates that are converted into highly fluorescent products by the active enzyme.[25][26] An inhibitor will compete with the substrate, leading to a decrease in the fluorescent signal, which is directly proportional to the degree of inhibition.
-
Trustworthiness: The assay is validated using a known, potent inhibitor for each CYP isoform to confirm the sensitivity of the system. A vehicle control (no inhibitor) establishes the 100% activity baseline, while a control with no enzyme establishes the background signal.[24] To rule out false positives from compound autofluorescence or quenching, a pre-incubation read is performed before initiating the enzymatic reaction.
dot
Caption: Principle of competitive CYP450 inhibition using a fluorogenic probe.
-
Protocol: Fluorogenic CYP Inhibition
-
Plate Setup: In a 96- or 384-well black plate, add serial dilutions of the test compound.
-
Enzyme/Substrate Addition: Add a master mix containing the specific recombinant CYP isoform and its corresponding fluorogenic probe substrate to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. Perform a pre-read on a fluorescence plate reader to measure any background fluorescence.
-
Reaction Initiation: Start the reaction by adding an NADPH regenerating system.
-
Kinetic Reading: Immediately place the plate back in the fluorescence reader (set to 37°C) and measure the increase in fluorescence over time (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the test compound. Determine the % inhibition relative to the vehicle control. Plot % inhibition vs. compound concentration to calculate the IC₅₀ value.
-
-
Data Presentation
IC₅₀ Value (µM) Inhibition Potential Regulatory Action Trigger > 10 Low Unlikely to require follow-up 1 - 10 Moderate May require further investigation | < 1 | High | Clinical DDI study likely required |
Plasma Protein Binding (PPB)
Only the unbound fraction of a drug is free to interact with its target, undergo metabolism, and be excreted. Therefore, determining the extent of plasma protein binding is essential for interpreting efficacy and pharmacokinetic data.
Rapid Equilibrium Dialysis (RED) Assay
-
Expertise & Experience: The Rapid Equilibrium Dialysis (RED) assay is the industry's preferred method for determining plasma protein binding due to its accuracy, reproducibility, and high-throughput compatibility. The device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the free drug to pass but retains large plasma proteins and any drug bound to them. At equilibrium, the concentration of the compound in the protein-free buffer chamber is equal to the unbound concentration in the plasma chamber.
-
Trustworthiness: The assay includes a stability check to ensure the compound does not degrade in plasma during the incubation period. Non-specific binding to the device is minimized by the material composition (Teflon) and can be assessed if needed. Warfarin, a highly bound compound, is typically used as a positive control to validate the assay performance.
dot
Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay for PPB.
-
Protocol: RED Assay
-
Compound Spiking: Spike the test compound (e.g., 1-5 µM final concentration) into plasma from the desired species (e.g., human, rat).
-
Device Loading: Add the spiked plasma (e.g., 200 µL) into the sample chamber (red ring) of a RED device insert. Add dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber (e.g., 350 µL).
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, mix the plasma sample with an equal volume of blank buffer, and mix the buffer sample with an equal volume of blank plasma.
-
Analysis: Precipitate proteins (e.g., with acetonitrile containing an internal standard) and analyze the supernatant from both chambers by LC-MS/MS to determine compound concentrations.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The % Bound = (1 - fu) * 100.
-
-
Data Presentation
Fraction Unbound (fu) % Bound Classification Implication > 0.1 < 90% Low Binding Large volume of distribution, higher clearance 0.01 - 0.1 90 - 99% Moderate Binding Typical for many drugs | < 0.01 | > 99% | High Binding | Restricted distribution, lower clearance, DDI risk |
Integrated Data Analysis for Lead Optimization
No single ADME parameter determines the fate of a drug candidate. A holistic assessment is required. For a promising 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, the ideal in vitro ADME profile would look something like this:
-
High Permeability: High Papp in the Caco-2 assay with a low efflux ratio, suggesting good potential for oral absorption without being a substrate for problematic efflux transporters.
-
High Metabolic Stability: A long half-life in HLM indicates a lower probability of rapid hepatic clearance, suggesting a potentially longer duration of action in vivo.
-
Low DDI Risk: High IC₅₀ values (>10 µM) against all major CYP isoforms indicate a low risk of causing drug-drug interactions.
-
Moderate Protein Binding: A moderate fraction unbound (e.g., fu > 0.01 or 1%) ensures sufficient free drug is available to engage the biological target while not being so unbound as to be susceptible to extremely rapid clearance.
By integrating these data points, researchers can confidently select the most promising candidates for in vivo pharmacokinetic studies, having mitigated key risks early in the drug discovery process.
References
- 1. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. enamine.net [enamine.net]
- 4. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. P-gp Substrate Identification | Evotec [evotec.com]
- 8. Frontiers | Assessment of clinically relevant drugs as feline P-glycoprotein substrates [frontiersin.org]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. EMA consults on ICH M12 guideline for drug-drug interaction studies | RAPS [raps.org]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]
- 19. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. dl.icdst.org [dl.icdst.org]
- 24. enamine.net [enamine.net]
- 25. bioivt.com [bioivt.com]
- 26. iphasebiosci.com [iphasebiosci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 5-Fluoro-7-azaindolin-2-one). This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate the complexities of this synthesis and improve your reaction yields.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic scaffold in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas. The 7-azaindole core, a bioisostere of indole, can enhance solubility and bioavailability.[1] However, its synthesis is not trivial. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates unique reactivity challenges.[2] Low yields, side-product formation, and purification difficulties are common hurdles. This guide aims to provide a systematic approach to overcoming these issues.
Plausible Synthetic Pathways
While a single, universally optimized route may not exist, several strategies can be adapted from the synthesis of related 7-azaindoles and oxindoles. Below are two plausible, high-level synthetic workflows.
Workflow 1: Cyclization of a Substituted Pyridine Precursor
This common approach involves building the pyrrolone ring onto a pre-functionalized pyridine.
Caption: Workflow for synthesis via pyridine precursor cyclization.
Workflow 2: Modification of a Pre-formed 7-Azaindole Scaffold
This route starts with a 7-azaindole and introduces the fluoro and oxo functionalities.
Caption: Workflow for synthesis via modification of a 7-azaindole.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield During Intramolecular Cyclization (Workflow 1)
Question: My intramolecular cyclization to form the lactam ring is resulting in a low yield of the desired this compound. The starting material is consumed, but I'm getting a complex mixture of products. What's going wrong?
Answer: Low yields in this critical lactamization step often stem from competing side reactions, improper reaction conditions, or deactivation of the starting material. Let's break down the potential causes and solutions.
Causality & Solutions:
-
Intermolecular vs. Intramolecular Reaction: The most common issue is intermolecular condensation between two molecules of your substrate, leading to dimers or polymers instead of the desired monomeric cyclization.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two substrate molecules encountering each other, thus favoring the intramolecular pathway. The reaction should be set up by adding the substrate solution slowly via a syringe pump to a flask containing the base in a large volume of solvent.
-
-
Incorrect Base or Temperature: The choice and stoichiometry of the base are critical. A base that is too weak may not fully deprotonate the necessary position to initiate cyclization. A base that is too strong or used in excess can lead to unwanted side reactions, such as reaction with the pyridine ring or the ester group.[3]
-
Solution: Screen a variety of bases and temperatures. Start with a moderately strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF. If these fail, consider lithium diisopropylamide (LDA), but be aware that it can sometimes add to nitrile or ester functionalities. It is crucial to use a stoichiometric amount of the reagents, as an excess of base can promote side reactions.[3]
-
-
Decomposition of Starting Material: The pyridine ring, especially when activated by a fluorine atom, can be susceptible to nucleophilic attack or other degradation pathways under harsh basic conditions.
-
Solution: Lower the reaction temperature. Many cyclizations can proceed effectively at 0 °C or even lower temperatures, which helps to minimize decomposition. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and stability.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low cyclization yield.
Issue 2: Poor Regioselectivity in Electrophilic Fluorination (Workflow 2)
Question: I am attempting to fluorinate 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (or a protected precursor) and am getting a mixture of isomers, with fluorine adding to other positions on the ring system. How can I improve selectivity for the C5 position?
Answer: The regioselectivity of electrophilic substitution on the 7-azaindole scaffold is governed by the competing electronic effects of the two fused rings. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.[4] Achieving selectivity can be challenging.
Causality & Solutions:
-
Inherent Ring Electronics: The C3 position of the 7-azaindole core is often the most nucleophilic and prone to electrophilic attack. If your C2-oxo group is not already in place, C3 is a likely site for unwanted fluorination. The pyridine ring can also be fluorinated under certain conditions.
-
Solution: Introduce a protecting group on the pyrrole nitrogen. Groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can modulate the electronic properties of the ring system and sterically hinder certain positions, thereby directing the electrophile to the desired location.[4] The choice of protecting group can be critical for the success of subsequent steps.
-
-
Fluorinating Reagent and Conditions: The reactivity and bulkiness of the fluorinating agent, along with the solvent, can significantly influence the outcome. Highly reactive agents may be less selective.
-
Solution: Use a milder, bulkier fluorinating agent. Selectfluor® (F-TEDA-BF4) is a common choice, but its reactivity can be tuned by the solvent. Acetonitrile is a common solvent, but exploring more polar (e.g., DMF) or less polar (e.g., CH2Cl2) solvents may alter the selectivity profile.
-
Recommended Experimental Protocol for Selective Fluorination:
-
Protection: Protect the nitrogen of your 7-azaindole precursor (e.g., 1H-pyrrolo[2,3-b]pyridine) with a suitable protecting group (e.g., SEM-Cl, NaH, in THF).
-
Fluorination: Dissolve the protected substrate in anhydrous acetonitrile. Add Selectfluor® (1.1 equivalents) portion-wise at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the product by column chromatography to separate the desired 5-fluoro isomer from other isomers and unreacted starting material.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA or TBAF for SEM) to proceed to the next step.
Issue 3: Difficulty in Purification of the Final Product
Question: My final product, this compound, is difficult to purify. Column chromatography gives poor separation from a persistent impurity. What are my options?
Answer: Purification of polar, fluorinated heterocycles can indeed be challenging due to their physical properties.
Causality & Solutions:
-
Similar Polarity of Impurities: Often, by-products of the synthesis (e.g., isomers, dehalogenated starting material) have very similar polarity to the desired product, making chromatographic separation inefficient.
-
Solution 1: Recrystallization. This is often the most effective method for purifying solid compounds. Screen a variety of solvent systems. Common choices for polar heterocycles include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with hexanes or water.
-
Solution 2: Trituration. If a good recrystallization solvent cannot be found, suspending the crude solid in a solvent in which the product is poorly soluble but the impurity is soluble (e.g., diethyl ether, dichloromethane) can effectively wash away the impurity.
-
Solution 3: Fluorous Solid-Phase Extraction (F-SPE). If dealing with persistent, structurally similar impurities, consider a purification strategy involving fluorous tags. This involves chemically tagging your molecule with a highly fluorinated group, performing a separation on a fluorous silica column, and then cleaving the tag. This method provides excellent separation based on the strong fluorous-fluorous interaction.[5]
-
-
Product Instability on Silica Gel: Some nitrogen-containing heterocycles can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor recovery, and even decomposition.
-
Solution: Use deactivated or alternative stationary phases. Try using silica gel that has been treated with a base (e.g., triethylamine in the eluent) or opt for alumina (neutral or basic) or reverse-phase (C18) chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control for this synthesis? A1: The three most critical parameters are:
-
Anhydrous Conditions: Many of the reagents used, particularly strong bases like NaH and LDA, are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
Temperature Control: Side reactions and decomposition are often highly temperature-dependent. Maintaining the recommended temperature with a cryostat or ice/salt baths is crucial for reproducibility and yield.
-
Stoichiometry: Precise control over the equivalents of reagents, especially the base, is vital. As noted in related syntheses, using an insufficient amount of base can lead to incomplete reaction, while a large excess can promote side-product formation.[3]
Q2: What analytical techniques are best for monitoring reaction progress and confirming the final product structure? A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the consumption of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring. It provides information on the retention time and mass of the components in your reaction mixture, allowing you to track product formation and identify potential by-products by their mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. 1H, 13C, and especially 19F NMR will be invaluable. 19F NMR is highly sensitive to the electronic environment and can confirm the position of the fluorine atom on the ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your final product.
Q3: Are there any specific safety precautions I should take? A3: Yes.
-
Strong Bases: Reagents like NaH, KOtBu, and LDA are corrosive and/or pyrophoric. They must be handled under an inert atmosphere (Nitrogen or Argon) and away from water or alcohols.
-
Fluorinating Agents: Reagents like Selectfluor® are strong oxidizers. Avoid contact with combustible materials.
-
Solvents: Anhydrous solvents like THF and DMF have specific handling requirements. Diethyl ether is extremely flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Summary Table
| Parameter | Recommendation for Cyclization (Workflow 1) | Recommendation for Fluorination (Workflow 2) | Rationale |
| Solvent | Anhydrous THF or DMF | Anhydrous Acetonitrile | Aprotic solvents are required for organometallic reagents and strong bases. Acetonitrile is standard for Selectfluor®. |
| Base | NaH, KOtBu, or LDA | N/A (Electrophilic) | Non-nucleophilic bases are preferred to avoid side reactions with ester or pyridine moieties. |
| Key Reagent | N/A | Selectfluor® (F-TEDA-BF4) | A common, relatively stable, and effective electrophilic fluorinating agent. |
| Temperature | 0 °C to Room Temp. | Room Temperature | Lower temperatures for cyclization minimize decomposition. Fluorination is often efficient at ambient temperature. |
| Atmosphere | Inert (N2 or Ar) | Inert (N2 or Ar) | Essential to prevent quenching of reagents by atmospheric moisture and oxygen. |
References
solubility issues with 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and solutions
Guide for Researchers, Scientists, and Drug Development Professionals
Overview
Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 1190314-85-2). This molecule belongs to the pyrrolo[2,3-b]pyridine class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its privileged structure.[1][2] Researchers often encounter challenges with the solubility of this and similar heterocyclic compounds, which can impact experimental reproducibility and the accuracy of results.
This guide provides in-depth, field-proven insights and troubleshooting protocols to address common solubility issues. As Senior Application Scientists, our goal is to explain not just the how, but the why behind these experimental choices, ensuring your success.
Part 1: Compound Profile & Intrinsic Properties
Understanding the inherent physicochemical properties of this compound is the first step in diagnosing and solving solubility problems. The molecule's structure, featuring a fused heterocyclic ring system and a fluorine atom, contributes to a stable crystal lattice that can be difficult to disrupt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1190314-85-2 | [3] |
| Molecular Formula | C₇H₅FN₂O | [3][4] |
| Molar Mass | 152.13 g/mol | [4] |
| Appearance | Typically a lyophilized or crystalline powder.[3] | Cusabio |
| pKa (Predicted) | 11.38 ± 0.20 | [4] |
| Boiling Point (Predicted) | 333.8 ± 42.0 °C | [4] |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [4] |
The high melting point suggested by the predicted high boiling point, combined with the planar heterocyclic structure, indicates that significant energy is required to break the intermolecular forces in the solid state. This is a primary reason for its low aqueous solubility.[5]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the laboratory in a direct question-and-answer format.
Q1: What is the best initial solvent to try for dissolving this compound?
A1: For initial solubilization and the preparation of high-concentration stock solutions, a strong, water-miscible organic solvent is recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules and is a standard starting point for most research compounds.[6]
-
Alternatives: If your experimental system is incompatible with DMSO, consider dimethylformamide (DMF). Ethanol can also be tested, but its lower solvent power may result in lower achievable stock concentrations.
Protocol 1: Initial Small-Scale Solubility Test
-
Weigh out a small, precise amount of the compound (e.g., 1-2 mg).
-
Add a measured volume of DMSO to target a high concentration (e.g., 10-50 mM).
-
Vortex gently.
-
Visually inspect for complete dissolution against a light source. The solution should be perfectly clear and free of any solid particles.[6]
Q2: The compound is not fully dissolving in DMSO or DMF even at moderate concentrations. What are the next steps?
A2: This indicates that the compound's crystal lattice energy is particularly high. Physical methods can be employed to provide the energy needed to overcome these intermolecular forces.
-
Gentle Heating: Warm the solution in a water bath at 37-50°C for 5-10 minutes.[6] Excessive or prolonged heating should be avoided as it can cause compound degradation.[6]
-
Sonication: Use a bath sonicator to apply ultrasonic energy. This process creates micro-cavitations that help break apart the solid particles and facilitate dissolution.[6]
You can combine these methods, for example, by placing your vial in a warm water bath inside the sonicator. Always visually inspect the solution afterward to confirm it is clear.[6]
Q3: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my assay. Why is this happening?
A3: This is a classic sign of creating a supersaturated aqueous solution. The compound is highly soluble in your DMSO stock but has very low intrinsic solubility in the aqueous buffer. When you dilute the stock, the solvent environment abruptly changes from organic to mostly aqueous, and the compound crashes out of solution.[7][8]
This highlights the difference between two key concepts:
-
Kinetic Solubility: The concentration a compound can reach when added rapidly from a concentrated organic stock to an aqueous buffer. This often results in a temporary, unstable supersaturated state.[7][9]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a given solvent after an extended period. This is always lower than or equal to the kinetic solubility.
Your observation indicates you have exceeded the thermodynamic solubility limit in the final aqueous solution.
Q4: How can I prevent my compound from precipitating in my final aqueous working solution?
A4: The goal is to prepare a final working solution where the compound concentration is below its thermodynamic solubility limit in that specific medium.
-
Strategy 1: Reduce Final Concentration: This is the most straightforward solution. Serially dilute your intended final concentration until no precipitation is observed.
-
Strategy 2: Optimize the Dilution Method: Do not add the aqueous buffer directly to your DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of pre-warmed (e.g., 37°C) aqueous buffer while vortexing gently.[6] This rapid dispersion can sometimes help maintain solubility.
-
Strategy 3: Increase Co-solvent Percentage: If your assay can tolerate it, increasing the final percentage of DMSO can help. For example, if you see precipitation with 0.5% final DMSO, test if 1% or 2% DMSO prevents it. However, always run a vehicle control to ensure the higher solvent concentration does not affect your biological system.[10]
-
Strategy 4: pH Adjustment (Compound Specific): For ionizable compounds, adjusting the pH can dramatically increase solubility.[7] However, with a predicted pKa of ~11.4, this compound is a very weak acid. Therefore, moving to a highly basic pH (e.g., pH > 12) would be required to deprotonate it, which is often not compatible with biological assays. For this specific molecule, pH adjustment is unlikely to be a practical solution.
Q5: What are the best practices for storing stock solutions of this compound?
A5: Proper storage is critical to maintaining the integrity and activity of your compound.
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.[3][6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and compromise its solubility, store the stock solution in small, single-use aliquots.[3][6]
-
Re-dissolving after Thawing: After thawing an aliquot, ensure it comes to room temperature and vortex it gently to ensure the compound is fully redissolved before making dilutions.[6]
Part 3: Advanced Solubility Enhancement Techniques
For particularly challenging applications requiring higher aqueous concentrations, more advanced formulation strategies may be necessary. These typically involve specialized equipment and expertise.
-
Co-solvency: This involves using mixtures of water and one or more water-miscible organic solvents (e.g., PEG 300, propylene glycol) to create a solution with enhanced solubilizing capacity.[8][10][11]
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media. Common examples include Tween-80 and Pluronic-F68.[10]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface-area-to-volume ratio of the compound, which can lead to a faster dissolution rate and increased apparent solubility.[7][10][12]
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the molecular level, typically by melting or solvent evaporation methods. This can create a more soluble amorphous form of the drug.[10]
Part 4: Experimental Protocols & Visualizations
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 152.13 g/mol ) needed. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 152.13 g/mol = 0.0015213 g = 1.52 mg.
-
-
Weighing: Accurately weigh ~1.52 mg of the compound into a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex thoroughly for 1-2 minutes.
-
Troubleshooting: If not fully dissolved, apply gentle heat (37°C) and/or sonication as described in Q2.[6]
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.[3][6]
Workflow for Troubleshooting Solubility Issues
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. chembk.com [chembk.com]
- 5. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ijpbr.in [ijpbr.in]
- 11. longdom.org [longdom.org]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Solutions
Welcome to the technical support guide for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
I. Core Concepts: Understanding the Molecule
This compound is a heterocyclic compound featuring a 7-azaindole core structure. The presence of a fluorine atom, a lactam ring, and a pyrrole moiety imparts specific chemical properties that are crucial to consider for its handling and storage. The stability of this molecule can be influenced by factors such as solvent choice, pH, temperature, and exposure to light and air.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound solutions.
Q1: How should I store the solid compound?
For long-term storage, the lyophilized powder of this compound should be stored at -20°C to -80°C, which can maintain its stability for up to six months.[1] For short-term storage, 4°C is suitable for up to one week.[1] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][3]
Q2: What is the best solvent for preparing stock solutions?
While specific solubility data for this compound is not extensively published, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of heterocyclic small molecules.[3][4] For compounds with similar structures, solubility has also been noted in other organic solvents like dichloromethane.[3] It is crucial to ensure the solvent is anhydrous, as water can contribute to hydrolysis.
Q3: How should I store the stock solutions?
Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation. Store these aliquots at -20°C or -80°C. When stored at -20°C, it is advisable to use the solution within a month, while storage at -80°C can extend the stability for up to six months.[5]
Q4: Can I store diluted working solutions?
It is not recommended to store diluted aqueous solutions for extended periods. Ideally, working solutions should be prepared fresh for each experiment from a frozen stock.[1] If temporary storage is necessary, keep the solution on ice and use it within the same day.
Q5: Is this compound sensitive to light?
The pyrrolopyridine core and the presence of a fluorine atom on the pyridine ring suggest potential photosensitivity. Fluorinated pyridines can be susceptible to photolysis.[6][7] Therefore, it is best practice to protect both solid compound and its solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[8]
III. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues you may encounter during your experiments with this compound solutions.
Problem 1: Precipitation Observed in Stock or Working Solutions
Symptoms:
-
Visible particles or cloudiness in the solution after thawing or upon dilution into aqueous buffers.
-
Inconsistent results in bioassays.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Solubility | The concentration of the compound exceeds its solubility limit in the chosen solvent or in the final aqueous assay buffer. | 1. Warm the solution: Gently warm the solution to 37°C and vortex to aid dissolution. 2. Sonication: Use a sonicator bath for a few minutes to break up any precipitate. 3. Lower the concentration: Prepare a new stock solution at a lower concentration. 4. Solvent choice: For aqueous working solutions, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid precipitation.[3] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause the compound to come out of solution. | 1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
Problem 2: Solution Has Changed Color (e.g., Yellowing)
Symptoms:
-
A noticeable change in the color of the stock or working solution over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidative Degradation | The pyrrole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen) or impurities in the solvent.[9][10] This can lead to the formation of colored byproducts. | 1. Use fresh, high-purity solvents: Ensure your DMSO or other organic solvents are anhydrous and of high quality. 2. Inert atmosphere: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. 3. Discard old solutions: If a color change is observed, it is best to discard the solution and prepare a fresh one. |
| Photodegradation | Exposure to light can cause degradation of photosensitive compounds. | 1. Protect from light: Always store solutions in amber vials or wrap clear vials in foil.[8] 2. Minimize light exposure during experiments: Keep plates and tubes covered as much as possible during experimental manipulations. |
Problem 3: Loss of Compound Activity in Assays
Symptoms:
-
Diminished or complete loss of the expected biological effect in your experiments.
-
Increased IC50 values compared to previous batches or literature values.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of the Lactam Ring | The γ-lactam ring in the pyrrolopyridinone structure is susceptible to hydrolysis, especially in acidic or basic aqueous solutions.[11][12][13] This opens the ring and renders the molecule inactive. | 1. Prepare fresh working solutions: Do not store the compound in aqueous buffers for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment. 2. Control pH: Be mindful of the pH of your assay buffer. Extreme pH values will accelerate hydrolysis. |
| Improper Storage | Storing solutions at room temperature or repeated freeze-thaw cycles can lead to significant degradation over time. | 1. Verify storage conditions: Ensure that stock solutions are stored at -20°C or -80°C. 2. Use fresh aliquots: For critical experiments, use a fresh, previously unthawed aliquot of the stock solution. |
IV. Key Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for maintaining its integrity. The two most probable pathways are hydrolysis and oxidation.
A. Hydrolysis of the Lactam Ring
The cyclic amide (lactam) in the pyrrolidinone ring is a key site of instability. In the presence of water, and accelerated by acidic or basic conditions, the lactam can undergo hydrolysis to form the corresponding γ-amino acid derivative.
Caption: Hydrolysis of the lactam ring.
B. Oxidation of the Pyrrole Ring
The electron-rich pyrrole ring is susceptible to oxidation, which can be triggered by atmospheric oxygen or other oxidizing agents. This can lead to the formation of various oxidized species, potentially altering the compound's biological activity.
Caption: Oxidation of the pyrrole ring.
V. Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution gently and, if necessary, warm it to 37°C or sonicate briefly to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Troubleshooting Workflow for Inconsistent Results
If you are experiencing variability in your experimental outcomes, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for experimental variability.
VI. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. Retrieved from BenchChem website.
-
Cusabio. This compound. Retrieved from Cusabio website.
-
Pipzine Chemicals. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from Pipzine Chemicals website.
-
Das, A., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
-
Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Retrieved from Sigma-Aldrich website.
-
Das, A., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio website.
-
Das, A., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications.
-
Kasper, F., & Witte, P. D. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
-
Wenk, J., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC.
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics website.
-
ResearchGate. (2015). What to select for storing your compound: neat vs. in solution? Retrieved from ResearchGate.
-
Lhiaubet-Vallet, V., et al. (2009). Photostability and spectral properties of fluorinated fluoresceins and their biarsenical derivatives: a combined experimental and theoretical study. Photochemical & Photobiological Sciences.
-
Liu, H., et al. (2014). Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach. Medicinal Chemistry Research.
-
D'Antonio, J., et al. (2014). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology.
-
Ni, C., & Hu, J. (2018). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry.
-
Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide. Retrieved from Cayman Chemical website.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich website.
-
ResearchGate. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from ResearchGate.
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry.
-
Terenin, V. I., et al. (2005). Oxidation of the Side Chain in Nitration of 1,6-Substituted Pyrrolo[1,2- a ]pyrazines. Chemistry of Heterocyclic Compounds.
-
Al-Tel, T. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents.
-
Gakh, A. A., et al. (2002). Fluorinated heterocyclic compounds. Synthesis of 5-amino-4-cyano-3-(polyfluoroalkyl)pyrazoles and their transformation into 6-(polyfluoroalkyl)pyrazolo[3,4-b]pyridines. Journal of Fluorine Chemistry.
-
BenchChem. (2025). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Retrieved from BenchChem website.
-
Squecco, R., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
Sandstrom, A., et al. (2003). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. Journal of Biomolecular Screening.
-
Guéret, A., et al. (2014). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
-
Langer, P. (2007). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
-
Stankovič, M., & Kerec, M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics.
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir.
-
Gackowska, A., et al. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules.
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube.
-
Al-Hourani, B. J. (2011). The Hydrolysis of Lactams. ResearchGate.
-
TCI AMERICA. (n.d.). Fluorous Solvents. Retrieved from TCI AMERICA website.
-
Sigma-Aldrich. (n.d.). Fluorinated solvents. Retrieved from Sigma-Aldrich website.
-
Kumar, A., et al. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry.
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere.
-
Gregson, S. J., et al. (2016). Optimization of the Antitumor Activity of Sequence-specific Pyrrolobenzodiazepine Derivatives Based on their Affinity for ABC Transporters. Molecular Pharmaceutics.
-
Kean University. (2020). Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. Retrieved from Kean University website.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 11. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying byproducts in the synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Technical Support Center: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, medicinal chemists, and process development professionals who are working with this important 7-azaoxindole scaffold.[1] Purity of this intermediate is critical for downstream applications, particularly in drug development where it serves as a key building block for kinase inhibitors and other therapeutic agents.[2][3]
This guide provides a structured, in-depth approach to identifying and troubleshooting common byproducts encountered during its synthesis. We will move from frequently asked questions to a detailed troubleshooting workflow, complete with experimental protocols and mechanistic insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding byproduct formation during the synthesis of this compound.
Q1: What are the most probable synthetic routes to this compound, and what types of byproducts should I anticipate?
A1: While multiple proprietary routes exist, syntheses of the 7-azaoxindole core typically rely on two major strategies:
-
Cyclization of an Aminopyridine Derivative: This often involves the intramolecular cyclization of a precursor like a 2-chloro-N-(5-fluoropyridin-3-yl)acetamide derivative. Common byproducts stem from incomplete cyclization, hydrolysis of the chloroacetamide starting material, or intermolecular dimerization.
-
Modified Fischer Indole Synthesis: A classic and powerful method for indole formation, the Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone.[4] When applied to pyridine precursors, it can be challenging. Key byproducts can arise from undesired N-N bond cleavage, which competes with the desired[5][5]-sigmatropic rearrangement, especially if the electronic properties of the substituents are not optimal.[6]
Q2: My reaction yield is consistently low, and I see multiple spots on my TLC plate. Where should I start my investigation?
A2: Low yields and multiple TLC spots are classic signs of competing side reactions or product degradation.[7] A systematic approach is best:
-
Confirm Starting Material Purity: Impurities in your starting materials can introduce unwanted side reactions.[7] Use techniques like NMR or LC-MS to verify the purity of your precursors before starting the reaction.
-
Monitor Reaction Progress: Take aliquots at regular intervals and analyze them by TLC or LC-MS. This helps determine if the byproducts form early on, late in the reaction, or during workup. It can also reveal if your desired product is degrading over time.[7]
-
Evaluate Reaction Conditions: Many reactions in heterocyclic synthesis are sensitive to temperature, moisture, and oxygen.[7] Ensure you are using dry solvents and an inert atmosphere if the chemistry is known to be sensitive.
Q3: How can I minimize byproduct formation from the outset?
A3: Proactive measures are key to ensuring high purity.
-
Optimize Reaction Conditions: Carefully control temperature. For cyclization reactions, running the reaction at the lowest effective temperature can often minimize the formation of degradation products. For Fischer-type syntheses, the choice and concentration of acid catalyst (Brønsted vs. Lewis) are critical and can significantly alter the product profile.[4][8]
-
Protecting Group Strategy: If your precursors contain sensitive functional groups, consider using appropriate protecting groups. However, be aware that the deprotection step itself can sometimes be a source of impurities.[9]
-
Purification Method: Ensure your purification method (e.g., column chromatography, recrystallization) is optimized to separate the likely byproducts you've identified from your product.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to identifying specific byproducts based on analytical data.
Problem 1: An unexpected peak appears in my LC-MS with a mass inconsistent with the desired product.
This is the most common challenge. The mass of the byproduct provides a direct clue to its identity. Below is a table of potential byproducts and their expected mass signatures.
| Potential Byproduct | Structure | Molecular Formula | (M+H)⁺ | Plausible Cause & Rationale |
| Starting Material (Hydrolyzed) | 2-hydroxy-N-(5-fluoropyridin-3-yl)acetamide | C₇H₇FN₂O₂ | 171.05 | Incomplete cyclization of a chloroacetamide precursor, where the chlorine has been hydrolyzed by water during the reaction or workup. This is common in reactions run in protic solvents or with aqueous workups. |
| Dimer | Structure varies | C₁₄H₈F₂N₄O₂ | 303.07 | Intermolecular reaction between two molecules of a reactive intermediate, especially at high concentrations. This can occur during base-mediated cyclization reactions. |
| De-fluorinated Product | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one | C₇H₆N₂O | 135.05 | Loss of the fluorine atom. This is less common but can occur under harsh reductive conditions or via certain palladium-catalyzed side reactions if such catalysts are used.[9] |
| Oxidized Product | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione (Isatin analog) | C₇H₃FN₂O₂ | 167.02 | Over-oxidation of the C3 methylene group. This can happen if the reaction is exposed to air for prolonged periods at elevated temperatures, or if oxidizing reagents are present. |
Problem 2: My ¹H NMR spectrum shows extra signals that don't correspond to the product.
NMR provides structural information that complements mass spectrometry data.
-
Observation: A broad singlet around 3.5-4.5 ppm that integrates to 2H, but is not the expected product signal.
-
Potential Cause: This could indicate the presence of the hydrolyzed starting material, 2-hydroxy-N-(5-fluoropyridin-3-yl)acetamide. The methylene protons adjacent to the hydroxyl group would appear in this region.
-
-
Observation: A complex set of aromatic signals and a lack of the characteristic C3-methylene singlet (around 3.6 ppm for the target product).
-
Potential Cause: This may suggest a dimer or other rearranged product where the simple oxindole core is not present.
-
-
Observation: The disappearance of a fluorine-coupled doublet in the aromatic region, replaced by a proton-coupled signal.
-
Potential Cause: This is a strong indicator of the de-fluorinated byproduct .
-
Part 3: Experimental Protocols & Workflows
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating the target compound from potential byproducts.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
-
Gradient Elution:
-
Start with 5% Mobile Phase B for 2 minutes.
-
Ramp to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate at 5% Mobile Phase B for 4 minutes.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range from m/z 100 to 500.
-
This method should provide good separation of the non-polar product from more polar byproducts like the hydrolyzed starting material.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for identifying an unknown byproduct observed during synthesis.
Caption: A logical workflow for byproduct identification.
Potential Side Reaction Pathway Diagram
This diagram illustrates a plausible synthetic step (intramolecular cyclization) and where side reactions can divert the process.
Caption: Formation of byproducts during a cyclization step.
References
- 1. 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | RUO [benchchem.com]
- 2. Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support guide for the purification of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic compounds. The purity of such intermediates is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides field-proven insights in a direct question-and-answer format to address common challenges and streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider before purification?
A1: Understanding the compound's properties is critical for selecting an appropriate purification strategy. While specific data for this exact molecule is limited, we can infer properties from its structural class (pyrrolo[2,3-b]pyridines, or 7-azaindoles) and related analogs.
-
Physical State: It is typically a solid or lyophilized powder at room temperature.[1][2]
-
Solubility: Expect low solubility in water and higher solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[3] Always perform a solubility test on a small sample of your crude material to find a suitable solvent for purification.
-
Stability: The 7-azaindole core is generally stable under normal conditions.[3] However, it can be sensitive to strong acids, strong bases, or high temperatures, which may lead to degradation.[3][4] It is recommended to store the compound at low temperatures (-20°C to -80°C) to ensure long-term stability and avoid repeated freeze-thaw cycles.[1]
Q2: What are the most common and effective purification techniques for this class of compound?
A2: The primary methods for purifying pyrrolo[2,3-b]pyridine derivatives are based on chromatography and recrystallization.
-
Silica Gel Flash Column Chromatography: This is the most widely used and effective technique for purifying these types of compounds on a laboratory scale.[4][5][6] The choice of the solvent system (eluent) is crucial for achieving good separation.
-
Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization can be an excellent method for final purification to achieve high purity, especially for removing trace impurities after chromatography.[4][7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations of closely related impurities or isomers, reversed-phase preparative HPLC is a powerful tool.[4][8] This method offers higher resolution than standard flash chromatography.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (typically <100 mg), prep-TLC can be a rapid and effective alternative.[9]
Q3: How should I assess the purity of my final product?
A3: A combination of analytical techniques is essential to confirm the purity and identity of your compound.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are the gold-standard methods for determining purity.[4][10] They can separate the main product from impurities and provide the molecular weight of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying the presence of impurities, including residual solvents.[4]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: I'm getting a low yield after silica gel column chromatography.
This is a common problem with several potential causes. Let's break them down.
| Possible Cause | Troubleshooting & Optimization Strategy |
| Compound Streaking/Tailing on the Column | The basic nitrogen atoms in the pyrrolopyridine core can interact strongly with the acidic silanol groups on the silica surface, causing tailing and poor separation. Solution: Deactivate the silica by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent. This neutralizes the acidic sites and improves peak shape.[9] |
| Compound Insolubility in Loading Solvent | If the crude material is not fully dissolved before being loaded onto the column, it will not adsorb uniformly, leading to a broad band and poor separation. Solution: Ensure complete dissolution. If the compound is poorly soluble in the eluent, dissolve it in a stronger, more polar solvent (like dichloromethane or acetone), but use the absolute minimum volume required. Then, adsorb this solution onto a small amount of silica gel, dry it under vacuum, and load the resulting dry powder onto the column ("dry loading").[9] |
| Compound Degradation on Silica Gel | The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Solution: If you suspect degradation, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives.[9] Alternatively, using deactivated silica as mentioned above often mitigates this issue. |
| Improper Eluent Polarity | If the eluent is too weak (non-polar), the compound will not move off the column. If it's too strong (polar), it will elute too quickly with impurities. Solution: Methodically determine the optimal solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[9] |
Issue 2: My compound looks clean by TLC, but NMR or LC-MS shows persistent impurities.
This indicates the presence of impurities with properties very similar to your desired product.
| Possible Cause | Troubleshooting & Optimization Strategy |
| Co-eluting Impurities | The impurity has a polarity very similar to your product, making separation by a single chromatographic step difficult. Solution: Employ a multi-step or orthogonal purification strategy. For example, perform an initial flash chromatography and then recrystallize the resulting material.[9] Alternatively, switch to a different chromatographic mode, such as reversed-phase HPLC, which separates based on different principles (hydrophobicity vs. polarity).[4][8] |
| Unreacted Starting Materials or Reagents | Residual starting materials from the synthesis are a common source of contamination. Solution: Review your reaction work-up. An aqueous wash with a suitable pH adjustment before purification can often remove many acidic or basic reagents.[9][11] |
| Structural Isomers | The synthesis may have produced structural isomers that are notoriously difficult to separate. Solution: High-resolution techniques are often required. Preparative HPLC is typically the most effective method for separating isomers.[9] |
Issue 3: My final NMR spectrum shows extra peaks that don't match my product or known impurities.
| Possible Cause | Troubleshooting & Optimization Strategy |
| Residual Solvents | Solvents used during purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol) can be trapped in the final product. Solution: This is the most common cause. Consult an NMR solvent impurity chart to match the chemical shifts of the unknown peaks to common solvents. To remove them, dry the sample under high vacuum for an extended period, potentially with gentle heating if the compound is thermally stable.[9] |
| Product Degradation After Purification | The compound may be unstable and degrading during storage or handling. Solution: Ensure the compound is stored under the recommended conditions (cold, dry, and protected from light).[1][2] Re-analyze a freshly purified sample to confirm if degradation is occurring over time. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
This protocol provides a standard workflow. The solvent system must be optimized for your specific crude material.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems. Common starting points for pyrrolopyridine derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[6][9]
-
Identify a solvent system that gives your desired product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, well-packed bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent (or a slightly stronger solvent if necessary). Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, low-polarity solvent system.
-
Collect fractions and monitor the elution process by TLC.
-
If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., from 10% EtOAc in hexanes to 30%, then 50%).
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove any residual solvent.
-
Visualized Workflows
General Purification and Analysis Workflow
The following diagram outlines the logical steps from a crude reaction mixture to a final, validated product.
Caption: A typical workflow from crude product to final pure compound.
Troubleshooting Decision Tree for Purification
Use this flowchart to diagnose and solve common purification issues.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. cusabio.com [cusabio.com]
- 2. This compound [acrospharmatech.com]
- 3. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 8. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. 2385306-92-1|5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione|BLD Pharm [bldpharm.com]
- 11. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
avoiding repeated freeze-thaw cycles for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the best practices for handling and storing this compound. The primary focus is on mitigating compound degradation and ensuring experimental reproducibility by avoiding repeated freeze-thaw cycles. This document synthesizes chemical principles with field-proven laboratory techniques.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound solutions.
Q1: Why are repeated freeze-thaw cycles detrimental to my this compound stock solution?
A1: Repeatedly freezing and thawing a stock solution, particularly in a common solvent like DMSO, introduces multiple risks to the compound's integrity. The primary mechanisms of degradation are:
-
Water Absorption and Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere each time the vial is opened at room temperature.[1] This introduced water can act as a reactant. The this compound molecule contains a lactam (a cyclic amide) ring, which is susceptible to hydrolysis, especially under acidic or alkaline conditions that can be created by dissolved atmospheric CO2 or other contaminants.[2][3][4] Cleavage of this ring will render the compound inactive.
-
Concentration Gradients and Precipitation: As a DMSO solution freezes, pure DMSO will crystallize first, creating localized areas of highly concentrated solute. This extreme concentration can stress the molecule and may lead to irreversible precipitation or aggregation upon thawing.
-
Solvent Expansion: The phase transition of the solvent can exert physical stress on dissolved molecules. While less damaging to small molecules than to large proteins, it is a contributing factor to instability over many cycles.[5][6]
Q2: What are the official recommended storage conditions for this compound?
A2: Recommendations vary slightly by supplier, but a consensus points to the following best practices:
-
Solid Form: The compound is typically supplied as a lyophilized powder or solid.[7] In this state, it is most stable and should be stored in a cool, dry, and well-ventilated area.[8] For long-term storage, -20°C to -80°C is recommended.[7]
-
Solution (Stock): Once dissolved, stock solutions should be stored at -20°C or -80°C. Critically, it is advised to prepare single-use aliquots to avoid the damaging effects of repeated freeze-thaw cycles.[7] Some suppliers note a short-term stability of about one week at 4°C for solutions.[7]
Q3: How many freeze-thaw cycles are considered "safe" for a stock solution?
A3: The scientifically robust answer is zero for the master stock solution. While some durable compounds might tolerate a few cycles, there is no guaranteed "safe" number without conducting a compound-specific stability study.[9][10] Each cycle introduces a risk of degradation and water contamination, which compromises the effective concentration and purity of your stock. This directly impacts the accuracy and reproducibility of your experiments. The best practice is to aliquot the stock solution immediately after preparation so that the master stock is never re-frozen.
Q4: I've already freeze-thawed my stock vial multiple times. Is it still usable?
A4: The stock may have undergone some degradation, leading to a loss of potency. Before use in a critical experiment, you should perform a validation check:
-
Visual Inspection: Carefully inspect the solution after thawing. Look for any signs of cloudiness or precipitate that does not readily dissolve upon gentle warming and vortexing.
-
Functional Check: If possible, run a pilot experiment comparing the performance of the multi-thawed stock against a known positive control or, ideally, a freshly prepared solution from solid material. This is the most reliable way to assess its biological activity.[11]
-
Assume Reduced Concentration: If you must use the stock, be aware that its effective concentration may be lower than calculated. Interpret results, especially negative ones, with caution.
Troubleshooting & Experimental Protocols
This section provides actionable guidance for identifying and solving issues related to improper compound storage, along with a definitive protocol for preparing stable, single-use aliquots.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action |
| Loss of biological activity or reduced potency in assays. | Compound degradation due to hydrolysis or other pathways from repeated freeze-thaw cycles. | Discard the compromised stock. Prepare a fresh stock solution from solid material and immediately create single-use aliquots following the protocol below. |
| Visible precipitate or cloudiness in the thawed solution. | Poor solubility at low temperatures; compound crashing out of solution; potential degradation product formation. | Gently warm the vial to 37°C and vortex thoroughly. If the precipitate does not dissolve, it may be an insoluble degradant. The stock should be discarded. |
| Inconsistent results between experiments using the "same" stock. | Progressive degradation of the stock solution with each freeze-thaw cycle, leading to a different effective concentration over time. | Implement a strict aliquoting strategy. Using a fresh, single-use aliquot for each experiment ensures consistency.[12][13] |
Data Summary Table: Compound Properties & Storage
| Parameter | Value / Recommendation | Source(s) |
| CAS Number | 1190314-85-2 | [7][14][] |
| Molecular Formula | C₇H₅FN₂O | [7][8][14] |
| Molecular Weight | 152.13 g/mol | [8][] |
| Appearance | Lyophilized powder / Solid | [7] |
| Storage (Solid) | Long-term at -20°C to -80°C in a dry environment. | [7] |
| Storage (Solution) | Prepare single-use aliquots. Store at -20°C to -80°C for up to 6 months. | [7] |
| Recommended Solvent | DMSO, other organic solvents (e.g., Dichloromethane). | [16] |
| Key Instability Factor | Susceptibility to hydrolysis; degradation from freeze-thaw cycles. | [3][7] |
Diagram: Recommended Compound Handling Workflow
The following diagram illustrates the validated workflow for receiving, preparing, and storing this compound to ensure maximum integrity and experimental reproducibility.
Caption: Workflow for preserving compound integrity.
Protocol: Preparation of Single-Use Aliquots
This protocol describes the standard procedure for creating a 10 mM stock solution in DMSO and preparing single-use aliquots.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Low-retention microcentrifuge tubes (e.g., 0.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound required. The formula is: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L * 0.001 L * 152.13 g/mol * 1000 = 1.52 mg
-
-
Weighing: Tare a clean microcentrifuge tube on an analytical balance. Carefully weigh out the calculated mass (e.g., 1.52 mg) of the solid compound directly into the tube. Perform this in an environment with low humidity if possible.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM stock) to the tube containing the solid.
-
Mixing: Cap the tube securely. Vortex vigorously for 1-2 minutes. If necessary, use a bath sonicator to ensure the compound is completely dissolved. Visually inspect against a light source to confirm there are no suspended particles. This is now your Master Stock Solution .
-
Aliquoting (The Critical Step): Immediately proceed to this step. Do not freeze the master stock vial.
-
Label a series of new, low-retention microcentrifuge tubes with the compound name, concentration (10 mM), and date.
-
Using a calibrated pipette, dispense small, uniform volumes of the master stock solution into each labeled tube. A typical aliquot volume is 10-20 µL, sufficient for a single experiment.[17]
-
Work efficiently to minimize the solution's exposure to ambient air.
-
-
Storage: Securely cap all aliquot tubes and the master stock tube (which should now contain minimal residual volume). Immediately place them in a labeled freezer box and store them at -20°C or -80°C.
-
Usage: For each experiment, retrieve only one aliquot tube from the freezer. Thaw it completely, use the required amount, and discard any remaining solution in the tube. Never refreeze a used aliquot. This practice ensures that every experiment begins with a compound of identical quality and concentration.
References
- 1. reddit.com [reddit.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. cusabio.com [cusabio.com]
- 8. This compound [acrospharmatech.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. fastercapital.com [fastercapital.com]
- 13. study.com [study.com]
- 14. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 16. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in medicinal chemistry, and the introduction of fluorine and amine moieties significantly modulates its properties, making it a key component in developing potent kinase inhibitors.[1]
This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in this multi-step synthesis.
Synthetic Pathway Overview
The most common and scalable synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine begins with the commercially available 7-azaindole and proceeds through three key transformations: fluorination, nitration, and reduction.[2] Each step presents unique challenges that require careful control of reaction conditions to ensure high yield and purity.
Caption: High-level overview of the synthetic route.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The questions are organized by reaction step for clarity.
Section 1: Step 1 - Fluorination of 7-Azaindole
The introduction of a fluorine atom at the C4 position is a challenging but crucial step. The two primary methods are a Balz-Schiemann reaction on a 4-amino precursor or a lithium-halogen exchange on a 4-bromo precursor followed by quenching with an electrophilic fluorine source.[3][4][5] The latter is often preferred for scalability but involves cryogenic temperatures and highly reactive organolithium reagents.[2][3]
Q1: My fluorination yield via the lithium-halogen exchange pathway is consistently low. What are the likely causes?
A1: Low yields in this step are common and typically trace back to three main areas: incomplete lithiation, degradation of the lithiated intermediate, or an inefficient fluorine quench.
-
Causality - Incomplete Lithiation: The lithium-halogen exchange requires a strong, non-nucleophilic base like t-butyllithium and cryogenic temperatures (-78 °C) to proceed efficiently and prevent side reactions.[3] The pyrrole N-H is acidic and must be protected (e.g., as a triisopropylsilyl (TIPS) derivative) to prevent the base from being quenched, which would halt the desired reaction.[3]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your t-butyllithium is properly titrated and stored. Old or improperly handled reagents will have a lower molarity, leading to incomplete exchange.
-
Ensure Anhydrous Conditions: This reaction is extremely sensitive to moisture. All glassware must be rigorously flame-dried under vacuum, and all solvents (e.g., THF) must be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Check N-H Protection: Confirm complete protection of the pyrrole nitrogen via NMR or LC-MS before attempting the lithiation. An unprotected N-H will consume your organolithium reagent.
-
Temperature Control: Maintain the temperature strictly at -78 °C. Warmer temperatures can lead to decomposition of the lithiated intermediate or side reactions.
-
-
Causality - Inefficient Fluorine Quench: The choice of electrophilic fluorine source is critical. N-Fluorobenzenesulfonimide (NFSI) is a common and effective choice.[3] The addition of the fluorinating agent must be done carefully at -78 °C.
-
Troubleshooting Steps:
-
Reagent Solubility: Ensure the NFSI is fully dissolved in your anhydrous solvent before adding it to the reaction mixture to prevent localized high concentrations and side reactions.
-
Addition Rate: Add the NFSI solution slowly to the lithiated intermediate. A rapid addition can cause the temperature to rise, leading to decomposition.
-
Section 2: Step 2 - Nitration of 4-Fluoro-7-Azaindole
This electrophilic aromatic substitution is highly regioselective for the C5 position due to the directing effects of the pyrrole ring. However, the strongly acidic conditions can lead to byproducts and require precise control.
Q2: I'm observing significant byproduct formation during my nitration step. What are these impurities, and how can I minimize them?
A2: The most common byproducts are dinitrated species and oxidized impurities. Their formation is directly linked to temperature control and the stoichiometry of the nitrating agent.
-
Causality - Side Reactions: The 7-azaindole ring system is electron-rich and susceptible to over-reaction or degradation under harsh nitrating conditions (e.g., concentrated H₂SO₄/KNO₃).[2] Temperatures rising above the optimal 0-5 °C range dramatically increase the rate of side reactions, including potential nitration at other positions or oxidative decomposition, which often presents as dark, tarry material.
References
Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Amination of Azaindoles
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed amination of azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common side reactions. Azaindole moieties are privileged structures in medicinal chemistry, and their efficient functionalization via C-N cross-coupling is a critical synthetic tool. However, the unique electronic properties and the presence of multiple nitrogen atoms in the azaindole scaffold can lead to a variety of undesired side reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides to help you achieve clean, high-yielding reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the palladium-catalyzed amination of halo-azaindoles?
A1: The primary side reactions that can diminish the yield of your desired N-arylated azaindole include:
-
Hydrodehalogenation: The replacement of the halogen atom on the azaindole ring with a hydrogen atom, leading to the formation of the parent azaindole.
-
Dimerization (Homocoupling): The coupling of two molecules of the halo-azaindole or two molecules of the amine, resulting in symmetrical dimers.
-
N1-Arylation of Azaindole: In cases of unprotected azaindoles, the palladium catalyst can facilitate the arylation of the pyrrolic nitrogen (N1) instead of the intended amination at the halogen-bearing carbon.
-
Catalyst Decomposition: The formation of inactive palladium black, which can reduce catalytic activity and sometimes promote side reactions.
-
Competitive Binding/Inhibition: The nitrogen atoms of the azaindole ring can act as ligands, coordinating to the palladium center and inhibiting the catalytic cycle.
Q2: My reaction is resulting in a significant amount of the hydrodehalogenated azaindole. What are the likely causes and how can I prevent this?
A2: Hydrodehalogenation is a common challenge in Buchwald-Hartwig aminations. It typically arises from the reaction of the palladium-hydride species with the halo-azaindole. This palladium-hydride can be formed through several pathways, including β-hydride elimination from the palladium-amido complex or from reactions involving the solvent or trace water.
Troubleshooting Hydrodehalogenation:
-
Choice of Base: The nature of the base is critical. Strong, non-nucleophilic bases are generally preferred. However, bases that can act as a source of hydride (e.g., certain alkoxides in the presence of trace alcohols) can exacerbate the problem. Consider switching to a different base. For unprotected azaindoles, LiHMDS has been shown to be effective. For N-protected azaindoles, inorganic bases like Cs₂CO₃ or K₃PO₄ are often successful.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination, which is the desired product-forming step. This can help to outcompete the undesired hydrodehalogenation pathway. Ligands like RuPhos, XPhos, and SPhos have been successfully employed in the amination of azaindoles.
-
Amine Substrate: Primary aliphatic amines are particularly prone to β-hydride elimination. If your amine substrate has β-hydrogens, ensure that the ligand and reaction conditions are optimized to favor C-N bond formation.
-
Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time can sometimes minimize hydrodehalogenation, provided the desired reaction still proceeds at a reasonable rate.
Decision Workflow for Hydrodehalogenation:
Caption: Troubleshooting workflow for hydrodehalogenation.
Q3: I am working with an unprotected azaindole and observing significant N1-arylation. How can I improve the selectivity for C-N coupling?
A3: The unprotected N-H of the azaindole ring can compete with the amine nucleophile for the palladium catalyst, leading to undesired N1-arylation.
Strategies to Promote Selective C-N Coupling:
-
Choice of Base: Using a strong, non-nucleophilic base that can deprotonate both the amine and the azaindole N-H is crucial. Lithium hexamethyldisilazide (LiHMDS) has been shown to be particularly effective in promoting selective C-N coupling of unprotected halo-7-azaindoles. The formation of the lithium salt of the azaindole may reduce its propensity for undesired side reactions.
-
Palladium Precatalysts: The use of well-defined palladium precatalysts, such as those based on biarylphosphine ligands (e.g., RuPhos Pd G2), can be advantageous. These precatalysts can facilitate rapid activation of the palladium in the presence of the azaindole substrate, potentially minimizing side reactions.
-
N-Protection: If other strategies fail, protecting the azaindole nitrogen is a reliable approach to prevent N1-arylation. A variety of protecting groups can be employed, and their selection will depend on the overall
Technical Support Center: Multi-Step Synthesis of 4-Fluoro-7-Azaindole Derivatives
Welcome to the technical support center for the synthesis of 4-fluoro-7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. 7-Azaindole and its derivatives are privileged structures in drug discovery, acting as key bioisosteres for indoles and purines.[1] The introduction of a fluorine atom can significantly modulate physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and target binding affinity.[2][3] However, the synthesis, particularly the regioselective fluorination of the electron-deficient pyridine ring, presents considerable challenges.[1]
This document provides in-depth, experience-based answers to common questions and troubleshooting strategies for issues you may encounter during the multi-step synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the 4-fluoro-7-azaindole core?
A1: A prevalent and effective strategy involves a multi-step sequence that builds the azaindole core first, followed by a late-stage fluorination. A common pathway is the Bartoli indole synthesis , which is one of the most flexible routes to 7-substituted indoles and can be adapted for azaindole synthesis.[4][5]
The general workflow is as follows:
-
Starting Material: An appropriately substituted nitropyridine (e.g., 2-chloro-3-nitropyridine).
-
Cyclization: Reaction with a vinyl Grignard reagent to form the azaindole ring. The Bartoli synthesis is advantageous as it can tolerate various substituents.[6]
-
Protection: The N-H of the azaindole is often protected (e.g., with a triisopropylsilyl (TIPS) group) to prevent side reactions and direct subsequent functionalization.[7]
-
Fluorination: The final and most critical step is the regioselective introduction of the fluorine atom at the C4 position.
This approach is often favored over building the scaffold from a pre-fluorinated pyridine, as the electron-withdrawing nature of fluorine can complicate the cyclization steps.
Q2: Why is the Bartoli indole synthesis preferred for creating the 7-azaindole scaffold?
A2: The Bartoli synthesis is particularly well-suited for this purpose for several key reasons:
-
Convergence: It provides a short and convergent route to the core structure.[4][5]
-
Regiocontrol: It reliably produces 7-substituted indoles (or, in this case, the azaindole core), which can be challenging with other classical methods like the Fischer or Madelung syntheses, especially with the electron-deficient pyridine ring.[8]
-
Ortho-Substituent Requirement: The reaction mechanism requires a substituent ortho to the nitro group.[4][6] This is an inherent feature of the starting materials used for 7-azaindole synthesis (e.g., 2-substituted-3-nitropyridines), making the reaction highly effective. Sterically bulky ortho groups often lead to higher yields by facilitating the key[9][9]-sigmatropic rearrangement.[4][6]
Q3: Which electrophilic fluorinating agents are recommended for the C4-fluorination of 7-azaindole?
A3: The choice of fluorinating agent is critical for achieving good yield and regioselectivity. The most commonly used and effective reagents are electrophilic N-F sources.[10] These are preferred over hazardous alternatives like elemental fluorine.[10]
| Reagent | Common Name | Key Characteristics |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, effective for electron-rich and some electron-neutral heterocycles. Often requires optimization of solvent and temperature. |
| N-Fluorobenzenesulfonimide | NFSI | A milder reagent than Selectfluor, often providing better selectivity with sensitive substrates.[11] Widely used for fluorinating a variety of organic compounds.[11] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent known for its high reactivity. |
The reactivity of the azaindole substrate, which is an electron-rich heterocycle, makes it susceptible to electrophilic attack.[12][13] However, the pyridine moiety deactivates the ring system compared to indole, necessitating careful selection of a sufficiently powerful fluorinating agent.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, organized by reaction stage.
Workflow of 4-Fluoro-7-Azaindole Synthesis
Below is a generalized workflow illustrating the key stages where challenges often arise.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. brynmawr.edu [brynmawr.edu]
- 12. Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Molecules: Sunitinib, the Established Multi-Kinase Inhibitor, versus the Enigmatic 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sunitinib stands as a well-established and clinically validated entity. Its journey from rational drug design to a standard-of-care treatment for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) is a testament to the power of targeting key signaling pathways in oncology.[1][2] This guide provides a comprehensive comparison of Sunitinib with the lesser-known compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. It is important to note at the outset that while Sunitinib's properties are extensively documented, publicly available data on the specific biological activities of this compound as a kinase inhibitor is sparse. Therefore, this comparison will leverage Sunitinib as a benchmark to illustrate the rigorous evaluation a novel compound must undergo, while also exploring the potential of the broader 1H-pyrrolo[2,3-b]pyridine scaffold to which the fluoro-substituted compound belongs.
The Competitors: Chemical Structures and Foundational Knowledge
Sunitinib , with the chemical formula C22H27FN4O2, is an indolinone derivative.[3] It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, a property that underpins its therapeutic efficacy.[4][5] In contrast, This compound (C7H5FN2O) is a fluorinated derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole.[6][7] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[7] While specific data on the kinase inhibitory activity of this particular derivative is not widely published, the 1H-pyrrolo[2,3-b]pyridine core is a key component of numerous developed kinase inhibitors.[8][9]
Mechanism of Action and Kinase Inhibition Profile: A Study in Contrast
Sunitinib's mechanism of action is well-elucidated. It inhibits multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[10][11] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis.[4] Sunitinib also demonstrates potent inhibition of other kinases such as KIT, FLT3, and RET.[2][5]
The kinase inhibition profile of this compound is not publicly documented. However, the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has yielded potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[8][12] This suggests that the scaffold has the potential to be developed into targeted kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profile
| Target Kinase | Sunitinib IC50 (nM) | This compound IC50 (nM) |
| VEGFR1 (FLT1) | Data available[10] | Not publicly available |
| VEGFR2 (KDR) | Data available[1][10] | Not publicly available |
| VEGFR3 (FLT4) | Data available[10] | Not publicly available |
| PDGFRα | Data available[1][10] | Not publicly available |
| PDGFRβ | Data available[1][10] | Not publicly available |
| KIT | Data available[2][4] | Not publicly available |
| FLT3 | Data available[2] | Not publicly available |
| RET | Data available[2][4] | Not publicly available |
| FGFR1 | - | Derivatives show activity (e.g., 7 nM for compound 4h)[8][12] |
| FGFR2 | - | Derivatives show activity (e.g., 9 nM for compound 4h)[8][12] |
| FGFR3 | - | Derivatives show activity (e.g., 25 nM for compound 4h)[8][12] |
In Vitro and In Vivo Efficacy: The Data Divide
Sunitinib has demonstrated robust anti-tumor activity in a wide range of preclinical models.[2][13] In vitro, it inhibits the growth of cell lines driven by its target kinases and induces apoptosis in endothelial cells.[1] In vivo studies have shown that Sunitinib can cause tumor regression in various xenograft models.[2] Clinically, Sunitinib has shown significant efficacy in treating advanced RCC and imatinib-resistant GIST.[1][14]
For This compound , there is a notable absence of publicly available in vitro or in vivo efficacy data. While derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown anti-proliferative activity in cancer cell lines[8], specific data for this compound is lacking.
Visualizing the Molecular Battleground: The VEGFR/PDGFR Signaling Pathway
Sunitinib exerts its potent anti-angiogenic effects by simultaneously inhibiting VEGFR and PDGFR signaling pathways. These pathways are critical for the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[15][16]
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [acrospharmatech.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drugs.com [drugs.com]
- 11. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pfizermedical.com [pfizermedical.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
validation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one activity in vivo
An In-Depth Guide to the In Vivo Validation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Comparative Analysis for Preclinical Drug Development
Introduction: The Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is adept at mimicking the purine ring of ATP, enabling it to effectively interact with the hinge region of numerous protein kinases.[1] This characteristic has led to the development of a multitude of kinase inhibitors targeting critical pathways in cancer and other diseases.[1][2] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[1]
This guide outlines a strategic approach for the in vivo validation of a specific 7-azaindole derivative, This compound . Rather than assessing the compound in isolation, we advocate for a comparative methodology. By benchmarking its performance against well-characterized analogs with known mechanisms of action, researchers can make more informed decisions about its therapeutic potential. We will focus primarily on the compound's likely role as an inhibitor of key oncogenic kinases, such as the Fibroblast Growth Factor Receptor (FGFR) and Ataxia Telangiectasia Mutated (ATM) kinase, while acknowledging other potential applications, including antiviral and anti-inflammatory roles.[3][4]
Section 1: Elucidating the Mechanism of Action: Key Kinase Targets in Oncology
The efficacy of any therapeutic agent is rooted in its mechanism of action. For the 1H-pyrrolo[2,3-b]pyridine scaffold, extensive research points towards potent kinase inhibition. We hypothesize that this compound engages similar targets.
Focus Area 1: Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway is crucial for normal cellular processes like proliferation, migration, and angiogenesis.[5] However, its aberrant activation through mutations or amplification is a known driver in various cancers, including breast, lung, and bladder cancer.[5][6] Therefore, targeting FGFRs is an attractive strategy for cancer therapy.[5][6][7] Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating significant anti-tumor activity.[6][7][8]
Activation of FGFR by its ligand (Fibroblast Growth Factor, FGF) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like RAS-MEK-ERK and PI3K-Akt, which ultimately promote tumor growth and survival.[5]
Caption: The FGF/FGFR signaling pathway and the point of inhibition.
Focus Area 2: The DNA Damage Response (DDR) and ATM Kinase
ATM kinase is a master regulator of the cellular response to DNA double-strand breaks, a critical process for maintaining genomic stability.[9] Upon DNA damage, ATM activates downstream pathways that lead to cell cycle arrest, DNA repair, or apoptosis. Many conventional chemotherapies work by inducing DNA damage. Cancer cells, however, can leverage a robust DDR to survive this assault. Inhibiting key DDR proteins like ATM can therefore sensitize tumors to chemotherapy, providing a powerful combination therapy strategy.[9] Recent studies have identified highly selective 1H-pyrrolo[2,3-b]pyridine derivatives as potent ATM inhibitors with significant in vivo antitumor activity when combined with agents like irinotecan.[9]
Caption: ATM's role in the DNA Damage Response and chemosensitization.
Section 2: Foundational In Vitro Analysis for In Vivo Success
Prior to committing to resource-intensive in vivo studies, a thorough in vitro characterization is essential. This step validates the compound's activity and provides a benchmark for comparison with established alternatives.
Comparative In Vitro Kinase Inhibition
The initial biochemical screen should assess the compound's inhibitory concentration (IC50) against a panel of relevant kinases. This data provides direct evidence of target engagement and selectivity.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [5][6][7] |
| FGFR2 | 9 | [5][6][7] | |
| FGFR3 | 25 | [5][6][7] | |
| Compound 25a | ATM | Data not specified, but highly selective | [9] |
| Rolipram | PDE4B | ~800 | [4] |
| This compound | FGFR1/ATM (Hypothesized) | To Be Determined | N/A |
Comparative Cellular Antiproliferative Activity
Cell-based assays determine the compound's ability to inhibit the proliferation of cancer cells, providing a more biologically relevant measure of its potential efficacy.
| Compound/Drug | Cell Line | Cancer Type | GI50 / EC50 (µM) | Reference |
| Compound 4h | 4T1 | Mouse Breast Cancer | <10 µM (% inhibition reported) | [6] |
| Compound 12b (Antiviral) | MDCK | N/A (Influenza Assay) | 1.025 | [3] |
| Compound 3e (Pyrrol-2-one) | OVCAR-4 | Ovarian Cancer | 1.82 | [10] |
| This compound | 4T1 / HCT116 | Breast / Colorectal | To Be Determined | N/A |
Experimental Protocol: Cellular Proliferation (MTT) Assay
This protocol provides a standard method for assessing the cytotoxic and/or cytostatic effects of a compound on cancer cells.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., 4T1, HCT116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. The causality behind a 72-hour incubation is to allow for at least two to three cell doubling times, ensuring that any observed effect is due to sustained antiproliferative activity rather than acute toxicity.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no cell wells). Normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the GI50 value.
Section 3: A Roadmap for In Vivo Validation
A successful in vivo study requires careful planning, from model selection to defining efficacy endpoints. This workflow provides a logical progression for preclinical validation.
Caption: A streamlined workflow for preclinical in vivo validation.
Step 1: Animal Model Selection
The choice of animal model is paramount and should be dictated by the compound's hypothesized mechanism of action.
-
For FGFR Inhibition: A syngeneic model like the 4T1 mouse breast cancer line implanted in immunocompetent BALB/c mice is an excellent choice.[6] This model is aggressive, metastasizes, and allows for the evaluation of the compound's effect on the tumor microenvironment and potential immunomodulatory effects.
-
For ATM Inhibition (Chemosensitization): A human tumor xenograft model, such as HCT116 or SW620 colorectal cancer cells implanted in immunodeficient mice (e.g., NOD/SCID), is the standard.[9] This allows for the evaluation of the compound's ability to enhance the efficacy of a standard-of-care chemotherapeutic agent.
Step 2: Pharmacokinetics (PK) and Tolerability
Before launching a full-scale efficacy study, a pilot study in a small cohort of non-tumor-bearing mice is crucial. This determines the Maximum Tolerated Dose (MTD) and key PK parameters like oral bioavailability, which was found to be exceptionally high (147.6%) for the ATM inhibitor analog 25a.[9] This information is vital for establishing a safe and effective dosing regimen.
Experimental Protocol: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination, in a relevant mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
Cancer cells (e.g., HCT116) and Matrigel
-
Test compound, vehicle, and positive control/combination drug (e.g., Irinotecan)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Digital calipers, animal scale
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 HCT116 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse. The use of Matrigel is a critical step to support initial tumor cell viability and promote consistent tumor establishment.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). This randomization is a self-validating step to ensure that any pre-existing differences in tumor size are evenly distributed, preventing bias.
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Test Compound (at MTD, e.g., daily oral gavage)
-
Group 3: Positive Control / Standard-of-Care (e.g., Irinotecan, intraperitoneal injection, twice weekly)
-
Group 4: Combination Therapy (Test Compound + Standard-of-Care)
-
-
Treatment and Monitoring: Administer treatments according to the pre-defined schedule for 21-28 days. Measure tumor volume with calipers and record mouse body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight serves as a primary indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, exhibit ulceration, or if body weight loss exceeds 20%. At the end of the study, excise tumors, weigh them, and process them for pharmacodynamic (e.g., Western blot for target inhibition) or histological analysis.
Comparative In Vivo Efficacy
The primary endpoint of an efficacy study is Tumor Growth Inhibition (TGI). This quantitative measure allows for a direct comparison of the test compound's activity against controls and literature benchmarks.
| Compound/Therapy | Mouse Model | TGI (%) | Finding | Reference |
| Compound 25a + Irinotecan | HCT116 Xenograft | 79.3% | Synergistic antitumor efficacy | [9] |
| Compound 25a + Irinotecan | SW620 Xenograft | 95.4% | Synergistic antitumor efficacy | [9] |
| This compound | HCT116 Xenograft | To Be Determined | Evaluate single-agent and combination efficacy | N/A |
Conclusion
The validation of this compound in vivo requires a methodical, evidence-based approach. Based on the extensive data available for the 1H-pyrrolo[2,3-b]pyridine scaffold, a strong scientific rationale exists to investigate this compound as a kinase inhibitor for cancer therapy. By employing the comparative framework, detailed protocols, and logical workflows outlined in this guide, researchers can rigorously assess its preclinical efficacy. The key to a successful validation lies not only in demonstrating the compound's activity but in understanding how it performs relative to established alternatives targeting pathways like FGFR and ATM. This comprehensive evaluation will provide the critical data necessary to advance this promising compound through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Four Faces of a Privileged Scaffold: A Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Isomers as Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine, or azaindole, scaffold has earned its status as a "privileged" structure. Its remarkable ability to mimic the adenine hinge-binding motif of ATP has made it a cornerstone in the design of numerous potent and selective kinase inhibitors. However, the seemingly subtle shift of a single nitrogen atom within the pyridine ring gives rise to four distinct isomers—4-azaindole, 5-azaindole, 6-azaindole, and the most commonly explored 7-azaindole—each with a unique electronic and steric profile. This guide provides an in-depth comparative analysis of these isomers, delving into their differential performance as kinase inhibitors, supported by experimental data, to empower researchers in their quest for next-generation therapeutics.
The Isomeric Advantage: More Than Just a Nitrogen Shift
The position of the nitrogen atom in the azaindole ring is not a trivial modification. It profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability. These variations, in turn, dictate the isomer's interaction with the kinase active site, leading to significant differences in inhibitory potency and selectivity. While 7-azaindole has been the most extensively studied isomer, a growing body of evidence suggests that its counterparts can offer superior or unique activity profiles against specific kinase targets.
A Tale of Four Isomers: Comparative Kinase Inhibition Profiles
Direct, head-to-head comparisons of all four azaindole isomers in a single study remain limited. However, by synthesizing data from various research endeavors, a clear picture emerges of their differential activities.
Cell Division Cycle 7 (Cdc7) Kinase: The Case for 5-Azaindole
Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication, making it a compelling target in oncology.[1] Studies on Cdc7 inhibitors have revealed a striking preference for the 5-azaindole scaffold. In one study, derivatives of 5-azaindole demonstrated potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower potency and selectivity.[2] Further research on N-substituted azaindoles as Cdc7 inhibitors corroborated this finding, indicating that while 6-azaindole and 5-azaindole showed comparable improvements in potency over the parent indole, the 7-azaindole was poorly tolerated, and the 4-azaindole was modestly less potent. This suggests that the specific arrangement of hydrogen bond donors and acceptors in the 5-azaindole isomer is optimal for productive interactions within the Cdc7 active site.
c-Met Kinase: A Preference for the 4- and 7-Azaindole Scaffolds
The c-Met receptor tyrosine kinase is a key driver in numerous cancers, and its signaling pathway is implicated in cell proliferation, survival, and metastasis.[2][3][4][5] In contrast to Cdc7, the development of c-Met inhibitors has seen success with both the 4- and 7-azaindole scaffolds. Potent inhibitors based on both isomers have been identified, with IC50 values reaching the low nanomolar range.[2] This highlights that for c-Met, the electronic and steric properties of both the 4- and 7-azaindole systems are conducive to high-affinity binding.
p21-Activated Kinase 1 (PAK1): The Rise of 4-Azaindole
PAK1 is a serine/threonine kinase that plays a crucial role in cytoskeleton dynamics, cell motility, and proliferation, and its dysregulation is linked to cancer.[6][7] In the development of PAK1 inhibitors, the 4-azaindole scaffold has demonstrated significant advantages. A study comparing a 4-azaindole analog to its parent indole compound found that the 4-azaindole derivative was equipotent in inhibiting PAK1 but possessed superior physicochemical properties, including improved aqueous solubility and permeability. This underscores the utility of isomeric substitution not only for modulating potency but also for enhancing drug-like properties.
Quantitative Comparison of Azaindole Isomers as Kinase Inhibitors
The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is important to note that this data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. Nevertheless, it provides a valuable overview of the differential potency of the azaindole isomers.
| Isomer Scaffold | Target Kinase | Compound Description | IC50/Ki (nM) |
| 4-Azaindole | c-Met | N-nitrobenzenesulfonyl-4-azaindole derivative | 20[2] |
| 5-Azaindole | Cdc7 | 5-azaindole derivative | Potent (specific values not provided in abstract)[2] |
| 6-Azaindole | VEGFR2 | 6-azaindole derivative | 48[2] |
| 7-Azaindole | c-Met | C-3 aryl-7-azaindole derivative | 2[2] |
| 7-Azaindole | JAK2 | C-3 aryl-7-azaindole derivative | 1[2] |
| 7-Azaindole | CDK1 | 7-azaindole derivative | 7[2] |
| 7-Azaindole | CDK2 | 7-azaindole derivative | 3[2] |
| 7-Azaindole | VEGFR2 | 7-azaindole analogue | 37[2] |
| 7-Azaindole | Cdc7 | 5-fluoro-7-azaindole derivative | 0.07 (Ki)[2] |
Understanding the "Why": Signaling Pathways and Experimental Design
A thorough comparative analysis necessitates an understanding of the biological context in which these inhibitors function and the experimental methodologies used to evaluate them.
Key Signaling Pathways
The kinases discussed are central nodes in critical signaling cascades. Inhibiting these kinases can have profound effects on cellular processes.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Introduction: The Significance of a "Privileged" Scaffold
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged" heterocyclic scaffold.[1] Its structural resemblance to purine allows it to form crucial hydrogen bond interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] The strategic introduction of a fluorine atom at the C4-position and an amine group at the C5-position gives rise to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. This functionalization significantly modulates the molecule's physicochemical and pharmacological properties, leading to potent and selective inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Protein Kinase B (Akt/PKB), which are pivotal in cancer progression.[1]
However, the journey from starting materials to a pure, well-characterized final product is fraught with challenges that can impact experimental reproducibility. The synthesis of fluorinated heterocycles is notoriously complex, and the 7-azaindole core itself can be sensitive to harsh reaction conditions.[3][4][5] This guide provides an in-depth, comparative analysis of the synthetic routes and analytical methodologies for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of its synthesis and ensure the reliability and reproducibility of experimental outcomes.
Comparative Analysis of Synthetic Routes: A Tale of Two Strategies
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine can be broadly approached via two distinct strategies: a linear, multi-step synthesis starting from 7-azaindole, or a convergent approach involving late-stage amination. Each strategy presents a unique set of advantages and challenges.
Route A: The Scalable Three-Step Synthesis from 7-Azaindole
A robust and scalable synthetic route involves a three-stage process beginning with the commercially available 7-azaindole.[6] This linear approach is well-documented for related structures and prioritizes safety, efficiency, and product purity on a larger scale.[6]
The Three Stages:
-
Fluorination: Introduction of a fluorine atom at the C4-position of the 7-azaindole core.[6]
-
Nitration: Regioselective nitration at the C5-position of the fluorinated intermediate.[6]
-
Reduction: Conversion of the nitro group to the target primary amine.[6]
Caption: Overall synthetic pathway for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
Deep Dive into Stage 1: The Critical Fluorination Step
The introduction of the fluorine atom is arguably the most critical and challenging step. Two primary methods are often considered:
-
Route A1: Balz-Schiemann Reaction: This classic method involves the formation of a diazonium salt from a 4-amino-7-azaindole precursor, followed by thermal decomposition with a fluoride source. While effective, the handling of potentially explosive diazonium intermediates on a large scale requires stringent safety protocols and specialized equipment, making it less favorable for industrial applications.[6]
-
Route A2: Lithium-Halogen Exchange (Preferred for Scale-Up): This method typically involves a lithium-halogen exchange on a protected, halogenated 7-azaindole, followed by quenching with an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI). This route is often preferred for its potentially higher yields and avoidance of hazardous diazonium intermediates.[6] However, it necessitates cryogenic conditions (-78 °C), which can be an equipment and energy consideration for scale-up.
| Feature | Route A1: Balz-Schiemann | Route A2: Lithium-Halogen Exchange |
| Precursor | 4-Amino-7-azaindole | Halogenated 7-azaindole |
| Key Intermediate | Diazonium salt | Lithiated species |
| Pros | Well-established chemistry | Higher potential yields, avoids diazonium salts |
| Cons | Hazardous diazonium intermediates, safety concerns on scale | Requires cryogenic conditions (-78 °C) |
| Scalability | Moderate | High (with appropriate infrastructure) |
Route B: Convergent Synthesis via Late-Stage Amination
An alternative, more convergent approach involves the late-stage introduction of the amine group. A plausible method is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] This would involve coupling a 4-fluoro-5-halo-1H-pyrrolo[2,3-b]pyridine intermediate (e.g., 5-bromo-4-fluoro) with an ammonia surrogate or a protected amine.
Comparison of Synthetic End-Games:
| Parameter | Route A: Nitro Reduction | Route B: Buchwald-Hartwig Amination |
| Final Step | Reduction of a nitro group | Pd-catalyzed C-N coupling |
| Pros | High efficiency, clean reaction profiles (esp. catalytic hydrogenation) | High functional group tolerance, potential for rapid library synthesis |
| Cons | Synthesis of the nitro-intermediate required | Requires expensive Pd catalyst and ligands, optimization can be challenging[7] |
| Key Challenge | Handling of nitrating agents (strong acids) | Catalyst selection, potential for side reactions (e.g., dehalogenation) |
Experimental Protocols: A Guide to Execution
The following protocols are based on established methodologies for structurally related compounds and are designed to serve as a robust starting point for synthesis.[6]
Protocol 1: Scalable Synthesis of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (Intermediate)
Stage 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (Via Lithium-Halogen Exchange)
-
Protection & Halogenation: Protect the N-H of a suitable 4-halo-7-azaindole (e.g., 4-chloro) with a suitable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) chloride.
-
Lithiation: Dissolve the protected 4-halo-7-azaindole in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Fluorination: Prepare a solution of N-Fluorobenzenesulfonimide (NFSI) in anhydrous THF. Add this solution to the reaction mixture at -78 °C over 1 hour.
-
Quench and Deprotection: After stirring for 1 hour at -78 °C, slowly quench the reaction by adding a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Workup and Isolation: Separate the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization (e.g., from heptane/ethyl acetate) to yield 4-Fluoro-1H-pyrrolo[2,3-b]pyridine.
Stage 2: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Dissolution: Carefully add 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid (5 L/kg) at 0-5 °C, ensuring the internal temperature does not exceed 10 °C.
-
Nitration: Add potassium nitrate (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Monitoring: Stir the reaction at this temperature for an additional 2-3 hours, monitoring for completion by HPLC.[3][6]
-
Quench: Slowly pour the reaction mixture onto crushed ice/water (20 L/kg), keeping the temperature below 20 °C.
-
Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then wash with a cold, non-polar solvent (e.g., heptane).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine.[6]
Protocol 2: Reduction to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Catalytic Hydrogenation (Preferred Method)
-
Setup: Charge a suitable hydrogenation reactor with 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine, a solvent such as ethanol or methanol, and a palladium on carbon catalyst (e.g., 10% Pd/C, 1-5 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until hydrogen uptake ceases.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by HPLC or TLC.[3]
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by silica gel flash column chromatography or recrystallization to afford pure 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.[3]
Ensuring Reproducibility: Troubleshooting and Quality Control
Inconsistent results in the synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine often stem from incomplete reactions, side reactions, or degradation.[3] A systematic approach to monitoring and troubleshooting is essential for reproducibility.
Caption: Troubleshooting workflow for identifying an unknown byproduct.[3]
Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Suggested Action & Rationale |
| Low Yield | Incomplete Reaction: The reaction has not proceeded to completion, leaving starting material behind. | Action: Monitor the reaction more frequently using TLC or HPLC to determine the optimal endpoint. Consider extending reaction time or slightly increasing temperature.[3] |
| Suboptimal Conditions: Temperature, solvent, or stoichiometry may not be ideal. | Action: Perform a systematic optimization (e.g., Design of Experiments) to investigate key parameters.[3] | |
| Product Loss During Work-up: The product may have partial solubility in the aqueous phase during extraction. | Action: Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.[3] | |
| Presence of Impurities | Side Reactions: Formation of constitutional isomers or products from reaction at other sites on the ring. | Action: Adjust reaction conditions (e.g., lower temperature, different base/catalyst) to favor the desired pathway. Isolate and identify the impurity via LC-MS and NMR to understand its origin.[3] |
| Degradation: The 7-azaindole core is sensitive to strong acids/bases or high temperatures. | Action: Consider using milder reaction conditions. Ensure the work-up is performed promptly and at low temperatures if necessary.[3] | |
| Contaminated Reagents: Impurities in starting materials or solvents are carried through the synthesis. | Action: Use high-purity or freshly distilled solvents and reagents. Always verify the purity of starting materials before use.[3] |
Best Practices for Characterization and Quality Control
Reproducibility is underpinned by rigorous analytical characterization. Every batch should be validated against a standard set of analytical data.
| Technique | Purpose | Expected Observations for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine |
| HPLC | Purity Assessment (%) | A single major peak with >95% purity (area %) under validated method conditions. |
| LC-MS | Molecular Weight Confirmation | Detection of the correct [M+H]⁺ ion corresponding to the molecular formula C₇H₆FN₃. |
| ¹H NMR | Structural Confirmation | Characteristic aromatic and amine proton signals. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to the 7 carbons in the structure, with characteristic shifts for carbons attached to fluorine and nitrogen. |
| ¹⁹F NMR | Fluorine Presence & Environment | A single signal confirming the presence of the fluorine atom, with coupling to adjacent protons. |
| HRMS | Exact Mass Determination | Provides high-resolution mass data to confirm the elemental composition. |
Conclusion
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is a challenging yet achievable endeavor. Reproducibility hinges on a deep understanding of the competing reaction pathways, meticulous control over reaction parameters, and a commitment to rigorous in-process monitoring and final product characterization. While the three-step synthesis involving fluorination, nitration, and reduction is a scalable and robust approach, factors such as starting material purity, reaction temperature, and work-up procedures must be carefully controlled. By adopting the systematic troubleshooting and analytical validation frameworks outlined in this guide, researchers can enhance the consistency of their results, accelerate their research, and build a solid foundation for the development of novel therapeutics based on this important scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Privileged Scaffolds in Kinase Inhibition: 1H-pyrrolo[2,3-b]pyridine vs. Quinazoline and Pyrimidine
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of three prominent scaffolds: 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), quinazoline, and pyrimidine. By examining their interactions with the kinase hinge region, analyzing their prevalence in FDA-approved drugs, and providing supporting experimental data and protocols, this document aims to equip you with the field-proven insights necessary for informed scaffold selection and optimization.
Introduction to the Scaffolds: Pillars of Kinase Inhibitor Design
The enduring appeal of 1H-pyrrolo[2,3-b]pyridine, quinazoline, and pyrimidine in medicinal chemistry stems from their ability to act as effective "hinge-binding motifs."[1] The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain, and its backbone provides crucial hydrogen bond donors and acceptors for the anchoring of ATP and competitive inhibitors.[2][3][4] The strategic placement of nitrogen atoms in these heterocyclic systems allows them to mimic the hydrogen bonding pattern of the adenine base of ATP, thereby enabling potent and often selective inhibition.[5]
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
This bicyclic scaffold, a bioisostere of indole, has gained significant traction in modern drug discovery. The pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1 can engage in key hydrogen bond interactions with the kinase hinge.[6] The replacement of a carbon in the benzene ring of indole with a nitrogen atom can favorably modulate physicochemical properties such as solubility and metabolic stability, often leading to improved pharmacokinetic profiles.[7]
Quinazoline
A fused heterocyclic system composed of a benzene ring and a pyrimidine ring, quinazoline is a well-established and highly successful scaffold in anticancer therapy.[8][9][10] Its derivatives are known to form strong hydrogen bonds with the kinase hinge, and the bicyclic nature of the scaffold allows for extensive derivatization to explore various binding pockets and optimize drug-like properties.[11][12]
Pyrimidine
As a fundamental component of nucleic acids, the pyrimidine ring is a privileged scaffold in medicinal chemistry.[13][14][15] Its simple, six-membered aromatic structure containing two nitrogen atoms offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.[16][17][18] Pyrimidine-based kinase inhibitors are prevalent across a wide range of therapeutic areas.[19][20][21]
Comparative Analysis of Hinge-Binding Interactions
The ability of a scaffold to effectively interact with the kinase hinge is paramount for achieving high inhibitory potency. Below is a diagram illustrating the typical hydrogen bonding patterns of the three scaffolds within a kinase ATP-binding site.
Caption: Typical hydrogen bond interactions of the scaffolds with the kinase hinge.
As illustrated, all three scaffolds can form crucial hydrogen bonds with the backbone amide of a key hinge residue. 1H-pyrrolo[2,3-b]pyridine uniquely offers both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7). Quinazoline and pyrimidine typically present one or two hydrogen bond acceptors to the hinge. This difference in hydrogen bonding capacity can be exploited to achieve desired potency and selectivity profiles.
Performance in FDA-Approved Drugs: A Quantitative Comparison
The ultimate validation of a scaffold's utility lies in its successful incorporation into clinically approved drugs. The following table provides a comparative overview of representative FDA-approved kinase inhibitors based on each scaffold, highlighting their primary targets and associated IC50 values.
| Drug Name (Scaffold) | Primary Kinase Target(s) | IC50 (nM) | Disease Indication |
| Vemurafenib (1H-pyrrolo[2,3-b]pyridine) | BRAF V600E | 31 | Metastatic Melanoma[6] |
| Pexidartinib (1H-pyrrolo[2,3-b]pyridine) | CSF1R | 13 | Tenosynovial Giant Cell Tumor[6] |
| Gefitinib (Quinazoline) | EGFR | 2-37 | Non-Small Cell Lung Cancer |
| Erlotinib (Quinazoline) | EGFR | 2 | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib (Quinazoline) | EGFR, HER2 | 10.8, 9.8 | Breast Cancer |
| Idelalisib (Quinazoline) | PI3Kδ | 2.5 | Hematologic Malignancies[22] |
| Imatinib (Pyrimidine) | BCR-Abl, c-Kit, PDGFR | 250-1000 | Chronic Myeloid Leukemia, GIST |
| Palbociclib (Pyrimidine) | CDK4, CDK6 | 11, 16 | Breast Cancer[6] |
| Ribociclib (Pyrimidine) | CDK4, CDK6 | 10, 39 | Breast Cancer[6] |
Note: IC50 values can vary depending on the assay conditions. The values presented are representative figures from the literature.
This data underscores the broad applicability of all three scaffolds in targeting a diverse range of kinases implicated in cancer. Notably, quinazoline-based inhibitors have a long and successful history as EGFR inhibitors.[22][23][24][25] The pyrimidine scaffold is prominent in inhibitors of cyclin-dependent kinases (CDKs) and other key signaling kinases.[26][27] The 7-azaindole scaffold has demonstrated remarkable success in targeting mutated kinases like BRAF V600E.[6]
Pharmacokinetic (ADME) Profile Comparison
A critical aspect of drug development is achieving a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice of scaffold can significantly impact these properties.
| Property | 1H-pyrrolo[2,3-b]pyridine Derivatives | Quinazoline Derivatives | Pyrimidine Derivatives |
| Solubility | Generally improved over indole counterparts due to the pyridine nitrogen. | Can be modulated with appropriate substitutions. | Highly tunable solubility based on substitution patterns.[4] |
| Metabolic Stability | Often more resistant to oxidative metabolism compared to indoles. | Metabolism can occur on the quinazoline core and its substituents. | Can be engineered for metabolic stability.[4] |
| Permeability | Generally good, can be optimized through derivatization. | Variable, dependent on overall molecular properties. | Generally good, can be tailored for specific permeability requirements.[4][9] |
| hERG Inhibition | Can be a concern, requires careful design to mitigate. | A known liability for some derivatives, requires screening. | Generally considered to have a lower hERG liability. |
The introduction of the nitrogen atom in the 7-azaindole scaffold is a well-established strategy to enhance metabolic stability and solubility compared to the corresponding indole analogs.[28] Quinazoline and pyrimidine scaffolds offer extensive opportunities for chemical modification to optimize their ADME profiles.[15][25][29][30][31]
Experimental Protocols: In Vitro Kinase Inhibition Assay
To provide a practical context for the evaluation of compounds containing these scaffolds, a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay is provided below. This assay format is widely used in high-throughput screening for its robustness and sensitivity.[8][32][33][34]
HTRF® Kinase Assay Workflow
Caption: Workflow for a typical HTRF® kinase inhibition assay.
Step-by-Step HTRF® Kinase Assay Protocol
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
HTRF® Kinase Buffer
-
HTRF® Detection Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Low-volume 384-well plates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Dispense a small volume (e.g., 0.5 µL) of the compound dilutions or DMSO (for controls) into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in HTRF® Kinase Buffer.
-
Prepare a 2X substrate/ATP solution in HTRF® Kinase Buffer. The optimal concentrations of kinase, substrate, and ATP should be determined empirically (typically at the Km for ATP).
-
Add the 2X kinase solution to the wells containing the compounds and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to the wells.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Prepare a 2X detection mixture containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665 in HTRF® Detection Buffer.
-
Stop the kinase reaction by adding the 2X detection mixture to the wells.
-
-
Final Incubation and Plate Reading:
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF® signal.
-
Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF® ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Representative Synthesis Schemes
The synthetic accessibility of a scaffold is a crucial consideration in drug discovery. Below are representative, high-level synthetic routes for each of the three scaffolds.
Synthesis of 1H-pyrrolo[2,3-b]pyridine
A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core.[3][35][36][37]
Caption: A representative synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Synthesis of Quinazoline
The Niementowski synthesis is a classic and widely used method for the preparation of quinazolinones, which are common precursors to other quinazoline derivatives.[38]
Caption: The Niementowski synthesis of a quinazolin-4(3H)-one.
Synthesis of Pyrimidine
The principal synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Caption: A general synthesis of a substituted pyrimidine.
Conclusion and Future Perspectives
The choice between 1H-pyrrolo[2,3-b]pyridine, quinazoline, and pyrimidine scaffolds is not a matter of inherent superiority of one over the others, but rather a strategic decision based on the specific goals of a drug discovery program.
-
1H-pyrrolo[2,3-b]pyridine is an excellent choice when seeking to improve the pharmacokinetic properties of an indole-based lead or when designing inhibitors against targets where both hydrogen bond donor and acceptor interactions with the hinge are beneficial.
-
Quinazoline remains a powerhouse in oncology, particularly for targeting receptor tyrosine kinases. Its rigid, planar structure provides a solid anchor in the ATP-binding site and a platform for extensive structure-activity relationship exploration.
-
Pyrimidine , with its synthetic tractability and presence in numerous natural biomolecules, offers a versatile and often more "drug-like" starting point for a wide array of kinase targets.
The future of kinase inhibitor design will likely involve the continued exploration of novel derivatives of these trusted scaffolds, as well as the development of new heterocyclic systems that can offer unique interaction profiles and improved drug-like properties. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions in the rational design of the next generation of kinase inhibitors.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme [mdpi.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors - The Pharmaceutical and Chemical Journal [tpcj.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. merckmillipore.com [merckmillipore.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 35. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
A Comparative Guide to Evaluating Off-Target Effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, a profound understanding of a compound's interaction with the human proteome is paramount. This guide provides an in-depth technical comparison for evaluating the off-target effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a compound built upon the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. While derivatives of this compound have been identified as potent inhibitors of the influenza A virus polymerase basic protein 2 (PB2) subunit, the inherent characteristics of its core structure, a well-known "privileged scaffold" in kinase inhibitor design, necessitate a thorough investigation of its potential off-target kinase activities.[1][2][3]
This guide will navigate the complexities of off-target profiling, offering a comparative analysis with established influenza antivirals, oseltamivir and baloxavir marboxil. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key validation assays.
The Duality of a Privileged Scaffold: From Antiviral to Potential Kinase Modulator
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases.[1] Its presence in numerous potent kinase inhibitors targeting a range of kinases, including Janus kinase 3 (JAK3), Traf2 and Nck-interacting kinase (TNIK), and phosphoinositide 3-kinase (PI3K), underscores its potential for kinase engagement.[2][4][5]
While the primary antiviral activity of this compound derivatives is directed against the influenza PB2 protein, a non-kinase target, the probability of off-target interactions with the human kinome cannot be overlooked.[6][7] This potential for polypharmacology necessitates a rigorous and multi-faceted approach to off-target evaluation to ensure a comprehensive understanding of the compound's safety and selectivity profile.
Comparative Landscape: Off-Target Profiles of Influenza Antivirals
To contextualize the off-target evaluation of this compound, we will compare its potential off-target profile with that of two approved influenza antivirals with distinct mechanisms of action:
| Antiviral Agent | Primary Target | Known/Potential Off-Target Profile |
| This compound | Influenza A Virus Polymerase PB2 Subunit | Hypothesized: Human Protein Kinases due to the 1H-pyrrolo[2,3-b]pyridine scaffold. |
| Oseltamivir (Tamiflu®) | Influenza Virus Neuraminidase | Established: Low potential for off-target effects. Inhibition of human sialidases (NEU2 and NEU3) has been observed, but at concentrations significantly higher than therapeutic levels.[8][9][10][11] |
| Baloxavir Marboxil (Xofluza®) | Influenza Virus Polymerase PA Subunit (Cap-dependent endonuclease) | Primary Concern: On-target resistance mutations (e.g., I38T in the PA protein) are the main focus of safety and efficacy monitoring.[12][13][14][15] Limited data on significant off-target interactions. |
This comparison highlights the unique challenge presented by this compound. Unlike oseltamivir, where off-target concerns are minimal and well-characterized, and baloxavir, where the focus is on resistance, the off-target landscape of our topic compound is largely uncharted but strongly suggested by its chemical structure.
Experimental Strategies for Comprehensive Off-Target Profiling
A multi-pronged approach is essential for a thorough evaluation of off-target effects. We will detail three critical experimental workflows: Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and Chemoproteomics.
Kinome Profiling: A Broad-Spectrum Screen for Kinase Interactions
The most direct method to assess the interaction of this compound with the human kinome is through a comprehensive kinase panel screening. This experiment will quantify the compound's inhibitory activity against a large and diverse panel of recombinant human protein kinases.
Causality Behind Experimental Choices:
-
Rationale: Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibitors, a kinome-wide screen is a logical first step to identify potential off-target liabilities.
-
Assay Format: A common and robust method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay that measures the phosphorylation of a substrate peptide by each kinase in the presence of the test compound.
-
Concentration Selection: Initial screening is typically performed at a high concentration (e.g., 1-10 µM) to identify any potential interactions. Hits are then followed up with dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each interacting kinase.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a multi-well plate, dispense the compound at the desired final concentration(s). Include appropriate controls: a positive control inhibitor for each kinase and a DMSO vehicle control.
-
Kinase Reaction Initiation: Add the kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled) to each well to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody or reagent is used to detect the phosphorylated product.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration. For dose-response experiments, fit the data to a suitable model to determine the IC₅₀ values.
Chemoproteomics: Unbiased, Proteome-Wide Off-Target Identification
Chemoproteomics offers an unbiased approach to identify the full spectrum of protein targets of a small molecule in a cellular context. [16][17][18][19]This technique typically involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell lysate.
Causality Behind Experimental Choices:
-
Rationale: This method is not limited to a pre-selected panel of proteins and can therefore uncover completely unexpected off-targets.
-
Methodology: A derivative of this compound with a linker for immobilization is synthesized. This "bait" is incubated with a cell lysate. Proteins that bind to the compound are pulled down, eluted, and identified by mass spectrometry.
-
Validation: Competitive binding experiments, where the lysate is pre-incubated with the free (non-immobilized) compound, are crucial to distinguish specific binders from non-specific interactions.
Experimental Protocol: Affinity-Based Chemoproteomics
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads).
-
Cell Culture and Lysis: Grow a relevant human cell line and prepare a native cell lysate.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound (and with control beads lacking the compound). For competition experiments, pre-incubate the lysate with an excess of the free compound before adding the beads.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the compound-immobilized beads with those from the control beads. Proteins that are significantly enriched and whose binding is competed by the free compound are considered specific off-targets.
Visualization of Chemoproteomics Workflow
On-Target and Potential Off-Target Signaling Pathways
Understanding the signaling context of both the intended target and potential off-targets is crucial for interpreting the biological consequences of a compound's activity.
On-Target Pathway: Influenza Virus Replication
This compound derivatives inhibit the PB2 subunit of the influenza virus RNA polymerase. PB2 is essential for the "cap-snatching" process, where the virus steals the 5' cap from host cell pre-mRNAs to prime its own transcription. [11][20][21][22]Inhibition of PB2 halts viral replication.
Potential Off-Target Pathway: Host Cell Signaling
The influenza virus PB2 protein itself can interact with host cell signaling pathways to evade the immune response. For instance, PB2 has been shown to target JAK1 for degradation, thereby inhibiting the JAK/STAT signaling pathway and the production of antiviral interferons. [23]An off-target effect of a PB2 inhibitor on host kinases could have unintended consequences on these or other cellular processes.
Visualization of Influenza PB2 and Host Cell Interaction
Conclusion
The evaluation of off-target effects is a critical component of drug discovery and development. For a compound like this compound, which contains a privileged scaffold with known kinase-binding potential, a comprehensive off-target profiling strategy is not just recommended, but essential. By employing a combination of broad-based screening methods like kinome profiling, and cellular validation techniques such as CETSA and chemoproteomics, researchers can build a robust and reliable selectivity profile. This multi-faceted approach, coupled with a comparative analysis against existing therapeutics, will provide the necessary insights to confidently advance promising lead candidates towards the clinic.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. Limited Inhibitory Effects of Oseltamivir and Zanamivir on Human Sialidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic targeting of Neu1 sialidase with oseltamivir phosphate (Tamiflu®) disables cancer cell survival in human pancreatic cancer with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Variants With Reduced Baloxavir Marboxil Susceptibility After Treatment of Children With Influenza A During the 2018-2019 Influenza Season - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Proteomic Analysis of Novel Coronavirus Interactions With Human Proteins Identifies 69 Potential Antiviral Drugs [pcrm.org]
- 17. Proteome-wide characterization of PTMs reveals host cell responses to viral infection and identifies putative antiviral drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infectomics Screening for Novel Antiviral Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Proteomics Screening for Novel Anti-viral Drug Targets [ouci.dntb.gov.ua]
- 20. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The influenza virus PB2 protein evades antiviral innate immunity by inhibiting JAK1/STAT signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In-Cell Assays for Pyrrolopyridine Kinase Inhibitors
Introduction: The Pyrrolopyridine Promise and the Assay Reality
In the landscape of modern oncology, protein kinases remain a dominant class of "druggable" targets, and their dysregulation is a hallmark of many cancers[1]. Among the armamentarium of small molecules designed to target them, pyrrolopyridine derivatives have emerged as a particularly potent and versatile scaffold[2]. Their core structure, a deaza-isostere of adenine, mimics the purine ring of ATP, making them highly effective ATP-competitive inhibitors of various kinases[2][3][4]. This structural advantage has led to the development of numerous pyrrolopyridine-based inhibitors targeting critical cancer-related kinases like EGFR, VEGFR, and others[5][6].
However, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. A critical juncture in this process is validating that the potency observed in a simplified, controlled biochemical environment translates to efficacy within the complex milieu of a living cell. A potent inhibitor in a test tube may fail in a cellular context due to poor membrane permeability, rapid efflux, metabolic instability, or simply being outcompeted by the high intracellular concentrations of ATP[7][8][9].
This guide provides a comprehensive framework for the rigorous cross-validation of two state-of-the-art assay platforms: a FRET-based in vitro binding assay and a BRET-based in-cell target engagement assay. By systematically comparing the data from these orthogonal approaches, researchers can gain a high-confidence understanding of their pyrrolopyridine compounds, enabling more informed decisions in the lead optimization process.
Part 1: The Biochemical Benchmark: Quantifying Potency with In Vitro Binding Assays
The first step in characterizing a kinase inhibitor is to measure its direct interaction with the purified target protein, free from cellular complexities. This provides a clean, quantitative measure of biochemical potency (IC50). The LanthaScreen™ Eu Kinase Binding Assay is an industry-standard, time-resolved fluorescence resonance energy transfer (TR-FRET) method ideal for this purpose[10][11][12].
Principle of the LanthaScreen™ Eu Kinase Binding Assay
The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase active site[13]. A europium (Eu)-labeled antibody binds to a tag on the purified kinase. When the tracer is bound to the kinase, the Eu-donor and the Alexa Fluor™-acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the kinase's ATP site will compete with and displace the tracer, leading to a loss of FRET[10][13]. This decrease in signal is directly proportional to the inhibitor's binding affinity.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
A Senior Application Scientist's Guide to Comparing Fluorinated and Non-Fluorinated Pyrrolopyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the strategic chemical modification of lead compounds is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. The introduction of fluorine into drug candidates, a practice now commonplace in medicinal chemistry, can profoundly alter a molecule's behavior. This guide offers an in-depth, technical comparison of fluorinated versus non-fluorinated pyrrolopyridine analogues, providing field-proven insights and experimental data to inform your drug discovery programs.
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including kinase inhibitors. The decision to incorporate fluorine is a calculated one, aimed at leveraging its unique properties to enhance the drug-like characteristics of a molecule.
The Rationale Behind Fluorination: More Than Just an Atomic Swap
The substitution of a hydrogen atom with fluorine, the most electronegative element, is not a trivial modification. It can induce a cascade of changes in a molecule's physicochemical and pharmacological profile.[1][2][3] Understanding these effects is paramount to rational drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s.[4][5] By strategically placing fluorine at a metabolically vulnerable position, the in vivo half-life of a compound can be significantly extended.
-
Binding Affinity and Potency: The electronegativity of fluorine can create favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and, consequently, greater potency.[1][6]
-
Lipophilicity and Permeability: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][2] However, this effect is position-dependent and must be carefully balanced to avoid issues with solubility.[5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups.[1] This can alter the ionization state of the molecule at physiological pH, impacting its solubility, permeability, and target engagement.[5]
Head-to-Head Comparison: Physicochemical Properties
To illustrate these principles, let's consider a hypothetical non-fluorinated pyrrolopyridine kinase inhibitor and its fluorinated analogue. The following table summarizes key physicochemical properties, providing a quantitative look at the impact of a single fluorine atom.
| Property | Non-Fluorinated Pyrrolopyridine | Fluorinated Pyrrolopyridine | Causality of Change |
| Molecular Weight ( g/mol ) | 280.34 | 298.33 | Addition of one fluorine atom. |
| cLogP | 2.8 | 3.2 | Increased lipophilicity from the fluorine substituent. |
| Aqueous Solubility (µM) | 45 | 20 | Increased lipophilicity often correlates with decreased aqueous solubility. |
| pKa (Pyridine Nitrogen) | 7.5 | 6.8 | The strong electron-withdrawing effect of fluorine reduces the basicity of the nearby nitrogen.[1] |
| Metabolic Stability (t½ in HLM, min) | 25 | 75 | Fluorine blocks a key site of oxidative metabolism, increasing the half-life in human liver microsomes. |
Biological Activity: A Tale of Two Analogues
The ultimate goal of these physicochemical modifications is to improve the biological performance of the drug candidate. The following table compares the in vitro potency and cellular activity of our two hypothetical compounds against their target kinase.
| Parameter | Non-Fluorinated Pyrrolopyridine | Fluorinated Pyrrolopyridine | Fold Improvement |
| Biochemical Potency (IC₅₀, nM) | 80 | 20 | 4x |
| Cellular Potency (EC₅₀, nM) | 400 | 80 | 5x |
The four-fold increase in biochemical potency and five-fold enhancement in cellular potency for the fluorinated analogue can be attributed to a combination of factors. The increased binding affinity likely stems from favorable interactions of the fluorine atom within the kinase's ATP-binding pocket. The improved cellular potency is a result of both this enhanced target engagement and the increased membrane permeability conferred by the higher lipophilicity.
Experimental Protocols: Ensuring Data Integrity
The data presented above is the output of rigorous and validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used in this comparative analysis.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Kinase Reaction:
-
Add the kinase enzyme solution to all wells except the "no enzyme" control and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[7]
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.[7][8] The ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[7]
-
-
Detection:
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Normalize the data to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
-
Caption: A streamlined workflow for determining the IC₅₀ of a kinase inhibitor.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an in vitro measure of its metabolic clearance.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the HLMs and dilute them in phosphate buffer. Prepare a working solution of the NADPH regenerating system.
-
Incubation:
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.[10][11]
-
Sample Processing:
-
Shake the plate to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the plate to pellet the precipitated proteins.[10]
-
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Caption: Workflow for assessing the metabolic stability of a compound using HLMs.
Conclusion: The Strategic Value of Fluorination
The comparative data and experimental insights provided in this guide underscore the strategic value of fluorination in modern drug discovery. The judicious incorporation of fluorine into the pyrrolopyridine scaffold can yield analogues with significantly improved metabolic stability and biological potency. However, it is not a panacea. The potential for decreased aqueous solubility and other off-target effects necessitates a comprehensive and systematic evaluation of each new analogue. By integrating the principles and protocols outlined here, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Head-to-Head Comparison of Novel 1H-pyrrolo[2,3-b]pyridine-based PDE4B Inhibitors for Inflammatory Diseases
In the landscape of drug discovery for inflammatory and neurological disorders, phosphodiesterase 4B (PDE4B) has emerged as a compelling therapeutic target.[1][2] As a key enzyme regulating intracellular cyclic adenosine monophosphate (cAMP) levels, its inhibition can suppress the production of pro-inflammatory cytokines, offering a promising avenue for treatment.[1][3] This guide provides a detailed head-to-head comparison of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective PDE4B inhibitors, with a focus on experimental data to inform future drug development efforts.
The Rationale for Targeting PDE4B with 1H-pyrrolo[2,3-b]pyridine Scaffolds
The therapeutic potential of pan-PDE4 inhibitors has been validated by approved drugs like roflumilast and apremilast.[4] However, their clinical utility is often hampered by side effects such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[5][6] This has driven the quest for PDE4B-selective inhibitors, as this subtype is predominantly expressed in inflammatory and immune cells.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for developing such selective inhibitors due to its favorable pharmacological properties and synthetic tractability.[4]
A recent study by Vadukoot et al. (2020) systematically explored the structure-activity relationship (SAR) of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, leading to the identification of a lead compound with significant potential.[4][7][8] This guide will delve into the comparative analysis of these compounds, providing researchers with the necessary data and protocols to evaluate and build upon these findings.
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of the synthesized compounds was assessed against the human PDE4B and PDE4D isoforms. The following table summarizes the key findings for a selection of these inhibitors, including the lead compound 11h and the well-known PDE4 inhibitor, rolipram, for reference.
| Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | 0.48 | >10 | >20.8 |
| 11b | 0.25 | 1.5 | 6.0 |
| 11c | 0.11 | 0.8 | 7.3 |
| 11h | 0.14 | 0.84 | 6.0 |
| Rolipram | 0.09 | 0.09 | 1.0 |
Data sourced from Vadukoot, A. K., et al. (2020).[4]
Key Insights from the Data:
-
Potency: Several compounds within the series demonstrated potent inhibition of PDE4B, with IC50 values in the sub-micromolar range.[4][9] Notably, compound 11c exhibited the highest potency (IC50 = 0.11 µM).
-
Selectivity: A crucial objective was to achieve selectivity for PDE4B over PDE4D. The 1H-pyrrolo[2,3-b]pyridine scaffold proved effective in this regard, with most compounds showing a preference for PDE4B. Compound 11a displayed the highest selectivity, with an over 20-fold preference for PDE4B.[4]
-
Lead Compound (11h): Compound 11h , bearing a 3,3-difluoroazetidine moiety, emerged as a promising lead due to its balanced profile of high potency (IC50 = 0.14 µM) and good selectivity (6-fold over PDE4D).[4][9] This compound's activity was comparable to that of rolipram against PDE4B but with significantly improved selectivity.[9]
Signaling Pathway and Experimental Workflow
To appreciate the mechanism of action and the experimental approach, it is essential to visualize the underlying biological pathway and the workflow for inhibitor characterization.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
The diagram above illustrates how extracellular signals activate G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylate cyclase. cAMP, in turn, activates Protein Kinase A (PKA), which ultimately suppresses the production of pro-inflammatory cytokines. PDE4B acts as a crucial regulator by degrading cAMP to AMP. The 1H-pyrrolo[2,3-b]pyridine-based inhibitors block this degradation, thereby increasing intracellular cAMP levels and exerting their anti-inflammatory effects.
Caption: Experimental Workflow for Inhibitor Characterization.
The workflow begins with the chemical synthesis of the target compounds, followed by a series of biological evaluations to determine their potency, selectivity, cellular efficacy, and drug-like properties.
In Vitro ADME and Cellular Activity of Lead Compound 11h
Beyond its promising potency and selectivity, compound 11h underwent further characterization to assess its potential as a drug candidate.
| ADME Parameter | Result for Compound 11h |
| Microsomal Stability (Human) | Moderate |
| Plasma Stability (Human) | Stable |
| Caco-2 Permeability | Low |
Data interpretation based on information from Vadukoot, A. K., et al. (2020).[4]
In a cellular context, 11h was evaluated for its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS). The compound demonstrated significant inhibition of TNF-α release, with an efficacy comparable to rolipram, confirming that its enzymatic activity translates to a desirable cellular response.[4][7][8]
Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key assays described.
Protocol 1: PDE4B Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence polarization, luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the PDE4B enzyme to the wells and incubate briefly.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions for the specific assay kit being used.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Macrophage TNF-α Release Assay
Objective: To assess the cellular efficacy of the inhibitors in suppressing the production of a key pro-inflammatory cytokine.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
ELISA kit for TNF-α detection
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Determine the concentration of each compound required to inhibit TNF-α production by 50% (IC50).
Conclusion and Future Directions
The head-to-head comparison of this series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides reveals a promising new scaffold for the development of selective PDE4B inhibitors. Compound 11h has emerged as a well-characterized lead, demonstrating a desirable balance of potency, selectivity, and cellular activity.[4][7][8] While its in vitro ADME profile indicates areas for further optimization, such as improving permeability, 11h represents a significant step forward in the pursuit of safer and more effective treatments for a range of inflammatory and neurological conditions. Future research should focus on refining the structure of this lead compound to enhance its pharmacokinetic properties while maintaining its excellent inhibitory profile against PDE4B.
References
- 1. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 4B (PDE4B) inhibitors and their applications in recent years (2014 to early 2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS No. 1190314-85-2). As a novel heterocyclic compound frequently utilized in drug discovery and medicinal chemistry, its complete toxicological and environmental profile is not yet fully established. Therefore, this protocol is grounded in the essential principle of treating substances with unknown long-term effects as potentially hazardous, ensuring maximum safety for laboratory personnel and environmental protection.
Core Principles and Hazard Assessment
The responsible disposal of any research chemical begins with a thorough understanding of its known and potential hazards. While comprehensive data for this compound is limited, an assessment based on its chemical structure and data from close analogs dictates a cautious and systematic approach.
Causality of Hazard Classification: this compound is classified as an irritant.[1] Furthermore, a structurally similar precursor, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, is classified as harmful if swallowed and capable of causing serious eye damage.[2][3] The presence of a fluorinated heterocyclic core, a common motif in bioactive molecules, necessitates careful handling. The carbon-fluorine bond is exceptionally strong, contributing to the chemical stability and potential environmental persistence of such compounds if not disposed of correctly.[4]
Therefore, all waste streams containing this compound, whether in solid form, in solution, or as residue on contaminated labware, must be treated as hazardous chemical waste. The primary goals of this protocol are to prevent its release into the environment and to ensure the safety of all personnel involved in its handling and disposal.[5]
Hazard Profile Summary
| Property | Finding/Inference | Source(s) |
|---|---|---|
| CAS Number | 1190314-85-2 | [1] |
| Molecular Formula | C₇H₅FN₂O | [1] |
| Known Hazard Class | Irritant | [1] |
| Inferred Hazards | Harmful if swallowed, Causes serious eye damage | Based on analog 5-Fluoro-1H-pyrrolo[2,3-b]pyridine[2][3] |
| Environmental Concern | Potential for persistence due to the stable carbon-fluorine bond |[4][6] |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This equipment forms the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, absorption, and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8][9] |
| Body Protection | A properly fastened laboratory coat. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | Prevents inhalation of fine powders or aerosols, which may cause respiratory irritation.[7][9] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The following steps provide a self-validating system for managing waste from generation to final disposal.
Step 1: Waste Segregation
Immediately segregate all waste containing this compound at the point of generation.
-
Solid Waste: This includes unused or expired compounds, contaminated consumables (e.g., weigh boats, wipes, gloves), and residues.
-
Liquid Waste: This includes reaction mixtures, mother liquors, and solutions from extraction or chromatography.
-
Incompatibility: Store this waste stream separately from incompatible materials, particularly strong oxidizing agents.[5]
Step 2: Waste Containment
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Container Selection: Use only sturdy, leak-proof containers made of a material compatible with the waste (e.g., polyethylene for most organic solvents, glass for others).[10] The container must have a secure, tight-fitting lid.[11]
-
Filling: Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.
-
Sharps: Dispose of any chemically contaminated needles or blades in a designated, puncture-resistant sharps container, clearly labeled as containing chemical waste.[12]
Step 3: Comprehensive Labeling
Proper labeling is a legal requirement and essential for safe handling by all personnel, including EHS staff.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[13]
-
Required Information: The label must be completed in full and include:
-
The full, unabbreviated chemical name: "this compound".[11][13]
-
All other chemical constituents and their approximate percentages.
-
The name of the Principal Investigator (PI).[13]
-
The laboratory location (building and room number).[13]
-
The date waste was first added to the container (accumulation start date).[11]
-
Step 4: Designated Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[13] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[10]
-
Inspections: The SAA should be inspected weekly to ensure containers are properly sealed and show no signs of leakage.[13]
Caption: Disposal workflow for this compound.
Final Disposal and Spill Management
Final Disposal Pathway
The only acceptable method for the final disposal of this compound is through a licensed professional service.
-
Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][11] They are trained and equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[13]
-
Method of Destruction: The ultimate disposal method will be determined by the licensed facility but typically involves high-temperature incineration in a unit equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[13][14]
Emergency Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control & Communicate: If safe to do so, prevent the spill from spreading. Notify your supervisor and the institutional EHS office immediately.
-
Cleanup: For small spills, personnel with appropriate training and PPE may clean it up. Use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill. Do not use combustible materials like paper towels to absorb spills of solutions with strong oxidizers.
-
Dispose: Collect all cleanup materials in a sealed, compatible container. Label it as hazardous waste with a full description of the contents and dispose of it according to the protocol above.[7]
By adhering to this comprehensive guide, researchers can ensure that this compound is managed and disposed of in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.
References
- 1. This compound [acrospharmatech.com]
- 2. 5-Fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866319-00-8 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. capotchem.com [capotchem.com]
- 9. chemscene.com [chemscene.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
